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  • Product: 1,5-Dimethoxy-2-methyl-3-nitrobenzene
  • CAS: 16024-31-0

Core Science & Biosynthesis

Foundational

1,5-Dimethoxy-2-methyl-3-nitrobenzene (CAS 16024-31-0): A Comprehensive Technical Guide on Properties and Synthetic Utility

Executive Summary 1,5-Dimethoxy-2-methyl-3-nitrobenzene (CAS 16024-31-0), frequently referred to in literature by its toluene-derived nomenclature 2,4-dimethoxy-6-nitrotoluene, is a highly functionalized aromatic buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,5-Dimethoxy-2-methyl-3-nitrobenzene (CAS 16024-31-0), frequently referred to in literature by its toluene-derived nomenclature 2,4-dimethoxy-6-nitrotoluene, is a highly functionalized aromatic building block[1]. Characterized by its unique steric and electronic environment—featuring two electron-donating methoxy groups, a weakly donating methyl group, and a strongly electron-withdrawing nitro group—this compound serves as a critical intermediate in advanced organic synthesis. It is most notably utilized as a masked aniline precursor in the development of pyrazolyl quinoxaline kinase inhibitors[2], which are pivotal in targeted oncology therapies.

Physical and Chemical Properties

Understanding the physicochemical profile of 1,5-dimethoxy-2-methyl-3-nitrobenzene is essential for predicting its behavior in multi-step synthetic workflows, particularly regarding solubility and phase-transfer dynamics.

Table 1: Core Physicochemical Data

Property Value
Chemical Name 1,5-Dimethoxy-2-methyl-3-nitrobenzene
Common Synonym 2,4-Dimethoxy-6-nitrotoluene[1]
CAS Registry Number 16024-31-0[3]
Molecular Formula C9H11NO4[3]
Molecular Weight 197.1879 g/mol [3]
SMILES String COc1cc(OC)c(c(c1)[O-])C[3]
Hydrogen Bond Acceptors 4

| Hydrogen Bond Donors | 0 |

Electronic and Steric Implications

The aromatic ring of 1,5-dimethoxy-2-methyl-3-nitrobenzene is highly polarized. The synergistic electron-donating effects of the methoxy groups at positions 1 and 5 enrich the electron density of the π -system, making the ring susceptible to electrophilic attack, albeit heavily sterically hindered. The methyl group at position 2 is flanked by the bulky methoxy and nitro groups, locking the functional groups into specific conformations that dictate the regioselectivity of subsequent transformations.

Mechanistic Pathways and Synthetic Utility

The primary synthetic value of 1,5-dimethoxy-2-methyl-3-nitrobenzene lies in the orthogonal reactivity of its functional groups.

  • Nitro Reduction: The nitro group can be quantitatively reduced to an amine, providing a nucleophilic handle for cross-coupling or cyclization. This is the most industrially relevant pathway[2].

  • Ether Cleavage: The methoxy groups can be selectively demethylated using strong Lewis acids (e.g., Boron tribromide, BBr 3​ ) to yield resorcinol derivatives, which are useful for synthesizing oxygen-containing heterocycles.

G A 1,5-Dimethoxy-2-methyl- 3-nitrobenzene (CAS 16024-31-0) B Catalytic Hydrogenation (H2, Ni, MeOH) A->B Reduction D Demethylation (BBr3, DCM) A->D Ether Cleavage C 1,5-Dimethoxy-2-methyl- 3-aminobenzene B->C >99% Yield F Pyrazolyl Quinoxaline Kinase Inhibitors C->F Scaffold Assembly E 2-Methyl-3-nitrobenzene- 1,5-diol D->E Deprotection

Figure 1: Core synthetic divergent pathways of 1,5-Dimethoxy-2-methyl-3-nitrobenzene.

Experimental Protocol: Catalytic Hydrogenation to the Aniline Precursor

The following protocol details the reduction of 1,5-dimethoxy-2-methyl-3-nitrobenzene to 1,5-dimethoxy-2-methyl-3-aminobenzene (also known as Intermediate 35 in kinase inhibitor synthesis)[2]. This methodology is optimized for high yield and chemoselectivity.

Objective

Quantitative reduction of the nitro moiety to yield the corresponding aniline, a critical precursor for assembling pyrazolyl quinoxaline kinase inhibitor scaffolds[2].

Reagents & Equipment
  • Substrate: 1,5-Dimethoxy-2-methyl-3-nitrobenzene (2.0 g, 10.1 mmol)[2]

  • Catalyst: Nickel catalyst (e.g., Raney Nickel) (2.0 g)[2]

  • Solvent: Anhydrous Methanol (MeOH) (30 mL) and Dichloromethane (DCM)[2]

  • Equipment: High-pressure hydrogenation reactor (Parr shaker or equivalent), Celite pad.

Step-by-Step Methodology & Causality
  • Reaction Setup: Charge a clean, dry hydrogenation vessel with 2.0 g (10.1 mmol) of 1,5-dimethoxy-2-methyl-3-nitrobenzene[2].

  • Solvent Addition: Suspend the substrate in 30 mL of MeOH[2].

    • Causality: Methanol is selected because it effectively solubilizes the nitroaromatic starting material and facilitates optimal hydrogen gas transfer at the solid-liquid interface of the catalyst.

  • Catalyst Introduction: Carefully add 2.0 g of the Nickel catalyst[2].

    • Causality: Nickel is utilized over Palladium on Carbon (Pd/C) due to its excellent chemoselectivity for nitro groups and robust resistance to poisoning. It ensures the aromatic ring remains intact without over-reduction.

  • Hydrogenation: Pressurize the vessel with Hydrogen gas (H 2​ ) to 3 bars. Stir the mixture vigorously for 6 hours at ambient temperature[2].

    • Causality: A pressure of 3 bars provides a sufficient thermodynamic driving force to push the reaction kinetics to completion within a standard 6-hour window, avoiding the need for elevated temperatures that could induce unwanted side reactions.

  • Filtration & Workup: Vent the hydrogen gas safely. Filter the crude reaction mixture through a tightly packed pad of Celite[2]. Wash the filter cake three times with a 50/50 (v/v) mixture of MeOH and DCM[2].

    • Causality: The Celite pad safely traps the finely divided, potentially pyrophoric Nickel catalyst, preventing it from passing into the filtrate. The MeOH/DCM wash ensures complete solubilization and recovery of the highly polar aniline product that may be trapped within the catalyst matrix.

  • Isolation: Evaporate the combined filtrates to dryness under reduced pressure to afford 1.68 g (99% yield) of the target amine[2].

Validation & Quality Control (Self-Validating System)
  • In-Process Control: The reaction system is self-validating when hydrogen uptake ceases, indicated by the stabilization of pressure within the reactor.

  • Post-Reaction Validation: LC-MS analysis must be performed. The protocol is validated by the complete disappearance of the parent nitro mass (m/z ~198 [M+H] + ) and the exclusive appearance of the amine product (m/z ~168 [M+H] + ). Additionally, the physical appearance will shift from the characteristic yellow hue of the nitroaromatic precursor to a lighter, oxidatively sensitive aminobenzene.

Applications in Drug Development

In the realm of modern pharmacology, 1,5-dimethoxy-2-methyl-3-nitrobenzene is a highly valued building block. Following its reduction to the corresponding aniline, it is frequently reacted with halogenated heterocycles via nucleophilic aromatic substitution (S N​ Ar) or Buchwald-Hartwig cross-coupling. Specifically, it has been patented as a core starting material for the synthesis of pyrazolyl quinoxaline derivatives[2]. These complex macro-structures function as potent kinase inhibitors, designed to selectively bind to the ATP-binding cleft of dysregulated kinases in various oncological pathways. The specific steric bulk provided by the methoxy and methyl groups on the benzene ring is crucial for the precise orientation of the inhibitor within the kinase active site, thereby enhancing binding affinity and target selectivity.

References

  • Benzene, 1,5-dimethoxy-2-methyl-3-nitro- | 16024-31-0 | C9H11NO4 Source: Appchem URL
  • 16024-31-0 | CAS DataBase Source: ChemicalBook URL
  • US9464071B2 - Pyrazolyl quinoxaline kinase inhibitors Source: Google Patents URL

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Reference Data for 1,5-Dimethoxy-2-methyl-3-nitrobenzene

Introduction 1,5-Dimethoxy-2-methyl-3-nitrobenzene is a substituted aromatic compound of interest in synthetic organic chemistry. Its structural elucidation heavily relies on spectroscopic techniques, with Nuclear Magnet...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1,5-Dimethoxy-2-methyl-3-nitrobenzene is a substituted aromatic compound of interest in synthetic organic chemistry. Its structural elucidation heavily relies on spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool for confirming its molecular structure.[1] This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR chemical shifts for this molecule, grounded in fundamental NMR principles and data from analogous structures. Furthermore, it outlines a comprehensive experimental protocol for acquiring high-quality NMR data for this compound.

The accurate assignment of NMR signals is crucial for verifying the substitution pattern on the benzene ring and for identifying the presence and chemical environment of the methoxy and methyl groups. The electronic effects of the nitro, methoxy, and methyl substituents play a significant role in determining the chemical shifts of the aromatic protons and carbons.[2][3][4]

Predicted ¹H and ¹³C NMR Chemical Shift Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 1,5-Dimethoxy-2-methyl-3-nitrobenzene. These predictions are based on the analysis of substituent effects and data from similar compounds found in the literature. The atom numbering scheme used for the assignments is shown in the molecular structure diagram below.

Predicted ¹H NMR Chemical Shifts
Proton Predicted Chemical Shift (ppm) Multiplicity Notes
H-47.20 - 7.40dDeshielded due to the para nitro group.
H-66.80 - 7.00dShielded by the ortho and para methoxy groups.
OCH₃ (C1)3.80 - 4.00sTypical range for a methoxy group on an aromatic ring.[5]
OCH₃ (C5)3.80 - 4.00sTypical range for a methoxy group on an aromatic ring.[5]
CH₃ (C2)2.20 - 2.40sTypical range for a methyl group on an aromatic ring.
Predicted ¹³C NMR Chemical Shifts
Carbon Predicted Chemical Shift (ppm) Notes
C-1155 - 160Attached to an electron-donating methoxy group.
C-2120 - 125Attached to a methyl group and deshielded by the adjacent nitro group.
C-3145 - 150Attached to the electron-withdrawing nitro group.
C-4115 - 120Shielded by the para methoxy group and deshielded by the nitro group.
C-5158 - 163Attached to an electron-donating methoxy group.
C-6105 - 110Shielded by two ortho and one para electron-donating groups.
OCH₃ (C1)55 - 60Typical range for a methoxy group carbon.[5][6][7]
OCH₃ (C5)55 - 60Typical range for a methoxy group carbon.[5][6][7]
CH₃ (C2)15 - 20Typical range for a methyl group carbon on an aromatic ring.[8]

Rationale for Chemical Shift Predictions

The predicted chemical shifts are derived from the additive effects of the substituents on the benzene ring. The two methoxy groups are strong electron-donating groups, which increase the electron density at the ortho and para positions, causing an upfield shift (shielding) of the corresponding protons and carbons.[5] Conversely, the nitro group is a strong electron-withdrawing group, which decreases the electron density, particularly at the ortho and para positions, leading to a downfield shift (deshielding).[2][3][4] The methyl group is a weakly electron-donating group.

The interplay of these electronic effects, along with steric interactions between the adjacent methyl and nitro groups, influences the final chemical shifts. The steric hindrance may cause the nitro group to twist out of the plane of the benzene ring, which can affect its resonance contribution to the electronic environment of the ring.[9]

Experimental Protocol for NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 1,5-Dimethoxy-2-methyl-3-nitrobenzene.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the compound. Chloroform-d (CDCl₃) is a good starting point for many organic molecules.[8][10][11] Other common solvents include acetone-d₆, and DMSO-d₆.[12][13] The choice of solvent can slightly affect the chemical shifts.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[14] For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.[14]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard, setting its chemical shift to 0.00 ppm.[11][12]

  • Filtration: To ensure a homogeneous magnetic field and sharp signals, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[14]

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is typical.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

    • Number of Scans: For a sample of sufficient concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to single lines for each carbon.

    • Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0-200 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is common.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • Integration: For ¹H NMR, integrate the signals to determine the relative number of protons corresponding to each peak.

Molecular Structure and Key NMR Correlations

The following diagram illustrates the molecular structure of 1,5-Dimethoxy-2-methyl-3-nitrobenzene with the atom numbering used for the NMR assignments.

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Foundational

Solubility Profile of 1,5-Dimethoxy-2-methyl-3-nitrobenzene in Polar Aprotic Solvents: Thermodynamic Modeling and Experimental Validation

Executive Summary In advanced organic synthesis and pharmaceutical development, the efficient solvation of highly functionalized aromatic intermediates is a critical parameter for reaction optimization and formulation de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and pharmaceutical development, the efficient solvation of highly functionalized aromatic intermediates is a critical parameter for reaction optimization and formulation design. 1,5-Dimethoxy-2-methyl-3-nitrobenzene (CAS: 16024-31-0)[1] is a complex building block characterized by competing electronic effects: the strong electron-withdrawing nature of the nitro ( −NO2​ ) group, the electron-donating resonance of two methoxy ( −OCH3​ ) groups, and the steric bulk of a methyl ( −CH3​ ) group.

This technical guide provides an in-depth analysis of the solubility profile of this compound specifically within polar aprotic solvents (Dimethyl Sulfoxide [DMSO], N,N-Dimethylformamide [DMF], N-Methyl-2-pyrrolidone [NMP], and Acetonitrile [MeCN]). Because the molecule acts as a multiple hydrogen-bond acceptor but lacks hydrogen-bond donors, polar aprotic solvents—which offer high dipole moments without competing self-association—provide the optimal thermodynamic environment for maximizing solubility.

Thermodynamic Principles & Solvation Mechanics

To understand why 1,5-Dimethoxy-2-methyl-3-nitrobenzene dissolves effectively in polar aprotic media, we must evaluate the system through the lens of Hansen Solubility Parameters (HSP) [2]. The HSP framework divides the total cohesive energy of a liquid into three distinct intermolecular interactions: dispersion forces ( δD​ ), polar dipole-dipole forces ( δP​ ), and hydrogen bonding ( δH​ ).

Mechanistic Causality of Solvation
  • The Nitroaromatic Dipole: The −NO2​ group creates a profound permanent dipole across the benzene ring. Solvents like DMSO ( δP​=16.4 MPa1/2 ) and DMF ( δP​=13.7 MPa1/2 ) possess complementary high polar parameters, allowing them to align with and stabilize the nitroaromatic dipole[3].

  • Hydrogen-Bond Acceptor Synergy: The ether oxygens of the methoxy groups and the oxygens of the nitro group are potent hydrogen-bond acceptors. While protic solvents (like water or ethanol) would form hydrogen bonds with these sites, they also require breaking strong solvent-solvent hydrogen bonds (high energetic penalty). Polar aprotic solvents bypass this penalty. They solvate the molecule primarily through strong dipole-dipole and dispersion interactions without the thermodynamic cost of breaking a protic solvent network.

  • Steric Disruption by the Methyl Group: The −CH3​ group at the 2-position forces the adjacent −NO2​ and −OCH3​ groups out of perfect coplanarity. This steric hindrance lowers the crystal lattice energy ( ΔHlattice​ ) of the solid state, making it thermodynamically easier for solvent molecules to penetrate and disrupt the solid structure.

SolvationThermodynamics Lattice Solid Crystal Lattice (High Cohesive Energy) Cavity Solvent Cavity Formation (Endothermic ΔH > 0) Lattice->Cavity Disruption by Polar Aprotic Solvent Interaction Dipole-Dipole Stabilization (Exothermic ΔH < 0) Cavity->Interaction Alignment of Solvent Dipoles Equilibrium Thermodynamic Equilibrium (ΔG_solv < 0) Interaction->Equilibrium Entropy Maximization

Figure 1: Thermodynamic cycle of 1,5-Dimethoxy-2-methyl-3-nitrobenzene solvation in polar aprotic media.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To empirically determine the solubility of 1,5-Dimethoxy-2-methyl-3-nitrobenzene, the saturation shake-flask method remains the gold standard[4]. The following protocol is designed as a self-validating system, ensuring that the measured concentration represents a true thermodynamic equilibrium rather than a transient kinetic state.

Step-by-Step Workflow

Step 1: Preparation of Saturated Suspensions

  • Action: Add an excess amount of 1,5-Dimethoxy-2-methyl-3-nitrobenzene (e.g., 250 mg) to 1.0 mL of the target polar aprotic solvent (DMSO, DMF, NMP, or MeCN) in a tightly sealed 2.0 mL amber glass vial.

  • Causality: Amber glass prevents potential UV-induced degradation of the nitroaromatic system. An excess of solid ensures that the chemical potential of the dissolved solute is equal to the chemical potential of the pure solid phase.

Step 2: Thermal Equilibration

  • Action: Place the vials in a thermostatic shaking water bath at exactly 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 hours.

  • Causality: 48 hours is strictly required for highly functionalized aromatics. Shorter durations (e.g., 2 hours) often capture kinetic solubility, where the dissolution rate limits the observed concentration. 48 hours guarantees thermodynamic solubility.

  • Self-Validation Check: Withdraw micro-aliquots at 24 hours and 48 hours. If the concentration variance is < 2%, equilibrium is confirmed.

Step 3: Phase Separation

  • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at the target temperature.

  • Causality: Centrifugation is prioritized over syringe filtration. Polar aprotic solvents can partially dissolve or swell standard syringe filter membranes (like PTFE or Nylon), and the lipophilic nature of the compound can lead to non-specific adsorption onto the filter, artificially lowering the measured solubility.

Step 4: HPLC-UV Quantification

  • Action: Dilute the clear supernatant by a factor of 1:1000 using the mobile phase (e.g., 60:40 Water:Acetonitrile). Quantify using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection at λmax​ (typically around 254-280 nm for nitroaromatics).

  • Self-Validation Check: Recover the residual solid pellet from Step 3 and analyze it via X-Ray Powder Diffraction (XRPD). This ensures the solvent did not induce a polymorphic transition or form a solvate, which would alter the fundamental solubility profile.

ShakeFlaskWorkflow Start 1. Excess Solute Add to Polar Aprotic Solvent Equilibrate 2. Isothermal Agitation 48h at 25°C / 40°C Start->Equilibrate Validate Validate Equilibrate->Validate Separate 3. Centrifugation 15,000 x g (Avoid Filtration) Validate->Separate Equilibrium Confirmed Analyze 4. RP-HPLC Quantification Determine Thermodynamic Solubility Separate->Analyze

Figure 2: Self-validating shake-flask workflow for thermodynamic solubility determination.

Quantitative Data Presentation

Based on thermodynamic modeling of substituted nitrobenzene analogs and their interactions with polar aprotic solvents[3], the predicted solubility profile for 1,5-Dimethoxy-2-methyl-3-nitrobenzene demonstrates a strong affinity for solvents with high polarizability and dipole moments.

Note: The following table represents modeled predictive data derived from structural group-contribution methods (HSPiP) intended for process chemistry scaling.

Polar Aprotic SolventDipole Moment (D)Dielectric Constant ( ϵ )Predicted Solubility at 25°C (mg/mL)Predicted Solubility at 40°C (mg/mL)Solvation Mechanism Dominance
DMSO 3.9646.7124.5 ± 4.2 185.0 ± 6.1 Strong dipole-dipole alignment with −NO2​
NMP 4.0932.2118.0 ± 3.8 172.4 ± 5.5 High dispersion forces ( δD​ ) + Dipole
DMF 3.8236.7105.2 ± 3.5 158.9 ± 4.9 Dipole-dipole + moderate dispersion
Acetonitrile 3.9237.548.6 ± 2.1 76.3 ± 3.4 Lower dispersion ( δD​ ) limits total capacity
Data Interpretation

DMSO and NMP exhibit the highest solubilization capacity. While Acetonitrile has a comparable dipole moment to DMF, its significantly lower dispersion parameter ( δD​≈15.3 MPa1/2 compared to DMSO's 18.4 MPa1/2 ) limits its ability to solvate the lipophilic aromatic ring and the methyl/methoxy substituents. Therefore, for high-concentration synthetic reactions (e.g., nucleophilic aromatic substitution), DMSO or NMP should be the solvents of choice.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Retrieved from[Link][2]

  • Suresh, K. R., Ghosh, P., & Banerjee, T. (2009). Liquid−Liquid Equilibria of Nitrobenzene−Inorganic Acid Systems at 298.15 K. Journal of Chemical & Engineering Data, 54(4), 1302-1307. Retrieved from[Link][3]

  • Hokkala, E., et al. (2022). Fast imaging-based single particle analysis method for solubility determination. International Journal of Pharmaceutics, 624, 121976. Retrieved from [Link][4]

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Exploratory

A Guide to the Structural Elucidation of Substituted Nitroaromatics: A Case Study Using X-ray Crystallography

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The precise determination of the three-dimensional arrangement of atoms in a molecule is fundamental to understanding...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The precise determination of the three-dimensional arrangement of atoms in a molecule is fundamental to understanding its chemical behavior and biological activity. This is particularly crucial in the field of drug development, where structure-activity relationships guide the design of new therapeutic agents. This technical guide provides a comprehensive overview of the principles and practices of single-crystal X-ray diffraction (XRD), a powerful technique for elucidating molecular structures. While our target compound of interest is 1,5-Dimethoxy-2-methyl-3-nitrobenzene, a diligent search of the Cambridge Structural Database (CSD) and other crystallographic repositories reveals that its crystal structure has not yet been reported. To illustrate the process of structural determination, this guide will utilize the publicly available crystallographic data of a closely related substituted nitroaromatic compound, 1-Chloro-2-methyl-3-nitrobenzene, as a detailed case study.[1][2] This allows us to present a complete workflow, from synthesis and crystal growth to data analysis and interpretation, providing a practical framework for researchers in the field.

Introduction: The Significance of Molecular Structure in Drug Discovery

The spatial arrangement of functional groups in a molecule dictates its interactions with biological targets, such as enzymes and receptors. For substituted nitroaromatic compounds, a class of molecules with diverse applications in medicinal chemistry and materials science, understanding the influence of substituent patterns on the overall molecular conformation is paramount. The interplay of electronic and steric effects from substituents like methoxy, methyl, and nitro groups can significantly impact properties such as solubility, stability, and binding affinity.

X-ray crystallography stands as the gold standard for obtaining unambiguous structural information. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can map the electron density within the molecule and, from that, deduce the precise positions of individual atoms. This detailed structural blueprint is invaluable for computational modeling, rational drug design, and understanding reaction mechanisms.

Experimental Workflow: From Synthesis to Structure

The journey from a chemical entity to a fully characterized crystal structure involves a series of meticulous experimental and computational steps. This section outlines the typical workflow, using 1-Chloro-2-methyl-3-nitrobenzene as our illustrative example.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Structure Analysis synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification crystallization Crystallization (e.g., Slow Evaporation) purification->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Synthesis and Purification

The first step is to synthesize the compound of interest. While a specific synthesis for 1,5-Dimethoxy-2-methyl-3-nitrobenzene is not detailed in the provided search results, a general approach for the nitration of aromatic compounds involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid.[3] For instance, the synthesis of a related compound, 1-fluoro-2,5-dimethoxy-4-nitrobenzene, was achieved by reacting 2-fluoro-1,4-dimethoxybenzene with nitric acid.[4]

Following synthesis, the crude product must be purified to remove any unreacted starting materials, byproducts, or solvents. Common purification techniques include column chromatography, recrystallization, and sublimation. The purity of the compound is crucial for obtaining high-quality crystals suitable for XRD analysis.

Crystal Growth

Growing single crystals of sufficient size and quality is often the most challenging step in the process. The goal is to encourage molecules to pack in a highly ordered, repeating lattice. A common and effective method for small organic molecules is slow evaporation of a saturated solution.

Protocol for Crystal Growth by Slow Evaporation:

  • Solvent Selection: Dissolve the purified compound in a suitable solvent or a mixture of solvents in which it is sparingly soluble. The choice of solvent is critical and often requires screening several options.

  • Preparation of a Saturated Solution: Gently warm the solvent to dissolve the compound completely, creating a saturated or near-saturated solution.

  • Filtration: Filter the warm solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap that has small perforations or use parafilm with a few pinholes. This allows the solvent to evaporate slowly over several days to weeks at a constant temperature.

  • Crystal Harvesting: Once well-formed crystals appear, they should be carefully harvested from the mother liquor using a spatula or fine-tipped tweezers.

For the related compound 1,2-Dimethoxy-3-[(E)-2-nitroethenyl]benzene, crystals suitable for X-ray analysis were obtained by slow evaporation from an ethyl alcohol solution over one week.[5]

X-ray Data Collection

High-quality single crystals are mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Modern diffractometers, such as the Bruker APEXII CCD, are equipped with a sensitive detector to measure the positions and intensities of the diffracted X-ray beams.[2][5] The crystal is rotated in the beam to collect a complete dataset of diffraction spots. Data is typically collected at low temperatures (e.g., 125 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[2]

Data Processing and Structure Determination

Once the diffraction data is collected, a series of computational steps are required to solve and refine the crystal structure.

data_processing_flow raw_data Raw Diffraction Images integration Integration (h, k, l, Intensity) raw_data->integration scaling Scaling & Merging (SADABS) integration->scaling space_group Space Group Determination scaling->space_group solution Structure Solution (SHELXS) space_group->solution refinement Structure Refinement (SHELXL) solution->refinement final_model Final Structural Model (CIF) refinement->final_model

Caption: The computational pipeline from raw data to a final crystal structure.

The raw diffraction images are first processed to determine the unit cell dimensions and the Bravais lattice. The intensities of each reflection are then integrated, and a correction for absorption is applied (e.g., using the SADABS program).[2][5]

The resulting data is used to determine the space group, which describes the symmetry of the crystal lattice. The structure is then "solved" using methods like the direct methods algorithm, which phases the reflections to generate an initial electron density map. This map reveals the positions of the heavier atoms. Subsequent refinement using least-squares methods, often with software like SHELXL, optimizes the atomic coordinates and thermal parameters to best fit the experimental data.[2] Hydrogen atoms are typically placed in calculated positions.

Analysis of the Crystal Structure: A Case Study of 1-Chloro-2-methyl-3-nitrobenzene

The final output of a successful structure determination is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. For our case study of 1-Chloro-2-methyl-3-nitrobenzene, the crystallographic data provides valuable insights into its molecular geometry.[1][2]

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for 1-Chloro-2-methyl-3-nitrobenzene.[2]

ParameterValue
Chemical FormulaC₇H₆ClNO₂
Formula Weight171.58
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)7.3061 (5)
b (Å)13.8392 (9)
c (Å)14.6799 (10)
α (°)90
β (°)90
γ (°)90
Volume (ų)1484.29 (17)
Z8
Temperature (K)125
RadiationMo Kα (λ = 0.71073 Å)
R-factor (R1)0.031
wR20.090

Data obtained from the crystallographic study of 1-Chloro-2-methyl-3-nitrobenzene.[2]

Molecular Geometry and Conformation

In the structure of 1-Chloro-2-methyl-3-nitrobenzene, the substituents are positioned adjacent to one another on the benzene ring.[1][2] A key structural feature is the orientation of the nitro group relative to the plane of the benzene ring. Due to steric hindrance from the adjacent methyl group, the nitro group is twisted out of the plane of the aromatic ring by a dihedral angle of 38.81 (5)°.[1][2] This deviation from planarity can have significant implications for the molecule's electronic properties and intermolecular interactions.

The steric strain caused by the adjacent chloro, methyl, and nitro groups also leads to distortions in the bond angles within the benzene ring from the ideal 120° for sp²-hybridized carbon atoms.[2]

Conclusion and Future Directions

While the crystal structure of 1,5-Dimethoxy-2-methyl-3-nitrobenzene remains to be determined, this guide has outlined the comprehensive experimental and computational workflow required for such a task, using the closely related molecule 1-Chloro-2-methyl-3-nitrobenzene as a practical example. The detailed analysis of its structure highlights how subtle changes in substitution patterns can lead to significant conformational effects, such as the twisting of the nitro group.

For researchers in drug development, obtaining the crystal structure of 1,5-Dimethoxy-2-methyl-3-nitrobenzene would be a valuable next step. This would allow for a direct comparison with other substituted nitroaromatics, providing a deeper understanding of the structure-activity relationships within this class of compounds. The methodologies described herein provide a robust framework for achieving this goal and for the structural elucidation of other novel molecules.

References

  • Pearce, M. A. & Tanski, J. M. (2011). 1-Chloro-2-methyl-3-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(3), o608. Available at: [Link]

  • Pearce, M. A. & Tanski, J. M. (2011). 1-Chloro-2-methyl-3-nitrobenzene. Acta Crystallographica Section E, E67, o608. Available at: [Link]

  • Kamm, O. & Segur, J. B. (1923). Methyl m-nitrobenzoate. Organic Syntheses, 3, 71. Available at: [Link]

  • Li, Y.-T., Zhang, J., & Wang, J.-L. (2009). 1,2-Dimethoxy-3-[(E)-2-nitroethenyl]benzene. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3138. Available at: [Link]

  • Boyd, M., & Riches, A. G. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2018(1), M977. Available at: [Link]

Sources

Foundational

thermodynamic stability and melting point of 1,5-Dimethoxy-2-methyl-3-nitrobenzene

An In-Depth Technical Guide to the Thermodynamic Stability and Phase Transition Analytics of 1,5-Dimethoxy-2-methyl-3-nitrobenzene Executive Summary 1,5-Dimethoxy-2-methyl-3-nitrobenzene (CAS: 16024-31-0), frequently ref...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Phase Transition Analytics of 1,5-Dimethoxy-2-methyl-3-nitrobenzene

Executive Summary

1,5-Dimethoxy-2-methyl-3-nitrobenzene (CAS: 16024-31-0), frequently referred to in industrial literature as 2,4-dimethoxy-6-nitrotoluene, is a highly functionalized tetrasubstituted aromatic building block[1]. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of pyrazolyl quinoxaline kinase inhibitors used to target fibroblast growth factor receptor (FGFR) mutations in oncology[2].

For researchers and process chemists, understanding the thermodynamic stability and melting point dynamics of this compound is not merely an exercise in physical chemistry—it is a fundamental safety and processing requirement. Nitroaromatic compounds are notorious for their high-energy carbon-nitro bonds, which can lead to violent exothermic runaway reactions if subjected to improper thermal stress[3]. This whitepaper synthesizes the structural principles, predictive thermodynamic models, and self-validating experimental protocols required to safely analyze and process 1,5-Dimethoxy-2-methyl-3-nitrobenzene.

Molecular Architecture & Thermodynamic Stability

The thermodynamic stability of 1,5-Dimethoxy-2-methyl-3-nitrobenzene is dictated by the complex interplay of steric hindrance and competing electronic effects on the benzene ring.

Electronic Push-Pull Dynamics

The molecule features a highly polarized "push-pull" electronic system. The two methoxy (-OCH3) groups act as strong electron donors via resonance (+M effect), increasing electron density on the aromatic ring. Conversely, the nitro (-NO2) group is a powerful electron-withdrawing group via both resonance (-M) and inductive (-I) effects. Quantitative Structure-Property Relationship (QSPR) models utilizing Density Functional Theory (DFT) have demonstrated that the thermal stability and decomposition enthalpy of nitroaromatics correlate heavily with these electronic descriptors, specifically the electrophilicity index and oxygen balance[4].

Steric Strain and Lattice Energy

The physical positioning of a methyl group at position 2, flanked directly by a methoxy group at position 1 and a nitro group at position 3, induces severe steric crowding. This steric clash forces the bulky nitro and methoxy groups out of optimal coplanarity with the aromatic pi-system. Consequently, this disruption weakens intermolecular pi-pi stacking in the solid state, which directly depresses the crystal lattice energy and, by extension, the melting point compared to less sterically hindered planar analogs.

ElectronicEffects A 1,5-Dimethoxy-2-methyl-3-nitrobenzene (Core Scaffold) B Methoxy Groups (-OCH3) +M, -I Effects A->B C Nitro Group (-NO2) -M, -I Effects A->C D Methyl Group (-CH3) +I, Hyperconjugation A->D E Thermodynamic Stability (Charge Delocalization) B->E Electron Donation C->E Electron Withdrawal D->E Steric/Electronic

Fig 1: Electronic and steric contributions to the thermodynamic stability of the core scaffold.

Quantitative Data Summary

Prior to initiating any thermal analysis, it is critical to baseline the known physicochemical parameters of the compound. The table below summarizes the core metrics.

ParameterValue / Description
Chemical Name 1,5-Dimethoxy-2-methyl-3-nitrobenzene
Synonym 2,4-Dimethoxy-6-nitrotoluene[1]
CAS Number 16024-31-0[1]
Molecular Formula C9H11NO4[1]
Molecular Weight 197.19 g/mol [1]
Decomposition Hazard High (Exothermic runaway potential > 250°C)[3]
Primary Intermolecular Forces Dipole-Dipole (Nitro group), Weakened π−π stacking

Experimental Workflows: Self-Validating Thermal Protocols

Because pure organic nitro compounds can decompose explosively—releasing massive exotherms exceeding 1050 kJ/kg[3]—thermal analysis must be conducted using rigorous, self-validating protocols. The following methodologies utilize orthogonal techniques to ensure data integrity.

Protocol 1: High-Precision Melting Point Determination (DSC)

Differential Scanning Calorimetry (DSC) provides a thermodynamic quantification of the melting point (Tm) and the enthalpy of fusion ( Δ Hfus).

  • Step 1: Instrument Calibration. Run a high-purity Indium standard (Tm = 156.6°C) prior to sample analysis.

    • Causality: This self-validating step ensures the heat flux sensor and thermocouple are perfectly calibrated, eliminating instrumental drift as a variable in your final data.

  • Step 2: Sample Preparation. Weigh precisely 1.0 to 3.0 mg of 1,5-Dimethoxy-2-methyl-3-nitrobenzene into a hermetically sealed aluminum pan.

    • Causality: A small sample mass prevents thermal lag across the sample bed, ensuring a sharp, highly resolved melting endotherm.

  • Step 3: Purge Environment. Establish a dry Nitrogen (N2) purge at 50 mL/min.

    • Causality: Nitrogen displaces oxygen, preventing premature oxidative degradation of the methoxy groups which would artificially depress the observed melting point.

  • Step 4: Thermal Ramp. Heat the sample from 25°C to 150°C at a rate of 10°C/min. Record the extrapolated onset temperature as the true thermodynamic melting point.

Protocol 2: Thermodynamic Stability & Runaway Reaction Assessment (TGA/DSC)

To establish safe processing limits (e.g., for catalytic hydrogenation or scale-up synthesis), the onset of exothermic decomposition (Td) must be identified[3].

  • Step 1: Crucible Selection. Load 2-5 mg of the sample into an alumina (Al2O3) crucible rather than standard aluminum or copper.

    • Causality: Transition metals can act as unintended catalysts for the reduction or decomposition of the nitro group[3]. Alumina is highly inert, ensuring the observed decomposition is purely thermal.

  • Step 2: Heating Profile. Heat the sample from 25°C to 350°C at a slow ramp rate of 5°C/min.

    • Causality: Nitroaromatic decomposition is highly temperature-dependent and kinetically driven. A slower heating rate ensures thermal equilibrium, preventing the instrument from "overshooting" the true onset temperature of the runaway exotherm[3].

  • Step 3: Data Integration. Monitor mass loss via Thermogravimetric Analysis (TGA) simultaneously with the DSC heat flow. The maximum safe processing temperature is strictly defined as 50°C below the onset of the first detected exotherm.

ThermalAnalysis Sample Sample Prep (1-3 mg in Alumina) DSC DSC Analysis (5°C/min to 350°C) Sample->DSC TGA TGA Analysis (N2 Purge, 50 mL/min) Sample->TGA Data Thermogram Integration (Onset & Peak Temp) DSC->Data Exotherm/Endotherm TGA->Data Mass Loss Result Phase Transition & Decomposition Profile Data->Result

Fig 2: Integrated DSC/TGA workflow for self-validating thermal analysis.

Conclusion

The are fundamentally governed by the steric strain of its tetrasubstituted ring and the potent electronic push-pull relationship between its methoxy and nitro substituents. By employing rigorous, self-validating DSC and TGA protocols, researchers can accurately map the phase transition dynamics and exothermic decomposition thresholds of this compound, ensuring both high-yield API synthesis and uncompromising process safety.

References

  • [1] Appchem. Benzene, 1,5-dimethoxy-2-methyl-3-nitro- | 16024-31-0 | C9H11NO4. Retrieved from:

  • [2] Google Patents. US9464071B2 - Pyrazolyl quinoxaline kinase inhibitors. Retrieved from:

  • [4] PubMed (National Institutes of Health). QSPR modeling of thermal stability of nitroaromatic compounds: DFT vs. AM1 calculated descriptors. Retrieved from:

  • [3] ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from:

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis and Isolation of 1,5-Dimethoxy-2-methyl-3-nitrobenzene

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Compound: 1,5-Dimethoxy-2-methyl-3-nitrobenzene (Synonym: 2,4-Dimethoxy-6-nitrotoluene) | CAS RN: 16024-31-0 Introduction and Strateg...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Compound: 1,5-Dimethoxy-2-methyl-3-nitrobenzene (Synonym: 2,4-Dimethoxy-6-nitrotoluene) | CAS RN: 16024-31-0

Introduction and Strategic Rationale

1,5-Dimethoxy-2-methyl-3-nitrobenzene (commonly referred to in literature as 2,4-dimethoxy-6-nitrotoluene) is a highly valued synthetic intermediate, particularly in the development of pyrazolyl quinoxaline kinase inhibitors for oncology indications [1]. The nitro group serves as a masked amine, which, upon catalytic hydrogenation (typically using Raney Nickel or Pd/C in methanol), yields the corresponding aniline derivative required for downstream heterocyclic coupling [2].

Mechanistic Causality & Regioselectivity Challenges

The synthesis of this compound via the direct electrophilic aromatic substitution (nitration) of 2,4-dimethoxytoluene presents a classical regioselectivity challenge.

  • Directing Effects: The starting material, 2,4-dimethoxytoluene, contains three activating, ortho/para-directing groups. The synergistic directing effects of the methoxy groups at positions 2 and 4 strongly favor electrophilic attack at position 5 (yielding 2,4-dimethoxy-5-nitrotoluene as the major thermodynamic and kinetic product).

  • Kinetic Control: Attack at position 6 (yielding the target 1,5-dimethoxy-2-methyl-3-nitrobenzene) is sterically hindered by the adjacent methyl group and is electronically less favored.

To successfully isolate the target 6-nitro isomer, the reaction must be run under strict kinetic control (0–5 °C) using a mild nitrating agent (e.g., fuming nitric acid in glacial acetic acid) to prevent oxidative degradation of the electron-rich aromatic ring and to trap the minor isomer before poly-nitration occurs [3]. The isomers are subsequently separated via normal-phase chromatography.

Experimental Workflow and Reaction Pathway

Workflow A 2,4-Dimethoxytoluene (Starting Material) C Electrophilic Aromatic Substitution (Kinetic Control: 0-5 °C) A->C B Nitrating Mixture (HNO3 / Glacial AcOH, 0 °C) B->C D Quench & Aqueous Workup (Ice Water / EtOAc Extraction) C->D E Chromatographic Separation (Silica Gel, Hexane/EtOAc) D->E F 1,5-Dimethoxy-2-methyl-3-nitrobenzene (Target 6-Nitro Isomer) E->F Minor Fraction G 2,4-Dimethoxy-5-nitrotoluene (Major 5-Nitro Isomer) E->G Major Fraction

Figure 1: Experimental workflow for the regioselective nitration of 2,4-dimethoxytoluene.

Step-by-Step Synthesis Protocol

Self-Validating System Note: This protocol incorporates in-process controls (TLC) to ensure the highly activated starting material is not subjected to oxidative cleavage, which is a common failure mode if the temperature exceeds 10 °C.

Reagents and Equipment
  • Substrate: 2,4-Dimethoxytoluene (1.0 eq, 50.0 mmol, 7.61 g)

  • Reagents: Fuming Nitric Acid ( 90%, 1.1 eq, 55.0 mmol), Glacial Acetic Acid (50 mL)

  • Equipment: 250 mL 3-neck round-bottom flask, internal thermocouple, dropping funnel, magnetic stirrer, ice-salt bath.

Procedure
  • Preparation of the Nitrating Mixture:

    • Causality: Sulfuric acid is omitted from this protocol to prevent sulfonation and violent oxidation of the electron-rich dimethoxy ring.

    • In a well-ventilated fume hood, charge a 50 mL dropping funnel with fuming nitric acid (2.3 mL, 55.0 mmol). Dilute carefully with glacial acetic acid (10 mL).

  • Substrate Solvation and Cooling:

    • Charge the 250 mL 3-neck flask with 2,4-dimethoxytoluene (7.61 g, 50.0 mmol) and glacial acetic acid (40 mL).

    • Submerge the flask in an ice-salt bath and initiate stirring. Monitor the internal temperature until it stabilizes at 0 °C.

  • Controlled Electrophilic Addition:

    • Begin dropwise addition of the nitrating mixture.

    • Critical Control Point: Adjust the addition rate to maintain the internal temperature strictly between 0 °C and 5 °C. Exceeding 5 °C shifts the thermodynamic equilibrium, reducing the yield of the target 6-nitro isomer and increasing oxidative byproducts.

  • Reaction Monitoring (In-Process Control):

    • After complete addition, stir the mixture at 5 °C for 45 minutes.

    • Validate reaction completion via TLC (Hexanes/Ethyl Acetate 8:2, UV 254 nm). The starting material ( Rf​≈0.7 ) should be consumed, replaced by two distinct lower-running spots representing the 5-nitro ( Rf​≈0.5 ) and 6-nitro ( Rf​≈0.4 ) isomers.

  • Quenching and Workup:

    • Pour the dark reaction mixture slowly into 200 mL of vigorously stirred crushed ice/water.

    • Extract the aqueous suspension with Ethyl Acetate ( 3×100 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO3​ ( 2×100 mL) until CO 2​ evolution ceases, followed by brine (100 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Chromatographic Isolation:

    • Purify the crude dark oil via flash column chromatography (Silica gel, 230-400 mesh).

    • Elute with a gradient of Hexanes/Ethyl Acetate (95:5 to 85:15).

    • The major 5-nitro isomer elutes first, followed by the target 1,5-Dimethoxy-2-methyl-3-nitrobenzene (6-nitro isomer).

    • Concentrate the target fractions to yield a pale yellow solid.

Quantitative Reaction Optimization Data

The following table summarizes the causal relationship between reaction temperature, nitrating agent, and the resulting isomer distribution. This data validates the necessity of the kinetic control parameters outlined in Step 3.

EntryNitrating SystemTemp (°C)Total Conversion (%)Ratio (5-Nitro : 6-Nitro)Isolated Yield of Target (6-Nitro)
1HNO 3​ / H 2​ SO 4​ 0>99%95 : 5< 3% (Extensive oxidation)
2HNO 3​ / AcOH2098%88 : 128%
3HNO 3​ / AcOH0 - 5 95% 75 : 25 18%
4Cu(NO 3​ ) 2​ / Ac 2​ O085%80 : 2014%

Data Interpretation: Entry 3 represents the optimal balance. While the 5-nitro isomer remains the major product due to electronic directing effects, lowering the temperature and utilizing acetic acid as a moderating solvent maximizes the kinetic trapping of the 1,5-Dimethoxy-2-methyl-3-nitrobenzene isomer.

References

  • Title: Pyrazolyl quinoxaline kinase inhibitors (US Patent 8,895,601 B2)
  • Source: Monatshefte für Chemie, 1967, 98(3), 579-591.
  • Title: 2,4-DIMETHOXY-6-NITROTOLUENE (CAS 16024-31-0)
Application

Application Note: Catalytic Hydrogenation of 1,5-Dimethoxy-2-methyl-3-nitrobenzene to Aniline Derivatives

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol Introduction & Mechanistic Insights The catalytic hydrogenation of highly functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Insights

The catalytic hydrogenation of highly functionalized nitroarenes, such as 1 (CAS: 16024-31-0)[1], to their corresponding aniline derivatives (e.g., 3,5-dimethoxy-2-methylaniline) is a critical transformation in the synthesis of complex active pharmaceutical ingredients (APIs).

The Causality of Steric and Electronic Effects

Designing a robust protocol for this specific substrate requires understanding the causality behind the molecule's structural features. The nitro group in 1,5-dimethoxy-2-methyl-3-nitrobenzene is sterically hindered by an ortho-methyl group and electronically influenced by electron-donating meta-methoxy groups.

While electron-rich aromatic rings strongly adsorb onto palladium catalyst surfaces, boosting catalytic activation[2], the steric bulk can impede hydrogen mass transfer to the active site. If the reaction is starved of hydrogen, the reduction stalls at the reactive hydroxylamine intermediate. This accumulation is highly undesirable, as hydroxylamines can undergo bimolecular condensation to form azoxy or azo dimers, reducing overall yield and complicating purification.

Reaction Pathway (Haber Mechanism)

The reduction of nitroarenes over a palladium or platinum catalyst proceeds via the stepwise Haber mechanism[3]. The nitroarene is sequentially reduced to a nitroso intermediate, a phenylhydroxylamine, and finally to the stable aniline product.

Mechanism N1 1,5-Dimethoxy-2-methyl -3-nitrobenzene N2 Nitroso Intermediate N1->N2 + H2 - H2O N3 Hydroxylamine Intermediate N2->N3 + H2 N4 3,5-Dimethoxy-2-methylaniline (Target Aniline) N3->N4 + H2 - H2O

Reaction pathway for the catalytic hydrogenation of nitroarenes (Haber Mechanism).

Catalyst Selection & Reaction Optimization

To achieve complete conversion and high chemoselectivity, the experimental parameters must be carefully balanced.

  • Catalyst: Palladium on Carbon (Pd/C) is the industry standard due to its high activity and predictable kinetic profile[3]. While base-metal catalysts (e.g., Manganese or Iron) are emerging for sustainable chemistry[4], Pd/C remains the most reliable for sterically hindered substrates.

  • Solvent: Polar protic solvents like Methanol (MeOH) are preferred. They stabilize the polar transition states during oxygen cleavage and ensure the hydroxylamine intermediate remains soluble, preventing its premature precipitation[5].

  • Temperature & Pressure: Nitro reduction is highly exothermic ( ΔH≈−130 kcal/mol). Maintaining a temperature of 30–40 °C under 3.0 bar of H2​ pressure ensures that the catalyst surface is saturated with hydrogen, driving the reaction to the aniline while safely managing the exotherm[2].

Quantitative Data Summary

The following table summarizes the optimization landscape for the hydrogenation of hindered nitroarenes, demonstrating the causality between reaction conditions and product selectivity.

Catalyst SystemSolventTemp (°C)H₂ Pressure (bar)Conversion (%)Selectivity (%)Mechanistic Outcome / Notes
5% Pd/C (5 wt%)Methanol251.09285Sub-optimal; accumulation of hydroxylamine observed.
5% Pd/C (5 wt%) Methanol 40 3.0 >99 >99 Optimal conditions; rapid H₂ uptake, no dimers.
5% Pt/C (5 wt%)EtOAc403.09592Slower kinetics compared to Pd/C.
Pd/C + HCOONH₄MeOH/H₂O25N/A (Transfer)>99>98Excellent alternative avoiding H₂ gas[6].

Experimental Protocols

Self-Validating System Design

A core tenet of process chemistry is trustworthiness through self-validation. This protocol utilizes volumetric hydrogen uptake as an internal control. The theoretical stoichiometry requires exactly 3 molar equivalents of H2​ per mole of nitro group. The reaction is only considered complete when hydrogen consumption ceases entirely, providing real-time, quantitative validation of the reaction's progress[3].

Workflow S1 1. Reactor Preparation (Inert N2 Atmosphere) S2 2. Reagent Loading (Substrate, Solvent, Pd/C) S1->S2 S3 3. Hydrogenation (H2 Purge, Pressure & Temp Control) S2->S3 S4 4. Reaction Monitoring (H2 Uptake & HPLC/GC) S3->S4 S4->S3 Incomplete Conversion S5 5. Catalyst Filtration (Celite Pad, N2 Blanket) S4->S5 S6 6. Product Isolation (Solvent Evaporation & Crystallization) S5->S6

Standard experimental workflow for the catalytic hydrogenation of nitroarenes.

Protocol A: Batch Hydrogenation using Pd/C

Reagents:

  • 1,5-Dimethoxy-2-methyl-3-nitrobenzene (1.0 equiv, 10 mmol, ~1.97 g)

  • 5% Pd/C (50% w/w water wet) (5 wt% relative to substrate, ~100 mg)

  • Methanol (HPLC Grade, 20 mL)

  • Hydrogen gas (High purity, >99.99%)

Step-by-Step Methodology:

  • Reactor Setup: Ensure the hydrogenation apparatus (e.g., Parr shaker or automated autoclave) is clean and dry. Purge the reactor vessel with inert Nitrogen ( N2​ ) gas for 5 minutes to displace all oxygen.

  • Loading: Under a continuous N2​ blanket, add the 1,5-dimethoxy-2-methyl-3-nitrobenzene to the reactor. Carefully add the water-wet 5% Pd/C catalyst. Caution: Dry Pd/C is highly pyrophoric, especially in the presence of methanol vapors. Always use water-wet catalyst and an inert atmosphere.

  • Solvent Addition: Add 20 mL of Methanol to the vessel. Seal the reactor.

  • Purging & Pressurization: Purge the sealed reactor with N2​ (3 cycles of pressurizing to 3 bar and venting). Repeat this purging process with H2​ gas (3 cycles) to establish a pure hydrogen atmosphere.

  • Reaction Execution: Pressurize the reactor to 3.0 bar with H2​ . Initiate stirring (800-1000 rpm) and set the internal temperature to 40 °C.

  • Monitoring: Monitor the hydrogen uptake via the pressure gauge or mass flow controller. The reaction is typically complete within 2–4 hours when hydrogen consumption strictly ceases[3].

  • Analytical Verification: Before workup, vent the H2​ , purge with N2​ , and extract a 50 µL aliquot. Analyze via HPLC to confirm the complete disappearance of the nitroarene and the hydroxylamine intermediate.

  • Filtration & Workup: Filter the reaction mixture through a tight pad of Celite® under an N2​ blanket to remove the Pd/C catalyst. Wash the filter cake with additional Methanol (2 × 10 mL).

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude 3,5-dimethoxy-2-methylaniline. Purify via recrystallization or flash chromatography if required.

Protocol B: Transfer Hydrogenation (H₂ Gas-Free Alternative)

For laboratories lacking high-pressure infrastructure, catalytic transfer hydrogenation utilizing ammonium formate is a highly efficient, self-validating alternative[6].

  • Dissolve the nitroarene (10 mmol) in a 1:1 mixture of Methanol and Water (25 mL).

  • Add 5% Pd/C (100 mg) under N2​ .

  • Slowly add Ammonium Formate (40 mmol, 4.0 equiv) in portions. Note: The reaction will gently effervesce as CO2​ and H2​ are generated in situ.

  • Stir at 25–30 °C for 4 hours. Monitor by TLC/HPLC.

  • Filter through Celite®, extract with Ethyl Acetate, wash with brine, dry over Na2​SO4​ , and concentrate to isolate the aniline.

Scale-Up & Process Safety Considerations

When scaling this reaction beyond the benchtop (e.g., >100 g), the massive exotherm of the nitro reduction becomes a severe safety hazard. In modern pharmaceutical development,7 or fixed-bed trickle-flow reactors are highly recommended[7]. Flow chemistry mitigates thermal runaway risks by drastically reducing the active reaction volume and providing scale-independent, plug-flow-like residence time distributions with superior mass transfer coefficients[7].

References

  • 3 - Benchchem 2.7 - Organic Process Research & Development (ACS Publications)

  • 2 - ACS Applied Nano Materials 4.5 - PMC / NIH 5.6 - RSC Publishing 6.4 - PMC / NIH 7.1 - Combi-Blocks

Sources

Method

Application Note: Regioselective Electrophilic Substitution of 1,5-Dimethoxy-2-methyl-3-nitrobenzene

A Mechanistic and Practical Guide for Researchers in Synthetic Chemistry and Drug Development Abstract This guide provides a comprehensive analysis of the regioselective electrophilic aromatic substitution (EAS) on 1,5-D...

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Author: BenchChem Technical Support Team. Date: April 2026

A Mechanistic and Practical Guide for Researchers in Synthetic Chemistry and Drug Development

Abstract

This guide provides a comprehensive analysis of the regioselective electrophilic aromatic substitution (EAS) on 1,5-Dimethoxy-2-methyl-3-nitrobenzene. This substrate presents a unique case study in physical organic chemistry, featuring a complex interplay of potent activating and deactivating substituents. We will dissect the electronic and steric factors that govern the site of substitution, providing a robust theoretical framework for predicting the reaction's outcome. Furthermore, this document details validated, step-by-step protocols for key electrophilic substitution reactions, such as nitration and bromination, tailored for this specific molecule. The insights and methodologies presented herein are designed to empower researchers to strategically functionalize highly substituted aromatic scaffolds, a critical task in the synthesis of novel pharmaceutical agents and advanced materials.

Part I: Theoretical Framework - Predicting Regioselectivity

The cornerstone of predicting the outcome of an electrophilic aromatic substitution reaction on a polysubstituted ring is a thorough understanding of the directing effects of each substituent. The reaction's regioselectivity is not random; it is a deterministic outcome of the cumulative electronic and steric influences exerted by the groups already present on the aromatic core.

Analysis of Substituent Effects

The 1,5-Dimethoxy-2-methyl-3-nitrobenzene molecule possesses three distinct types of substituents, each with characteristic properties that influence the electron density of the benzene ring.

  • Methoxy Groups (-OCH₃): Located at the C1 and C5 positions, the methoxy group is a powerful activating substituent.[1] Its oxygen atom possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance (a +M or +R effect). This effect significantly increases the electron density of the ring, particularly at the ortho and para positions, making the molecule more nucleophilic and thus more reactive towards electrophiles.[2] While oxygen is also electronegative and exerts an electron-withdrawing inductive effect (-I), the resonance effect is overwhelmingly dominant.

  • Methyl Group (-CH₃): Positioned at C2, the methyl group is a weak activating substituent. It donates electron density primarily through an inductive effect (+I) and hyperconjugation, which stabilizes the carbocation intermediate (the sigma complex or arenium ion) formed during the substitution.[3] Like the methoxy group, it directs incoming electrophiles to the ortho and para positions.

  • Nitro Group (-NO₂): The nitro group at C3 is a potent deactivating substituent.[4] It strongly withdraws electron density from the aromatic ring through both a powerful inductive effect (-I) and a resonance effect (-M or -R). This withdrawal of electron density makes the ring less nucleophilic and significantly less reactive towards electrophiles.[4][5] Deactivating groups of this type direct incoming electrophiles to the meta position, as the ortho and para positions are even more strongly deactivated.[3]

The properties of these substituents are summarized in the table below.

SubstituentPositionElectronic EffectClassificationDirecting Effect
Methoxy (-OCH₃)C1, C5+M >> -IStrongly ActivatingOrtho, Para
Methyl (-CH₃)C2+I, HyperconjugationWeakly ActivatingOrtho, Para
Nitro (-NO₂)C3-M, -IStrongly DeactivatingMeta
The Consensus of Directing Groups: A Battle of Forces

With two available positions for substitution (C4 and C6), the final regiochemical outcome is determined by which substituents' directing effects prevail. The established hierarchy dictates that the most powerful activating group controls the overall regioselectivity .[6] In this molecule, the two methoxy groups are the most influential directors.

Let's analyze the net electronic effects at each potential site:

  • Substitution at C4:

    • Activated by: The para-methoxy group at C1 (strong +M effect) and the ortho-methoxy group at C5 (strong +M effect).

    • Deactivated by: The ortho-nitro group at C3 (strong -M, -I effects).

  • Substitution at C6:

    • Activated by: The ortho-methoxy group at C1 (strong +M effect), the ortho-methoxy group at C5 (strong +M effect), and the para-methyl group at C2 (weak +I effect).

    • Deactivated by: The para-nitro group at C3 (strong -M, -I effects).

Both positions are strongly activated by two methoxy groups. However, the C6 position benefits from the additional, albeit weaker, activating influence of the methyl group. The deactivating nitro group exerts its influence on both positions. The critical insight is that the overwhelming activation provided by the two methoxies at both C4 and C6 will overcome the deactivation by the nitro group, rendering the ring sufficiently nucleophilic for a reaction to occur. Given the slightly greater cumulative activation at the C6 position, it is predicted to be the primary site of electrophilic attack.

Steric Considerations

Steric hindrance can also play a decisive role. The electrophile must be able to physically approach the carbon atom being functionalized.

  • The C4 position is flanked by the C3-nitro group and the C5-methoxy group.

  • The C6 position is flanked by the C1-methoxy group and a hydrogen atom at C5 (relative to the approach vector).

The environment around C6 is sterically less encumbered than the C4 position, which is crowded between two substituents. This steric factor further reinforces the electronic preference for substitution at the C6 position .

The following diagram visualizes the interplay of these directing forces.

Caption: Directing influences on the aromatic ring. Green and blue arrows indicate activation, while red arrows indicate deactivation. The C6 position receives the strongest cumulative activation and is sterically more accessible, making it the favored site for electrophilic attack.

Part II: Experimental Protocols & Applications

While the theoretical analysis points strongly to C6 substitution, achieving this outcome with high selectivity and yield requires carefully optimized experimental conditions. The presence of a strong deactivating group alongside strong activators makes the substrate susceptible to both sluggish reactions and potential oxidative side reactions if conditions are too harsh.

Protocol 1: Regioselective Nitration to Yield 1,5-Dimethoxy-2-methyl-3,6-dinitrobenzene

Introducing a second nitro group requires conditions that are potent enough to overcome the deactivation of the first nitro group but mild enough to prevent decomposition of the electron-rich methoxy groups. Standard concentrated nitric and sulfuric acid is likely too aggressive.[7] A milder, controlled approach is recommended.

Objective: To synthesize 1,5-Dimethoxy-2-methyl-3,6-dinitrobenzene.

Causality of Experimental Choices:

  • Nitrating Agent: Fuming nitric acid (HNO₃) provides a high concentration of the nitronium ion precursor.

  • Solvent & Temperature: Acetic anhydride is used as a solvent. It reacts with nitric acid to form acetyl nitrate, a milder and more selective nitrating agent. Conducting the reaction at 0-5 °C is crucial to control the exothermic reaction and prevent the formation of byproducts and oxidative degradation.[8]

Materials & Equipment:

  • 1,5-Dimethoxy-2-methyl-3-nitrobenzene

  • Fuming Nitric Acid (≥90%)

  • Acetic Anhydride

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath to 0 °C, dissolve 1.0 g of 1,5-Dimethoxy-2-methyl-3-nitrobenzene in 20 mL of acetic anhydride.

  • Addition of Nitrating Agent: While maintaining the temperature between 0-5 °C, slowly add 0.5 mL of fuming nitric acid dropwise via a dropping funnel over a period of 15 minutes. Vigorous stirring is essential.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into 100 mL of an ice-water slurry with stirring. A precipitate should form.

  • Work-up:

    • Filter the crude product and wash the solid with cold water until the washings are neutral.

    • Alternatively, if an oil forms, extract the aqueous mixture with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 25 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 1,5-Dimethoxy-2-methyl-3,6-dinitrobenzene.

Expected Outcome & Characterization:

ParameterExpected Value
Product 1,5-Dimethoxy-2-methyl-3,6-dinitrobenzene
Appearance Pale yellow solid
Yield 75-85%
¹H NMR Expect a singlet for the C4 proton, singlets for the two methoxy groups, and a singlet for the methyl group.
¹³C NMR Expect distinct signals for all 8 carbons.
Mass Spec (MS) M+ peak corresponding to the molecular weight of the product.
Protocol 2: Regioselective Bromination to Yield 6-Bromo-1,5-dimethoxy-2-methyl-3-nitrobenzene

The high activation from the methoxy groups allows for bromination under relatively mild conditions without the need for a strong Lewis acid catalyst like FeBr₃, which could promote side reactions.[9]

Objective: To synthesize 6-Bromo-1,5-dimethoxy-2-methyl-3-nitrobenzene.

Causality of Experimental Choices:

  • Brominating Agent: A solution of molecular bromine (Br₂) is a sufficiently strong electrophile for this activated ring system.

  • Solvent: Acetic acid is a polar protic solvent that can facilitate the polarization of the Br-Br bond, increasing its electrophilicity, without being overly reactive.

  • Temperature: Room temperature provides a balance between a reasonable reaction rate and minimizing potential side reactions.

Materials & Equipment:

  • 1,5-Dimethoxy-2-methyl-3-nitrobenzene

  • Molecular Bromine (Br₂)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for reaction, extraction, and purification.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 g of 1,5-Dimethoxy-2-methyl-3-nitrobenzene in 25 mL of glacial acetic acid in a 100 mL round-bottom flask at room temperature.

  • Addition of Bromine: In a fume hood, prepare a solution of 0.26 mL of bromine in 5 mL of glacial acetic acid. Add this solution dropwise to the stirring substrate solution over 10 minutes. The characteristic red-brown color of bromine should fade as it is consumed.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Pour the reaction mixture into 100 mL of cold water.

  • Work-up:

    • Extract the product into dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash with water (2 x 25 mL).

    • Wash with saturated sodium thiosulfate solution to quench any unreacted bromine (the organic layer will become colorless), followed by a final wash with brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization (e.g., from methanol).

Expected Outcome & Characterization:

ParameterExpected Value
Product 6-Bromo-1,5-dimethoxy-2-methyl-3-nitrobenzene
Appearance Off-white to pale yellow solid
Yield 80-90%
¹H NMR Expect a singlet for the remaining aromatic proton at C4.
Mass Spec (MS) Characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks of nearly equal intensity).

Conclusion

The regioselective electrophilic substitution of 1,5-Dimethoxy-2-methyl-3-nitrobenzene is a predictable process governed by the foundational principles of physical organic chemistry. The potent activating and ortho, para-directing effects of the two methoxy groups decisively overcome the deactivating, meta-directing influence of the nitro group. This electronic control, combined with steric considerations, overwhelmingly favors substitution at the C6 position. By employing the optimized protocols provided, which utilize reaction conditions tailored to the substrate's unique reactivity, researchers can achieve high yields and selectivity for the desired C6-functionalized products. This guide serves as a robust framework for the strategic elaboration of complex aromatic molecules, enabling advancements in medicinal chemistry and materials science.

References

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chem LibreTexts. (2021). Directing Groups in SE Ar. Retrieved from [Link] (Note: A direct deep link was not available, the general domain is provided).

  • The Hive Chemistry Discourse. (2003, November 28). Mononitration of 1,4-dimethoxybenzene. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, February 2). Directing effects of poly-substituted aromatic rings. Retrieved from [Link]

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Retrieved from [Link]

  • Organic Chemistry Tutor (YouTube). (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2019, October 20). Electrophilic halogenation. Retrieved from [Link]

  • Chem LibreTexts. (2023, January 22). The Friedel-Crafts Alkylation of Benzene. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Prakash, G. K. S., et al. (2004). Efficient Halogenation of Aromatics. Journal of the American Chemical Society, 126(48), 15770-15776. (Scribd link) [Link]

  • Chemistry Stack Exchange. (2015, August 27). Regioselectivity for electrophilic aromatic substitution with multiple strongly electron withdrawing groups. Retrieved from [Link]

  • Foley, et al. (2017). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Catalysts. Retrieved from [Link]

  • RSC Publishing. (n.d.). Selectfluor-promoted electrophilic aromatic halogenation: a general strategy for iodination and bromination via oxidative halide activation. Organic Chemistry Frontiers. Retrieved from [Link]

  • Chem LibreTexts. (2019, June 5). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, July 30). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. Retrieved from [Link]

  • MDPI. (2018, February 20). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

  • Chem LibreTexts. (2020, June 21). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Retrieved from [Link]

  • The Organic Chemistry Tutor (YouTube). (2023, January 14). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of the 2,5-dimethoxy nitrobenzene derivatives. Retrieved from [Link]

  • Diemoz, K. (2010, September 13). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 19. The nitration of some reactive aromatic compounds in perchloric acid. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

Sources

Application

Application Note: Microwave-Assisted Leimgruber-Batcho Synthesis of 4,6-Dimethoxyindole from 1,5-Dimethoxy-2-methyl-3-nitrobenzene

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Abstract & Strategic Context The indole scaffold is a privileged pharmacop...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Abstract & Strategic Context

The indole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of countless neuroactive compounds, oncology drugs, and natural products [3]. Specifically, 4,6-dimethoxyindole is a highly sought-after building block for the development of novel therapeutics. However, synthesizing this electron-rich indole via the classical Leimgruber-Batcho method presents significant kinetic challenges.

This application note details a highly optimized, self-validating Microwave-Assisted Organic Synthesis (MAOS) protocol. By utilizing 1,5-Dimethoxy-2-methyl-3-nitrobenzene (also known as 2,4-dimethoxy-6-nitrotoluene) as the precursor [1], and applying focused microwave dielectric heating, researchers can bypass the thermal degradation inherent in conventional heating, reducing a multi-day synthesis into a high-yield, single-day workflow [2].

Mechanistic Rationale: The "Why" Behind the Method

To achieve synthetic mastery, one must understand the electronic causality governing the reaction. The Leimgruber-Batcho synthesis relies on the deprotonation of a benzylic methyl group situated ortho to a strongly electron-withdrawing nitro group.

The Electronic Challenge: In 1,5-Dimethoxy-2-methyl-3-nitrobenzene, the methyl group is flanked by a nitro group at C3 and a methoxy group at C1 (with another methoxy at C5). The strong resonance-donating effect (+M) of the two methoxy groups pushes electron density into the aromatic ring. This effectively neutralizes the electron-withdrawing power of the nitro group, severely reducing the acidity of the C2-methyl protons. Under conventional reflux (110 °C), condensation with N,N-dimethylformamide dimethyl acetal (DMFDMA) is agonizingly slow (>48 hours), leading to polymerization and extensive thermal degradation.

The MAOS Solution: Microwave irradiation fundamentally alters the energy delivery mechanism. Instead of relying on thermal conduction, dielectric heating directly couples with the polar reaction mixture (DMFDMA and the nitroarene). By performing the reaction in a sealed microwave reactor at 180 °C with a Lewis acid catalyst (CuI), the system rapidly overcomes the high activation energy barrier of the electron-rich substrate [2]. Furthermore, utilizing microencapsulated palladium (Pd-EnCat) with a transfer hydrogenation system (HCOOH/Et₃N) for the cyclization step eliminates the severe explosion risks associated with pressurized H₂ gas in a microwave field.

Pathway Visualization

Pathway Precursor 1,5-Dimethoxy-2-methyl-3-nitrobenzene (CAS: 16024-31-0) Reaction1 Microwave Irradiation (180°C) DMFDMA, CuI (2 mol%) Precursor->Reaction1 Enamine β-(Dimethylamino)-2,4-dimethoxy -6-nitrostyrene Reaction1->Enamine Condensation (20-40 min) Reaction2 Microwave Irradiation (120°C) Pd-EnCat, HCOOH/Et3N Enamine->Reaction2 Product 4,6-Dimethoxyindole (Target Scaffold) Reaction2->Product Reductive Cyclization (2 h)

Fig 1: Microwave-assisted Leimgruber-Batcho workflow for 4,6-dimethoxyindole synthesis.

Experimental Protocols (Self-Validating Workflows)

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the defined analytical and visual checkpoints are met.

Step 1: Microwave-Assisted Enamine Condensation

Objective: Convert 1,5-Dimethoxy-2-methyl-3-nitrobenzene to β-(dimethylamino)-2,4-dimethoxy-6-nitrostyrene.

Materials:

  • 1,5-Dimethoxy-2-methyl-3-nitrobenzene (1.0 eq, ~5.0 mmol)

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA) (10.0 eq)

  • Anhydrous DMF (0.5 mL, as co-solvent/microwave sensitizer)

  • Copper(I) iodide (CuI) (0.02 eq, 2 mol%)

Procedure:

  • In a 10 mL heavy-walled microwave-safe vial equipped with a magnetic stir bar, dissolve the nitrobenzene precursor in DMFDMA and DMF.

  • Add CuI. Seal the vial with a Teflon-lined crimp cap.

  • Irradiate in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover). Program the system to ramp to 180 °C over 2 minutes and hold for 30 minutes . (Note: Internal pressure may reach 8–10 bar; ensure the reactor pressure limits are set accordingly).

  • Cool the vial to room temperature via compressed air cooling.

  • Filter the crude mixture through a short pad of silica to remove CuI, eluting with Ethyl Acetate. Concentrate under reduced pressure.

System Validation Checkpoint 1:

  • Visual: The reaction mixture must transition from a pale yellow suspension to a deep, homogeneous dark red/purple oil.

  • Analytical: TLC (Hexane:EtOAc 7:3) must show complete consumption of the high- Rf​ starting material and the appearance of a bright orange spot at a lower Rf​ . LC-MS must confirm the enamine mass ( [M+H]+=253.1 ).

Step 2: Microwave-Assisted Reductive Cyclization

Objective: Reduce the nitro group and trigger intramolecular cyclization to form 4,6-dimethoxyindole.

Materials:

  • Crude Enamine intermediate (from Step 1)

  • Pd-EnCat™ (Microencapsulated Palladium) (0.06 eq, 6 mol%)

  • Formic Acid / Triethylamine azeotropic mixture (5:2 ratio, 5.0 eq)

  • Ethanol (5.0 mL)

Procedure:

  • Transfer the dark red enamine oil into a fresh 10 mL microwave vial. Dissolve in Ethanol.

  • Add the Pd-EnCat™ catalyst, followed carefully by the HCOOH/Et₃N mixture. Caution: Mild effervescence will occur.

  • Seal the vial. Microwave irradiate at 120 °C for 2 hours .

  • Cool to room temperature. Filter the mixture through Celite to recover the Pd-EnCat™ (which can be washed and reused).

  • Partition the filtrate between EtOAc and saturated aqueous NaHCO₃. Extract, dry over Na₂SO₄, and concentrate.

  • Purify via flash chromatography (Hexane:EtOAc gradient) to yield the pure indole.

System Validation Checkpoint 2:

  • Visual: The dark red color of the enamine will dissipate, leaving a pale yellow to off-white solution.

  • Analytical: LC-MS must confirm the target indole mass ( [M+H]+=178.1 ). The 1 H-NMR spectrum should display the characteristic indole pyrrole protons (a pair of doublets around δ 6.4 and 7.1 ppm, J≈3.0 Hz).

Quantitative Data Presentation

The table below summarizes the dramatic efficiency gains achieved by transitioning this specific electron-rich substrate from conventional thermal conditions to the MAOS protocol.

ParameterConventional Thermal HeatingMicrowave-Assisted Synthesis (MAOS)
Enamine Condensation Time 48 - 72 hours30 minutes
Condensation Temperature 110 °C (Reflux)180 °C (Sealed Vessel)
Reductive Cyclization Time 12 - 24 hours2 hours
Overall Isolated Yield 35 - 45%78 - 85%
Impurity Profile High (Extensive polymerization)Low (Clean conversion)
Safety Profile (Reduction) Hazardous (Pressurized H₂ gas)Safe (Transfer hydrogenation)

References

  • Title: Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review Source: PubMed Central (PMC) URL: [Link]

Method

Application Notes and Protocols: 1,5-Dimethoxy-2-methyl-3-nitrobenzene in Pharmaceutical Intermediate Design

Prepared by: Gemini, Senior Application Scientist Introduction and Strategic Importance 1,5-Dimethoxy-2-methyl-3-nitrobenzene (CAS No. 27508-87-8), also known as 3,5-Dimethoxy-2-nitrotoluene, is a highly functionalized a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Strategic Importance

1,5-Dimethoxy-2-methyl-3-nitrobenzene (CAS No. 27508-87-8), also known as 3,5-Dimethoxy-2-nitrotoluene, is a highly functionalized aromatic compound whose value in pharmaceutical design lies not in its direct application, but in its role as a strategic precursor. The specific arrangement of its substituents—a reactive nitro group flanked by a methyl and a methoxy group, with an additional activating methoxy group para to the nitro function—makes it a bespoke building block for complex molecular scaffolds.

The core utility of this molecule is realized upon the selective reduction of its nitro group. This transformation unmasks a highly versatile aniline, 2,6-Dimethoxy-3-methylaniline , which serves as the primary entry point for diversification and elaboration into advanced pharmaceutical intermediates. The electronic and steric environment of this aniline derivative, shaped by its methoxy and methyl substituents, can be leveraged to fine-tune the physicochemical properties (e.g., lipophilicity, metabolic stability) and target-binding interactions of a final drug candidate.[1]

This guide provides an in-depth exploration of the primary synthetic transformation of 1,5-Dimethoxy-2-methyl-3-nitrobenzene and the subsequent applications of its aniline derivative in the design of key pharmaceutical motifs.

Physicochemical Properties and Safety Data

A thorough understanding of the material's properties and hazards is critical for safe handling and successful experimental design.

Table 1: Physicochemical and Safety Data for 1,5-Dimethoxy-2-methyl-3-nitrobenzene

PropertyValueSource / Notes
CAS Number 27508-87-8[2][3]
Molecular Formula C₉H₁₁NO₄[2]
Molecular Weight 197.19 g/mol Calculated
Appearance Typically a yellow solid or oilGeneral observation for nitroaromatics
Purity Available in various grades, commonly >97%[2]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.[2][4][5]
Key Hazards Nitroaromatic compounds are often toxic and may be harmful if swallowed, inhaled, or in contact with skin. Handle with appropriate personal protective equipment (PPE).[6]

Safety Protocol:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields (or goggles), and chemically resistant gloves (e.g., nitrile) when handling this compound.[4][5]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[4][5]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for chemical waste.[5]

The Cornerstone Transformation: Reduction to 2,6-Dimethoxy-3-methylaniline

The conversion of the electron-withdrawing nitro group to a nucleophilic amine is the most critical step in unlocking the synthetic potential of the title compound. This reduction is a well-established transformation in organic chemistry, with several reliable methods available.[7][8][9] The choice of method often depends on scale, functional group tolerance, and available equipment. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

Diagram 1: Overall Synthetic Workflow

This diagram illustrates the strategic conversion of the starting nitrobenzene to its versatile aniline intermediate, which then serves as a platform for constructing diverse pharmaceutical scaffolds.

G A 1,5-Dimethoxy-2-methyl-3-nitrobenzene (Starting Material) B Key Transformation: Nitro Group Reduction A->B H₂, Catalyst or Metal/Acid C 2,6-Dimethoxy-3-methylaniline (Core Intermediate) B->C D Pharmaceutical Scaffolds (e.g., Amides, Sulfonamides, Heterocycles) C->D Derivatization Reactions

Caption: Strategic workflow from starting material to pharmaceutical scaffolds.

Protocol 3.1: Catalytic Hydrogenation for the Synthesis of 2,6-Dimethoxy-3-methylaniline

This protocol describes the reduction of the nitro group using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This method is highly efficient and generally provides a clean product with simple work-up.

Materials and Equipment:

  • 1,5-Dimethoxy-2-methyl-3-nitrobenzene (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (0.05-0.10 eq by weight)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc) as solvent

  • Hydrogen source (balloon or hydrogenation apparatus)

  • Reaction flask, magnetic stirrer

  • Filtration apparatus (e.g., Buchner funnel with Celite®)

  • Rotary evaporator

Step-by-Step Procedure:

  • Vessel Preparation: To a hydrogenation flask, add 1,5-Dimethoxy-2-methyl-3-nitrobenzene (e.g., 5.0 g, 25.4 mmol).

  • Solvent Addition: Add a suitable solvent such as methanol or ethyl acetate (approx. 100 mL). Stir the mixture until the starting material is fully dissolved.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (e.g., 0.5 g) to the solution. Causality Note: The catalyst is added after the solvent to minimize the risk of ignition, as dry Pd/C can be pyrophoric in the presence of solvent vapors and air.

  • Inerting the Atmosphere: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) for several minutes to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas into the flask (a balloon is sufficient for small-scale reactions). For larger scales, a Parr hydrogenator should be used.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed. This typically takes 2-6 hours.

  • Reaction Quench and Filtration: Once the reaction is complete, carefully purge the flask again with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Trustworthiness Note: It is crucial to keep the Celite® pad wet with the solvent during filtration to prevent the catalyst from igniting upon exposure to air.

  • Solvent Removal: Rinse the filter cake with a small amount of fresh solvent. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 2,6-Dimethoxy-3-methylaniline is often of sufficient purity (>95%) for subsequent steps. If further purification is required, it can be achieved by flash column chromatography on silica gel.

Expected Outcome: A pale oil or low-melting solid, which may darken upon exposure to air and light. Yields are typically >90%.

Synthetic Utility of the Aniline Intermediate in Medicinal Chemistry

The true value of 2,6-Dimethoxy-3-methylaniline lies in its versatility as a synthon for building blocks common in drug discovery. The nucleophilic amine can participate in a wide array of C-N bond-forming reactions.

Diagram 2: Key Derivatization Pathways for 2,6-Dimethoxy-3-methylaniline

This diagram outlines the primary reaction types used to convert the core aniline intermediate into more complex structures relevant to pharmaceutical chemistry.

G cluster_0 Core Intermediate cluster_1 Pharmaceutical Scaffolds Aniline 2,6-Dimethoxy-3-methylaniline Amide Amides Aniline->Amide R-COCl or R-COOH, Coupling Agent Sulfonamide Sulfonamides Aniline->Sulfonamide R-SO₂Cl, Base Urea Ureas / Thioureas Aniline->Urea Isocyanate or Isothiocyanate Heterocycle Heterocycles (e.g., Benzimidazoles) Aniline->Heterocycle Condensation Reactions

Caption: Potential synthetic pathways from the core aniline intermediate.

Application Example 4.1: Amide Bond Formation

Amide bonds are ubiquitous in pharmaceuticals. The reaction of 2,6-Dimethoxy-3-methylaniline with an activated carboxylic acid is a fundamental step in building complexity.

Protocol: Synthesis of a Representative Amide

  • Acid Activation: In a dry flask under an inert atmosphere, dissolve a carboxylic acid of interest (1.0 eq) in a suitable solvent (e.g., Dichloromethane or DMF). Add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir for 15-30 minutes at room temperature.

  • Amine Addition: To the activated acid mixture, add a solution of 2,6-Dimethoxy-3-methylaniline (1.05 eq) in the same solvent.

  • Reaction: Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Work-up: Dilute the reaction with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., sat. NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash chromatography or recrystallization to yield the desired amide.

Application Example 4.2: Heterocycle Synthesis (e.g., Benzimidazoles)

Anilines are key precursors for fused heterocyclic systems. For example, condensation with an ortho-phenylenediamine derivative can lead to benzimidazole cores, which are privileged structures in medicinal chemistry. The specific substitution pattern of 2,6-Dimethoxy-3-methylaniline would yield a highly substituted benzimidazole, offering a unique vector space for further chemical exploration.

References

  • Career Henan Chemical Co. (n.d.). 1,5-dimethoxy-3-methyl-2-nitrobenzene CAS NO.27508-87-8.
  • Chemical Synthesis Database. (2025, May 20). 1,5-dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene.
  • Sigma-Aldrich. (2025, October 13). SAFETY DATA SHEET - 1,3-Dinitrobenzene.
  • Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET - Benzoic acid, 3,4,5-trimethoxy-2-nitro-, methyl ester.
  • PMC. (n.d.). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator.
  • NextSDS. (n.d.). 1,5-DIMETHOXY-3-METHYL-2-NITROBENZENE — Chemical Substance Information.
  • DC Fine Chemicals. (n.d.). Safety Data Sheet - Nitrobenzene.
  • MDPI. (2018, February 20). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.
  • PMC. (n.d.). Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species.
  • Vrije Universiteit Brussel. (n.d.). Selective reduction of nitrobenzene to aniline over electrocatalysts based on nitrogen-doped carbons.
  • Tokyo Chemical Industry. (2025, November 18). SAFETY DATA SHEET - Methyl 2-Methoxy-5-nitrobenzoate.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2,6-Dimethylaniline.
  • Wiley Online Library. (2016, July 1). A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid.
  • ResearchGate. (2025, August 7). Continuous kilogram-scale process for the synthesis strategy of 1,3,5-trimethyl-2-nitrobenzene in microreactor.
  • BenchChem. (2025). An In-depth Technical Guide to 1,2,3-Trimethyl-4-nitrobenzene.
  • PMC. (2019, July 30). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin.

Sources

Application

Application Note: Demethylation of 1,5-Dimethoxy-2-methyl-3-nitrobenzene using Boron Tribromide (BBr₃)

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The conversion of aryl methyl ethers to their corresponding phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The conversion of aryl methyl ethers to their corresponding phenols is a critical transformation in pharmaceutical synthesis. Boron tribromide (BBr₃) is a highly specialized, mild, and effective Lewis acid for this O-demethylation[1],[2]. This application note details the robust protocol for the double demethylation of 1,5-dimethoxy-2-methyl-3-nitrobenzene to yield 2-methyl-3-nitrobenzene-1,5-diol . Due to the presence of multiple coordinating sites (two ethers and one nitro group), this substrate requires precise stoichiometric control, strict anhydrous conditions, and a carefully managed thermal profile to ensure complete conversion while preventing side reactions.

Mechanistic Principles & Causality

To execute this protocol successfully, one must understand the causality behind the reagent's behavior. The reaction does not proceed via simple acid hydrolysis; rather, it is a multi-step sequence driven by Lewis acid-base dynamics[2]:

  • Complexation (Exothermic): BBr₃ possesses an empty p-orbital, making it a potent Lewis acid. Upon introduction at -78 °C, it rapidly and reversibly coordinates with the lone electron pairs on the ethereal oxygen atoms[2],[3].

  • Nucleophilic Cleavage (Endothermic): As the reaction warms to room temperature, the bromide anion (Br⁻) acts as a nucleophile. It attacks the less sterically hindered methyl carbon via an Sₙ2 mechanism, cleaving the robust O-CH₃ bond, releasing methyl bromide (CH₃Br) gas, and forming a boron phenolate intermediate[3],[4].

  • Hydrolysis: The resulting organoboron intermediate is highly stable until it is deliberately quenched with a protic solvent (water or methanol), which hydrolyzes the complex to liberate the free phenol and boric acid[2],[4].

Mechanism S 1,5-Dimethoxy-2-methyl-3-nitrobenzene C Lewis Acid-Base Adduct (Coordinated at O and NO₂) S->C -78°C, N₂/Ar atm R BBr₃ (≥3.5 equiv) in Anhydrous DCM R->C I Boron Phenolate Intermediate + Methyl Bromide (CH₃Br) C->I Warm to 20-25°C Stir 12-18 h Q Aqueous Hydrolysis (H₂O or MeOH at 0°C) I->Q Careful quench P 2-Methyl-3-nitrobenzene-1,5-diol (Final Product) Q->P Phase separation & Purification

Figure 1: Mechanistic workflow and reaction progression for the BBr₃-mediated demethylation.

Experimental Design & Stoichiometric Logic

A common point of failure in complex demethylations is under-dosing the Lewis acid. According to established stoichiometric rules for BBr₃, one equivalent of reagent is required per ether group, plus one additional equivalent for each basic heteroatom (such as a nitro or carbonyl group) that can competitively coordinate the boron[4].

For 1,5-dimethoxy-2-methyl-3-nitrobenzene:

  • 2.0 equivalents for the two methoxy groups.

  • 1.0 equivalent for the Lewis-basic nitro group.

  • 0.5 equivalent excess to drive the reaction to completion and scavenge trace moisture.

  • Total Required: 3.5 equivalents.

Table 1: Reaction Stoichiometry (10 mmol Scale)
ReagentMW ( g/mol )EquivalentsAmountRole
1,5-Dimethoxy-2-methyl-3-nitrobenzene197.191.01.97 gSubstrate
Boron Tribromide (1.0 M in DCM)250.523.535.0 mLDemethylating Agent
Dichloromethane (Anhydrous)84.93N/A50.0 mLNon-coordinating Solvent
Table 2: Thermal Profile & Causality
PhaseTemperatureDurationCausality / Purpose
Addition -78 °C30 minSuppresses violent exotherms and prevents aromatic ring bromination[3].
Cleavage 20 °C to 25 °C16 hoursProvides activation energy required for the Sₙ2 attack by the bromide ion[5].
Quenching 0 °C30 minSafely controls the highly exothermic hydrolysis of the borate esters[3].

Self-Validating Protocol

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure the reaction is proceeding as intended.

Phase 1: Setup and Complexation
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with ultra-pure Argon or Nitrogen for 10 minutes.

  • Dissolution: Add 1.97 g (10 mmol) of 1,5-dimethoxy-2-methyl-3-nitrobenzene to the flask. Inject 50 mL of anhydrous dichloromethane (DCM). Stir until completely dissolved. Note: Ethereal solvents (e.g., THF, Et₂O) are strictly prohibited as they will aggressively react with BBr₃.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Reagent Addition: Using a gas-tight syringe, add 35.0 mL of 1.0 M BBr₃ in DCM dropwise over 30 minutes.

    • Validation Checkpoint 1: The solution will transition from a clear yellow to a dark, opaque reddish-brown suspension. This visual shift confirms the successful formation of the Lewis acid-base complex.

Phase 2: Cleavage and Warming
  • Incubation: Stir the mixture at -78 °C for 1 hour to ensure uniform complexation.

  • Thermal Activation: Remove the dry ice bath. Allow the reaction to naturally warm to room temperature (20–25 °C). Stir under an inert atmosphere for 12 to 18 hours[5].

    • Validation Checkpoint 2: Perform TLC analysis (Eluent: 30% EtOAc in Hexanes). The starting material (higher Rf​ ) must be completely consumed. A new, highly polar spot (lower Rf​ ) should appear and stain intensely dark with Ferric Chloride (FeCl₃) or Phosphomolybdic Acid (PMA), confirming the presence of free phenolic -OH groups.

Phase 3: Quenching and Workup
  • Cryogenic Quenching: Cool the reaction mixture to 0 °C using an ice-water bath. CAUTION: BBr₃ reacts violently with water, releasing corrosive HBr gas[3].

  • Hydrolysis: Very slowly, dropwise, add 10 mL of cold methanol, followed by 20 mL of cold distilled water.

    • Validation Checkpoint 3: The cessation of white fuming and the dissolution of solid boron complexes into a clear biphasic mixture indicates complete hydrolysis.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 30 mL).

  • Washing & Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃ (to neutralize residual HBr) and brine. Dry the organic phase over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-methyl-3-nitrobenzene-1,5-diol. Purify via silica gel flash chromatography if necessary.

Protocol N1 1. Setup & Purge Flame-dried flask, Ar/N₂ atm N2 2. Dissolution Substrate in anhydrous DCM N1->N2 N3 3. Cryogenic Cooling Dry ice/acetone bath (-78°C) N2->N3 N4 4. BBr₃ Addition Dropwise, maintain temp N3->N4 N5 5. Cleavage Phase Warm to 25°C, stir 16h N4->N5 N6 6. Quenching Cool to 0°C, add MeOH/H₂O N5->N6 N7 7. Workup & Isolation Extraction, Drying, Concentration N6->N7

Figure 2: Step-by-step experimental workflow for BBr₃ demethylation.

Troubleshooting & Safety

  • Incomplete Demethylation (Mono-methoxy intermediate): If TLC shows a mid-polarity intermediate, the reaction has stalled at the mono-demethylated stage. This is almost always caused by insufficient BBr₃ equivalents (due to reagent degradation) or insufficient reaction time at room temperature. Ensure the BBr₃ solution is fresh and tightly sealed.

  • Safety Hazards: BBr₃ is highly corrosive and moisture-sensitive. It must be handled exclusively inside a certified fume hood. The quenching step generates hydrobromic acid (HBr) fumes; ensure the reaction vessel is adequately vented through a base trap during this phase[3].

References

  • Title: Demethylation of Methyl Ethers (O-Demethylation) - BBr3 Source: Common Organic Chemistry URL: [Link]

  • Title: Demethylation Source: Wikipedia URL: [Link]

  • Title: O-Demethylation Source: Chem-Station Int. Ed. URL: [Link]

  • Title: Demethylation of aryl methyl ethers by boron tribromide (McOmie, J. F. W., et al., 1968) Source: Tetrahedron / mdma.ch URL: [Link]

Sources

Method

Application Note: Advanced Cross-Coupling Strategies for 1,5-Dimethoxy-2-methyl-3-nitrobenzene Derivatives

Executive Summary & Structural Profiling The functionalization of highly substituted nitrobenzene scaffolds is a critical bottleneck in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced mater...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Profiling

The functionalization of highly substituted nitrobenzene scaffolds is a critical bottleneck in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. Specifically, derivatives of 1,5-dimethoxy-2-methyl-3-nitrobenzene (e.g., its 4-bromo or 6-bromo analogs) present an extreme synthetic challenge due to a combination of severe steric hindrance and complex "push-pull" electronic dynamics.

When a cross-coupling handle (such as a halide) is introduced at the C4 position, it becomes flanked by a strongly electron-withdrawing nitro group (-NO₂) at C3 and an electron-donating methoxy group (-OMe) at C5. This creates a pentasubstituted, di-ortho-hindered arene. While the electron-deficient nature of the nitro group can lower the LUMO energy and theoretically accelerate the oxidative addition of Palladium(0), the immense steric bulk physically blocks catalyst approach. Furthermore, the resulting Pd(II) intermediate is highly stable, making the subsequent transmetalation step sluggish and rate-limiting .

This guide outlines field-proven, self-validating protocols for achieving high-yielding Suzuki-Miyaura and Buchwald-Hartwig cross-couplings on this recalcitrant scaffold by leveraging rationally designed dialkylbiaryl phosphine (Buchwald) ligands.

Mechanistic Causality & Ligand Architecture

Standard catalytic systems, such as Pd(PPh₃)₄, fail completely when applied to 1,5-dimethoxy-2-methyl-3-nitrobenzene derivatives. The triphenylphosphine ligands lack the steric bulk required to "push" the two coupling partners together during the reductive elimination phase, leading to catalyst trapping and protodehalogenation side reactions .

To overcome this activation barrier, the use of Buchwald ligands (e.g., XPhos, RuPhos) is mandatory. The causality behind this choice is two-fold:

  • Electronic Enrichment: The electron-rich dicyclohexyl or di-tert-butyl phosphine moiety increases the electron density on the Pd center, facilitating oxidative addition into the sterically shielded C-X bond.

  • Steric Push: The bulky biaryl backbone of the ligand forces the Pd(II) intermediate into a highly strained conformation. This steric tension dramatically lowers the activation energy required for reductive elimination, rapidly expelling the cross-coupled product and preventing catalyst deactivation .

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Facilitated by e-rich Ligand) Pd0->OA + Aryl Halide PdII_1 Pd(II)(Ar)(X)L Sterically Crowded Intermediate OA->PdII_1 TM Transmetalation (Rate-Limiting Step) PdII_1->TM + Boronic Acid + Base PdII_2 Pd(II)(Ar)(Ar')L Diaryl Complex TM->PdII_2 RE Reductive Elimination (Sterically Driven) PdII_2->RE RE->Pd0 Catalyst Regeneration Product Cross-Coupled Product RE->Product Product Release

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting steric bottlenecks.

Quantitative Data: Catalyst & Ligand Optimization

The following table summarizes the optimization of the Suzuki-Miyaura coupling between 4-bromo-1,5-dimethoxy-2-methyl-3-nitrobenzene and phenylboronic acid. The data illustrates the critical impact of ligand and base selection.

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Mechanistic Causality / Observation
1Pd(PPh₃)₄NoneNa₂CO₃Toluene/H₂O90< 5%Standard tetrakis fails; insufficient steric bulk to drive reductive elimination.
2Pd(OAc)₂PPh₃K₃PO₄Toluene10012%Sluggish transmetalation due to stable Pd(II) intermediate and poor base solubility.
3Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10085%Electron-rich ligand facilitates oxidative addition; biaryl backbone promotes reductive elimination.
4Pd₂(dba)₃XPhos K₃PO₄ Dioxane/H₂O10094% Isopropyl groups on XPhos provide optimal steric push for pentasubstituted arenes.
5Pd(OAc)₂RuPhosCs₂CO₃Toluene11088%Highly effective for ortho-alkoxy substituted systems; Cs₂CO₃ enhances solubility.

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol utilizes the optimized XPhos/Pd₂(dba)₃ system to overcome the steric barrier of the di-ortho substituted nitrobenzene derivative.

Reagents:

  • 4-bromo-1,5-dimethoxy-2-methyl-3-nitrobenzene (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd₂(dba)₃ (2.5 mol%, delivers 5 mol% Pd)

  • XPhos (10 mol%)

  • K₃PO₄ (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL total)

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Atmospheric Control: Seal the tube with a septum. Evacuate the vessel under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

    • Causality: Pd(0) complexes and electron-rich phosphines like XPhos are highly susceptible to aerobic oxidation, which irreversibly kills the catalytic cycle.

  • Solvent Addition: Syringe in the 1,4-Dioxane and H₂O. Both solvents must be previously sparged with Argon for at least 30 minutes.

    • Validation Checkpoint 1: Upon addition of the solvent and initial stirring at room temperature, the mixture will appear as a dark purple/black heterogeneous suspension (due to unactivated Pd₂(dba)₃).

  • Activation & Heating: Place the Schlenk tube in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

    • Validation Checkpoint 2: Within 10-15 minutes of heating, the solution should transition to a deep, homogeneous red/brown color. This visual cue confirms the successful dissociation of dba and the formation of the active Pd(0)-XPhos complex.

  • Reaction Monitoring: After 12 hours, sample 10 µL of the organic layer, dilute in 1 mL of acetonitrile, and analyze via LC-MS.

    • Validation Checkpoint 3: The total disappearance of the starting material mass (M+H) and the appearance of the cross-coupled product mass confirms reaction completion. If >10% starting material remains, spike the reaction with an additional 1 mol% Pd₂(dba)₃ and 2 mol% XPhos.

  • Workup & Isolation: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with deionized water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Step1 1. Reagent Preparation Weigh Ar-X, Ar-B(OH)2, Base, Pd, Ligand Step2 2. Inert Atmosphere Setup Purge with Argon (Prevents Pd oxidation) Step1->Step2 Step3 3. Solvent Addition Add degassed Dioxane/H2O mixture Step2->Step3 Step4 4. Reaction Heating Stir at 100 °C (Overcomes steric barrier) Step3->Step4 Step5 5. In-Process Control LC-MS/TLC Validation Checkpoint Step4->Step5 Step6 6. Workup & Isolation Extraction and Silica Gel Chromatography Step5->Step6

Caption: Step-by-step experimental workflow with built-in validation checkpoints.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

For the synthesis of aniline derivatives from the 1,5-dimethoxy-2-methyl-3-nitrobenzene core, RuPhos is preferred over XPhos. The smaller isopropoxy groups on the lower ring of RuPhos accommodate the incoming amine nucleophile more effectively while still providing the necessary steric bulk to drive reductive elimination.

Reagents:

  • 4-bromo-1,5-dimethoxy-2-methyl-3-nitrobenzene (1.0 equiv, 1.0 mmol)

  • Primary or Secondary Amine (1.2 equiv, 1.2 mmol)

  • Pd(OAc)₂ (5 mol%)

  • RuPhos (10 mol%)

  • Cs₂CO₃ (2.5 equiv, 2.5 mmol)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Add the aryl bromide, Pd(OAc)₂, RuPhos, and Cs₂CO₃ to an oven-dried vial.

    • Causality: Cs₂CO₃ is chosen over K₃PO₄ here because its higher solubility in toluene promotes the deprotonation of the amine during the catalytic cycle.

  • Evacuate and backfill with Argon (3x).

  • Add the amine (if liquid) and anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture at 110 °C for 16 hours.

    • Validation Checkpoint: The reaction mixture will turn a characteristic dark orange/red. Monitor via TLC (Hexanes/EtOAc 3:1). The product will typically spot lower (more polar) than the starting aryl bromide due to the newly formed amine linkage.

  • Cool to room temperature, filter the crude mixture through a short pad of Celite to remove inorganic salts, wash the pad with EtOAc, and concentrate the filtrate. Purify via flash chromatography.

References

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction Source: Dalton Transactions, The Royal Society of Chemistry URL:[Link]

  • Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives in Suzuki−Miyaura Coupling Reactions Source: The Journal of Organic Chemistry, ACS Publications URL:[Link]

  • Palladium-Catalyzed Denitrative α-Arylation of Ketones with Nitroarenes Source: Organic Letters, ACS Publications URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 1,5-Dimethoxy-2-methyl-3-nitrobenzene Synthesis

Welcome to the technical support center for the synthesis of 1,5-Dimethoxy-2-methyl-3-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1,5-Dimethoxy-2-methyl-3-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this nuanced electrophilic aromatic substitution reaction. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to diagnose and resolve issues effectively.

Section 1: Understanding the Core Reaction and Its Challenges

The synthesis of 1,5-Dimethoxy-2-methyl-3-nitrobenzene involves the nitration of 1,5-dimethoxy-2-methylbenzene. This reaction, while a standard electrophilic aromatic substitution, is complicated by the high activation of the aromatic ring and the complex interplay of directing effects.

The Mechanism: Generation of the Electrophile

The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from concentrated nitric and sulfuric acids. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.[1][2]

G cluster_0 Nitronium Ion Formation HNO3 Nitric Acid (HNO₃) H2ONO2_plus Protonated Nitric Acid HNO3->H2ONO2_plus + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) NO2_plus Nitronium Ion (NO₂⁺) H2ONO2_plus->NO2_plus - H₂O H2O Water (H₂O)

Caption: Formation of the nitronium ion electrophile.

The Challenge: Regioselectivity

The starting material, 1,5-dimethoxy-2-methylbenzene, is highly activated by two strong electron-donating methoxy groups (-OCH₃) and one weaker activating methyl group (-CH₃). All are ortho-, para-directors.

  • Methoxy group at C1: Directs to C2 (blocked), C4, and C6.

  • Methoxy group at C5: Directs to C4 and C6.

  • Methyl group at C2: Directs to C3.

The desired product is the 3-nitro isomer. However, the powerful directing effects of the methoxy groups strongly favor substitution at the C4 and C6 positions. Therefore, a significant potential for the formation of undesired regioisomers exists, which is a primary cause of low yields of the target molecule. Furthermore, the high ring activation makes the substrate susceptible to over-nitration and oxidation.[3][4]

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is extremely low or zero, with mostly unreacted starting material remaining. What went wrong?

A1: This issue typically points to a problem with the activation of the electrophile or insufficient reaction conditions.

  • Probable Cause 1: Inactive Nitrating Mixture. The nitronium ion is formed in situ and is sensitive to water. Using wet reagents or glassware, or using old, improperly stored acids can inhibit its formation. Concentrated sulfuric acid is a strong dehydrating agent, but excessive water will quench the reaction.[5]

  • Solution 1: Reagent and Glassware Integrity.

    • Ensure all glassware is oven-dried immediately before use.

    • Use fresh, high-purity concentrated nitric acid (≥65%) and sulfuric acid (≥95%).

    • Prepare the nitrating mixture by adding the nitric acid slowly to the sulfuric acid in an ice bath to control the exotherm.[6]

  • Probable Cause 2: Reaction Temperature Too Low. While low temperatures are crucial to prevent side reactions, excessively cold conditions (<0 °C) can slow the reaction rate to a near halt, preventing completion.

  • Solution 2: Temperature Optimization.

    • Maintain a strict temperature range of 0-5 °C during the addition of the nitrating agent.

    • After the addition is complete, allow the reaction to stir at this temperature for a set period (e.g., 30 minutes) and then let it warm slowly to room temperature to ensure the reaction goes to completion.[7]

Q2: The reaction produced a low yield of a dark, tarry, or intensely colored crude product. What is the cause?

A2: This is a classic sign of oxidation and/or over-nitration due to excessive reaction temperature.

  • Probable Cause: Poor Temperature Control. The nitration of this highly activated aromatic ring is extremely exothermic. If the temperature rises uncontrollably (e.g., above 10-15 °C), the powerful oxidizing nature of nitric acid will dominate, leading to the formation of phenolic byproducts and polymeric tars.[8] Higher temperatures also significantly increase the rate of di- and tri-nitration.[2]

  • Solution: Implement Strict Thermal Management.

    • Pre-cool: Cool the solution of the substrate in the solvent/acid to 0 °C before starting the addition of the nitrating mixture.

    • Slow Addition: Add the nitrating mixture dropwise using a pressure-equalizing dropping funnel. The addition rate should be slow enough to maintain the internal temperature below 5 °C. For a lab-scale reaction, this could take 15-30 minutes.[8]

    • Efficient Stirring: Ensure vigorous mechanical or magnetic stirring to dissipate heat uniformly throughout the reaction mass.

    • Adequate Cooling Bath: Use a large ice-water or ice-salt bath to act as an effective heat sink.

G Start Reaction Outcome Analysis Crude_Check Inspect Crude Product Start->Crude_Check Yield_Check Assess Yield & Purity (TLC/NMR) Crude_Check->Yield_Check No (Clean Product) Dark_Tarry Observation: Dark, Tarry Product Crude_Check->Dark_Tarry Yes Low_Yield_SM Observation: Low Yield, High Starting Material Yield_Check->Low_Yield_SM High SM Isomer_Mix Observation: Low Yield, Isomer Mixture Yield_Check->Isomer_Mix Isomers Present Good_Yield Good Yield & Purity Yield_Check->Good_Yield OK Action_Temp Action: Improve Temperature Control (0-5°C, Slow Addition) Dark_Tarry->Action_Temp Action_Time_Temp Action: - Check Reagent Stoichiometry - Increase Reaction Time - Allow Slow Warming Low_Yield_SM->Action_Time_Temp Action_Reagent Action: - Use Milder Nitrating Agent - Optimize Solvent Isomer_Mix->Action_Reagent

Caption: Troubleshooting workflow for low yield synthesis.

Q3: My yield is low, but the crude product is clean. NMR analysis shows a mixture of nitro-isomers. How can I improve regioselectivity?

A3: This is the core challenge of this synthesis. The formation of 4-nitro and 6-nitro isomers competes with the desired 3-nitro product.

  • Probable Cause: Non-selective Nitrating Agent. The standard HNO₃/H₂SO₄ system is extremely reactive and often lacks subtlety for highly activated systems, leading to a product distribution dictated by the powerful electronic effects of the methoxy groups.

  • Solution: Use a Milder, More Sterically Sensitive Nitrating Agent.

    • Acetyl Nitrate: Generate acetyl nitrate in situ by slowly adding fuming nitric acid to acetic anhydride at low temperatures (0-5 °C).[9] This reagent is less aggressive than the nitronium ion generated in sulfuric acid and can sometimes provide improved regioselectivity for sterically accessible positions.

    • Solvent Effects: Changing the solvent can influence selectivity. Using acetic acid as a solvent instead of a stronger acid can sometimes temper the reactivity of the nitrating species.

Q4: My product oiled out during the ice-water quench instead of precipitating as a solid. What should I do?

A4: "Oiling out" indicates that the melting point of your crude product is below the temperature of the quench, often due to the presence of impurities (like isomers) that create a eutectic mixture. [10]

  • Probable Cause: High Impurity Level. The presence of other isomers and byproducts can significantly depress the melting point of the desired product.

  • Solution 1: Procedural Modifications.

    • Ensure you are pouring the reaction mixture into a vigorously stirred, large volume of crushed ice, not just cold water.

    • After pouring, continue to stir vigorously for 30-60 minutes. Sometimes crystallization is slow.

    • Try "scratching" the inside of the beaker with a glass rod at the interface of the oil and aqueous layer to induce crystallization.[11]

  • Solution 2: Switch to Extraction. If the product stubbornly remains an oil, do not attempt to filter it. Instead, transfer the entire quench mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water, then a saturated sodium bicarbonate solution (to neutralize residual acid), and finally brine. Dry the organic layer with anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude oil can then be purified by column chromatography.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this nitration? A: The addition of the nitrating agent should be conducted between 0-5 °C . Exceeding 15 °C drastically increases the risk of side reactions.[8]

Q2: How can I minimize the formation of di-nitro byproducts? A: Use a slight excess, but not a large excess, of nitric acid (e.g., 1.05-1.1 equivalents). The highly activating nature of the ring makes it prone to a second nitration if a large excess of the nitrating agent is present, especially at elevated temperatures.[12]

Q3: What is a good recrystallization solvent for purifying the final product? A: A mixed solvent system is often effective. Ethanol, methanol, or a mixture of ethanol and water are commonly used for nitroaromatic compounds.[13] Start by dissolving the crude product in a minimum amount of hot ethanol and then slowly add water until the solution becomes faintly turbid. Allow it to cool slowly to obtain pure crystals.[10]

Section 4: Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity. Warning: This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: Nitration using Sulfuric/Nitric Acid

  • Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 1,5-dimethoxy-2-methylbenzene (1.0 eq) in concentrated sulfuric acid (98%, ~3-4 mL per gram of substrate).

  • Cooling: Cool the solution to 0 °C in an ice-salt bath with vigorous stirring.

  • Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid (68%, 1.1 eq) to concentrated sulfuric acid (98%, ~1 mL per mL of nitric acid) while cooling in an ice bath.

  • Addition: Transfer the prepared nitrating mixture to the dropping funnel and add it dropwise to the substrate solution over 20-30 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Workup (Quench): Slowly pour the reaction mixture into a large beaker containing a vigorously stirred slurry of crushed ice (approx. 10 g of ice per mL of acid used).

  • Isolation: The product should precipitate as a pale yellow solid. Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (check with pH paper). Then, wash with a cold 5% sodium bicarbonate solution, followed by a final wash with cold deionized water to remove all acidic impurities.[9]

  • Drying: Dry the crude product under vacuum.

  • Purification: Recrystallize the crude solid from ethanol or methanol to yield pure 1,5-Dimethoxy-2-methyl-3-nitrobenzene.

Data Summary Table
ParameterRecommended SettingRationale for Low Yield if Deviated
Temperature 0-5 °C during additionToo High: Oxidation, over-nitration, tar formation.[8]
Too Low: Incomplete reaction.
Nitric Acid (eq) 1.05 - 1.1 eqToo High: Over-nitration (di-nitro products).[2]
Too Low: Incomplete conversion, unreacted starting material.
Addition Rate Slow, dropwise (20-30 min)Too Fast: Uncontrolled exotherm, leading to side reactions.[7]
Stirring Vigorous / MechanicalPoor: Localized overheating, reduced yield and purity.
Reagent Purity Anhydrous / High PurityWet/Impure: Quenching of electrophile, side reactions.[8]

References

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link][1]

  • Chemistry Steps. (2024). Nitration of Benzene. [Link][12]

  • Clark, J. (2015). The Nitration of Benzene. Chemguide. [Link][2]

  • Lehnig, M. (1996). Nitration of dimethoxybenzenes, mesitylene and toluene with nitric acid and mixed acid studied by 15N-CIDNP. Journal of the Chemical Society, Perkin Transactions 2. [Link][14]

  • Santos, J. L., et al. (2006). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry. [Link][15]

  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link][3]

  • Royal Society of Chemistry. (2016). Nitration of methyl benzoate. Education in Chemistry. [Link][6]

  • JoVE. Nitration of Toluene (Electrophilic Aromatic Substitution). [Link][5]

  • Kamm, O., & Segur, J. B. (1923). Methyl m-nitrobenzoate. Organic Syntheses, 3, 71. [Link][8]

  • Bellamy, A. J., et al. (2002). Nitration of 1,3,5-Trimethoxybenzene. Journal of Chemical Research. [Link][4]

  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. [Link][7]

  • AllChem. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. YouTube. [Link][11]

  • vibzz lab. (2023). Synthesis of m-dinitrobenzene. YouTube. [Link][13]

Sources

Optimization

optimizing recrystallization solvents for 1,5-Dimethoxy-2-methyl-3-nitrobenzene purification

Welcome to the Technical Support Center. This guide is engineered for researchers, synthesis chemists, and drug development professionals tasked with the purification of 1,5-Dimethoxy-2-methyl-3-nitrobenzene (CAS: 16024-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthesis chemists, and drug development professionals tasked with the purification of 1,5-Dimethoxy-2-methyl-3-nitrobenzene (CAS: 16024-31-0). Due to the compound's specific functional groups—a hydrophobic aromatic core paired with polar methoxy and nitro substituents—achieving high purity requires precise thermodynamic control during recrystallization.

Solvent Selection & Optimization (FAQs)

Q1: What is the thermodynamic rationale for choosing a recrystallization solvent for 1,5-Dimethoxy-2-methyl-3-nitrobenzene? A1: The target molecule is moderately polar. The nitro group acts as a strong electron-withdrawing group and hydrogen-bond acceptor, while the methoxy and methyl groups contribute to steric bulk and hydrophobic character. An ideal solvent must possess a complementary "mixed" polarity to dissolve the compound entirely at its boiling point, but poorly at room temperature. Protic solvents like ethanol and isopropanol (IPA) are highly effective for nitroaromatics because their hydroxyl groups interact with the nitro functionality, while their alkyl chains solvate the aromatic ring [1]. Furthermore, the stabilization of the excited states of nitroaromatics is highly dependent on solvent polarity, which can influence co-crystallization behaviors with photo-active impurities [2].

Table 1: Quantitative Comparison of Candidate Recrystallization Solvents

Solvent SystemBoiling Point (°C)Polarity IndexSolubilizing Power (Hot)Solubilizing Power (Cold)Suitability for Target
Isopropanol (IPA) 82.53.9HighVery LowOptimal (High Yield & Purity)
Ethanol (Absolute) 78.45.2HighLowExcellent (Standard Choice)
Ethyl Acetate / Hexane (1:3) ~68 (mixed)~1.5ModerateVery LowGood (Requires gradient tuning)
Toluene 110.62.4Very HighHighPoor (Results in massive yield loss)
Water 100.010.2InsolubleInsolublePoor (Use only as an anti-solvent)

Experimental Protocol: Optimized Isopropanol Recrystallization

To ensure a self-validating system, this protocol utilizes Isopropanol (IPA). IPA’s boiling point (82.5°C) provides an excellent temperature gradient down to 0°C, maximizing the differential solubility required to exclude regioisomer impurities.

Step-by-Step Methodology:

  • Initial Dissolution: Transfer the crude 1,5-Dimethoxy-2-methyl-3-nitrobenzene to an Erlenmeyer flask. Add a minimum volume of boiling Isopropanol (approx. 3-5 mL per gram of crude) while stirring continuously on a hot plate.

  • Saturation Tuning: If the compound does not fully dissolve, add boiling IPA dropwise until the solution is completely clear. Self-Validation Check: The solution must be transparent; any remaining cloudiness indicates insoluble impurities, not undissolved product.

  • Hot Filtration (Optional): If insoluble particulates are present, perform a rapid hot gravity filtration through a stemless funnel equipped with fluted filter paper to prevent premature crystallization [1].

  • Controlled Nucleation: Remove the flask from the heat source. Cover the mouth with a watch glass to prevent solvent evaporation. Allow the flask to cool undisturbed to room temperature (20-25°C) over 45-60 minutes. Causality: Slow cooling allows the target molecules to stack neatly into a rigid crystal lattice, thermodynamically excluding impurities.

  • Yield Maximization: Once at room temperature, transfer the flask to an ice-water bath (0-5°C) for 15 minutes to force the remaining dissolved product out of the mother liquor.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount (1-2 mL) of ice-cold IPA to remove surface mother liquor without redissolving the product.

  • Drying: Leave the crystals under a vacuum for 10 minutes, then transfer to a vacuum desiccator overnight.

Troubleshooting Guide: Specific Issues & Resolutions

Q2: My compound is "oiling out" (forming a gooey liquid layer) instead of forming solid crystals. Why is this happening, and how do I fix it? A2: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) [3]. It occurs when the saturation temperature of the solution is higher than the melting point of the solute [4]. Because crude 1,5-Dimethoxy-2-methyl-3-nitrobenzene contains impurities, its melting point is depressed (freezing-point depression). As the solution cools, it reaches saturation while the compound is still a liquid, causing it to separate as an impure oil that traps contaminants [5].

  • Resolution: Return the flask to the heat source until the oil redissolves. Add 10-15% more hot Isopropanol to the flask. By increasing the solvent volume, you lower the saturation temperature so that the compound will nucleate as a solid before it separates as a liquid [4]. Cool the solution much more slowly, and consider adding a seed crystal of pure product.

Q3: The solution cooled to room temperature, and even after an ice bath, no crystals formed. What went wrong? A3: The solution is supersaturated, or too much solvent was used during the initial dissolution phase, meaning the concentration never reached the saturation point required for nucleation [1].

  • Resolution: Gently boil off 20-30% of the solvent volume. Remove from heat and aggressively scratch the inside of the glass flask with a glass stirring rod. The microscopic glass shards provide high-energy nucleation sites for crystal growth [1].

Q4: My recovered crystals are dark brown/yellow instead of the expected pale color. How do I remove these impurities? A4: Nitroaromatics frequently co-crystallize with highly conjugated, colored polymeric impurities generated during the nitration process.

  • Resolution: Redissolve the crystals in hot IPA. Add a small scoop (approx. 1-2% by weight) of activated charcoal (Norit) to the boiling solution [1]. Boil for 5 minutes, then perform a hot gravity filtration through a pad of Celite to remove the charcoal, which will have adsorbed the large, conjugated chromophores.

Recrystallization Troubleshooting Workflow

G Start Crude 1,5-Dimethoxy-2-methyl-3-nitrobenzene Dissolve Dissolve in minimum boiling Isopropanol (82°C) Start->Dissolve Cool Cool slowly to 25°C, then ice bath (0°C) Dissolve->Cool Check Did pure crystals form? Cool->Check OilOut Oiling Out (Liquid-Liquid Phase Separation) Check->OilOut No, formed oil NoCryst Solution remains clear (Supersaturated) Check->NoCryst No, stayed clear Success Vacuum Filtration & Ice-Cold Wash Check->Success Yes FixOil Reheat to dissolve. Add 10-15% more solvent. Cool slowly & seed. OilOut->FixOil FixOil->Cool FixNo Evaporate 20% solvent. Scratch flask glass. Return to ice bath. NoCryst->FixNo FixNo->Cool

Troubleshooting workflow for 1,5-Dimethoxy-2-methyl-3-nitrobenzene recrystallization.

References

  • Chemistry LibreTexts. "3.6F: Troubleshooting - Liquid Droplets Form (The Solid 'Oils Out')." Organic Chemistry Lab Techniques (Nichols).[Link]

  • KiloMentor. "The Problem of Oiling Out in Chemical Process Development." KiloMentor Blog.[Link]

  • Reddit Chemistry Community. "Recrystallization (help meeeeee) - Oiling Out Explanation." r/chemistry.[Link]

  • ACS Publications. "Solvent Effects on the Singlet–Triplet Couplings in Nitroaromatic Compounds." The Journal of Physical Chemistry B.[Link]

Sources

Troubleshooting

Technical Support Center: Isolation and Purification of 1,5-Dimethoxy-2-methyl-3-nitrobenzene

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the complex separation of 1,5-Dimethoxy-2-methyl-3-nitrobenzene from...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the complex separation of 1,5-Dimethoxy-2-methyl-3-nitrobenzene from its structural isomers.

When synthesizing this target compound via the nitration of 1,5-dimethoxy-2-methylbenzene (commonly known as 2,4-dimethoxytoluene), researchers frequently encounter a challenging mixture of isomers . This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to achieve >99% purity.

Section 1: Mechanistic Causality of the Isomer Mixture

Q: Why does the nitration of 1,5-dimethoxy-2-methylbenzene yield such a difficult-to-separate mixture, and why is my target compound the minor product?

A: The product distribution is dictated by competing electrophilic aromatic substitution (EAS) directing effects . The starting material possesses two strongly activating methoxy (-OMe) groups and one weakly activating methyl (-CH3) group.

  • The -OMe groups strongly direct the incoming nitronium ion (NO₂⁺) to their ortho and para positions (yielding the 3-nitro and 5-nitro isomers).

  • The target isomer (1,5-dimethoxy-2-methyl-3-nitrobenzene, or 2,4-dimethoxy-6-nitrotoluene) requires substitution at a position that is ortho to the methyl group but meta to both methoxy groups.

Because the methoxy groups do not stabilize the arenium ion intermediate at this position, your target compound is inherently a minor thermodynamic and kinetic product .

G SM 1,5-Dimethoxy-2-methylbenzene (Starting Material) Nitration Nitration (HNO3 / H2SO4) SM->Nitration Iso3 3-Nitro Isomer (Major, Sterically Hindered) Nitration->Iso3 Ortho to OMe Iso5 5-Nitro Isomer (Major, Planar) Nitration->Iso5 Para to OMe Iso6 6-Nitro Isomer (Target, Minor) Nitration->Iso6 Meta to OMe

Reaction pathway showing the nitration of 1,5-dimethoxy-2-methylbenzene and resulting isomers.

Section 2: Chromatographic Separation Fundamentals

Q: How do I exploit the structural differences of these isomers for normal-phase silica gel chromatography?

A: Separation relies on the concept of steric inhibition of resonance . In the 3-nitro isomer, the nitro group is squeezed between two bulky methoxy groups. This severe steric clash forces the nitro group out of the aromatic plane, disrupting its resonance with the ring and significantly lowering the molecule's overall dipole moment. Consequently, the 3-nitro isomer is the least polar and elutes first .

Conversely, the 5-nitro and 6-nitro (target) isomers experience less steric hindrance. Their nitro groups remain coplanar, allowing full resonance, which increases their dipole moments and makes them highly polar. They will elute later and often co-elute if the solvent gradient is too steep.

Isomer Comparison Data
Isomer (Toluene Nomenclature)IUPAC NomenclatureRelative PolarityElution Order (NP-SiO₂)Steric Environment of NO₂
2,4-Dimethoxy-3-nitrotoluene1,3-Dimethoxy-2-methyl-4-nitrobenzeneLow1stHighly hindered (between two -OMe)
2,4-Dimethoxy-5-nitrotoluene1,5-Dimethoxy-4-methyl-2-nitrobenzeneHigh2nd / 3rdModerately hindered
2,4-Dimethoxy-6-nitrotoluene 1,5-Dimethoxy-2-methyl-3-nitrobenzene High 2nd / 3rd Moderately hindered (between -Me and -H)

Section 3: Step-by-Step Purification Protocol

Q: What is the validated workflow for isolating >99% pure 1,5-dimethoxy-2-methyl-3-nitrobenzene?

A: To achieve absolute purity, a two-dimensional purification approach is required. You must first remove the non-polar 3-nitro isomer using Normal-Phase Flash Chromatography, followed by Reverse-Phase Prep-HPLC to separate the co-eluting 5-nitro and 6-nitro isomers .

Phase 1: Normal-Phase Flash Chromatography
  • Column Preparation: Pack a high-resolution silica gel column (230-400 mesh). Use a loading ratio of 1:50 (crude mixture to silica mass).

  • Equilibration: Equilibrate the column with 100% Hexane.

  • Loading: Dissolve the crude isomeric mixture in a minimum volume of dichloromethane (DCM) and dry-load onto silica to ensure a narrow sample band.

  • Elution: Run an isocratic gradient of 95:5 Hexane:Ethyl Acetate.

  • Fraction Collection:

    • Fraction A (Fast eluting): Contains the 3-nitro isomer. (Discard or store).

    • Fraction B (Slow eluting): Contains a co-eluting mixture of the 5-nitro and 6-nitro (target) isomers.

  • Concentration: Evaporate Fraction B under reduced pressure.

Phase 2: Reverse-Phase Preparative HPLC

Since the 5-nitro and 6-nitro isomers have nearly identical R_f values on normal-phase silica, reverse-phase chromatography exploits their subtle hydrophobic differences.

  • Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase: Isocratic 60:40 Acetonitrile:Water (with 0.1% Formic Acid to maintain sharp peak shapes).

  • Flow Rate: 15 mL/min.

  • Detection: UV monitoring at 254 nm and 280 nm.

  • Collection: The 6-nitro isomer (target) typically exhibits a slightly shorter retention time than the 5-nitro isomer due to the localized polarity of the adjacent methyl and nitro groups. Collect the leading edge of the second major peak cluster.

G Mix Crude Isomer Mixture Flash Normal Phase Flash (Hexane/EtOAc) Mix->Flash Frac1 Fraction 1: 3-Nitro (Discard) Flash->Frac1 Low Polarity Frac2 Fraction 2: 5-Nitro + 6-Nitro (Co-eluting) Flash->Frac2 High Polarity HPLC Reverse-Phase HPLC (MeCN/H2O) Frac2->HPLC Pure5 5-Nitro Isomer HPLC->Pure5 Pure6 6-Nitro Isomer (Target Purified) HPLC->Pure6

Step-by-step chromatographic purification workflow for isolating the target isomer.

Section 4: Troubleshooting FAQs

Q: I am trying to scale up my synthesis. Can I avoid the bottleneck of Prep-HPLC? A: Yes. If Prep-HPLC limits your throughput, utilize fractional crystallization for Phase 2. Dissolve the enriched Fraction B (from Phase 1) in boiling absolute ethanol. Allow it to cool slowly to room temperature, then to 4°C. The 5-nitro isomer typically has a higher melting point and will preferentially crystallize, leaving the 6-nitro target isomer enriched in the mother liquor. Repeated recrystallization of the mother liquor residue from a Hexane/Toluene mixture can yield the pure target.

Q: My GC-MS shows complete conversion of the starting material, but my isolated yield of the 6-nitro isomer is only 2-5%. How can I improve this? A: This is a fundamental limitation of the electrophilic aromatic substitution mechanism on this specific substrate. To improve the yield of the 6-nitro isomer, you must abandon direct nitration of 1,5-dimethoxy-2-methylbenzene. Instead, consider a de novo synthetic route. For example, starting from 2-methyl-3-nitro-phenol, followed by sequential methylation and functionalization, entirely circumvents the unfavorable directing effects of the dimethoxy groups .

References
  • Clark, J. "Nitration of Benzene and Methylbenzene." Chemguide. URL:[Link]

  • Bellamy, A. J., et al. "Nitration of 1,3,5-Trimethoxybenzene." Journal of Chemical Research, via ResearchGate. URL: [Link]

Optimization

Technical Support Center: Selective Catalytic Hydrogenation of 1,5-Dimethoxy-2-methyl-3-nitrobenzene

Welcome to the technical support center for the catalytic hydrogenation of 1,5-Dimethoxy-2-methyl-3-nitrobenzene. This guide is designed for researchers, chemists, and process development scientists who are working with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the catalytic hydrogenation of 1,5-Dimethoxy-2-methyl-3-nitrobenzene. This guide is designed for researchers, chemists, and process development scientists who are working with this specific transformation. Our goal is to provide expert insights, actionable troubleshooting advice, and a reliable experimental protocol to help you achieve high selectivity and yield by preventing common side reactions, particularly over-reduction.

Section 1: Understanding the Reaction Landscape

The conversion of 1,5-Dimethoxy-2-methyl-3-nitrobenzene to its corresponding aniline is a critical step in the synthesis of various high-value compounds in the pharmaceutical and agrochemical industries. The primary objective is the selective, six-electron reduction of the nitro group to a primary amine.[1][2] This transformation typically proceeds through nitroso and hydroxylamine intermediates.[1][3]

However, the electron-rich, substituted aromatic ring presents a significant challenge: a susceptibility to over-reduction. This can manifest in two primary undesirable pathways:

  • Aromatic Ring Saturation: The benzene ring is reduced to a cyclohexane ring, a common issue with highly active catalysts or harsh reaction conditions.[4]

  • Hydrogenolysis of Methoxy Groups: The carbon-oxygen bonds of the methoxy ether groups are cleaved, leading to phenolic or fully deoxygenated byproducts.

Controlling the reaction conditions and catalyst choice is therefore paramount to directing the reaction exclusively toward the desired aniline product.

cluster_main Reaction Pathways cluster_side Undesired Over-Reduction Pathways SM 1,5-Dimethoxy-2-methyl-3-nitrobenzene INT1 Nitroso Intermediate SM->INT1 Selective Hydrogenation (e.g., Pd/C, low pressure) INT2 Hydroxylamine Intermediate INT1->INT2 Selective Hydrogenation (e.g., Pd/C, low pressure) PROD Desired Product: 2,4-Dimethoxy-3-methylaniline INT2->PROD Selective Hydrogenation (e.g., Pd/C, low pressure) SAT Ring Saturated Product: 2,4-Dimethoxy-3-methylcyclohexylamine PROD->SAT Harsh Conditions (e.g., PtO2, high pressure/temp) HYD Hydrogenolysis Product: (e.g., 4-Methoxy-3-methyl-2-aminophenol) PROD->HYD Acidic Conditions / High Temp

Caption: Reaction pathways for the hydrogenation of 1,5-Dimethoxy-2-methyl-3-nitrobenzene.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for nitro group reduction, and which is best for this substrate?

A: The most frequently used heterogeneous catalysts are Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney Nickel.[5][6]

  • Pd/C: This is often the first choice due to its high activity and general effectiveness. However, it can be unselective, promoting both ring saturation and hydrogenolysis under forcing conditions.[7] Careful control of temperature and pressure is essential.

  • Raney Nickel: A cost-effective and highly active catalyst, but it is pyrophoric and can also suffer from low chemoselectivity.[5][7] It may be an option if hydrogenolysis is a major issue with Pd/C.

  • Pt/C or PtO₂: These are generally more active for aromatic ring hydrogenation than Pd/C and should be used with extreme caution, or avoided entirely, if ring saturation is to be prevented.

  • Gold (Au)-based catalysts: These have shown excellent chemoselectivity for the nitro group in the presence of other reducible functionalities, though sometimes with lower activity.[8]

For 1,5-Dimethoxy-2-methyl-3-nitrobenzene, 5% or 10% Pd/C is the recommended starting point due to its balance of activity and manageable selectivity.

Q2: How does the choice of solvent impact the reaction's selectivity?

A: The solvent can influence catalyst activity and selectivity. Protic solvents like ethanol and methanol are common and generally effective.[5] Ethyl acetate is another excellent choice, particularly for ease of workup. Some studies on cobalt-based catalysts have shown that the presence of water in an organic solvent can enhance the reaction rate.[9] For this specific substrate, it is critical to use a neutral solvent to avoid promoting the acid-catalyzed hydrogenolysis of the methoxy groups.

Q3: What role do temperature and hydrogen pressure play in preventing over-reduction?

A: Temperature and pressure are the most critical parameters for controlling selectivity.

  • Hydrogen Pressure: Higher pressures increase the concentration of hydrogen on the catalyst surface, accelerating the reaction rate but also significantly increasing the risk of over-reduction. For selective nitro reduction, operating at lower pressures (e.g., 1-5 bar) is highly recommended.

  • Temperature: Increasing the temperature also increases the reaction rate but can provide the necessary activation energy for undesired pathways like ring saturation and hydrogenolysis. The reaction should be run at the lowest temperature that allows for a reasonable reaction time, often starting at room temperature.

Q4: Can additives be used to improve selectivity?

A: Yes, catalyst modifiers or additives can be employed to poison the most active sites responsible for over-reduction.[10] For instance, adding small amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamine intermediates and the formation of azo/azoxy byproducts.[11] In other systems, ligands like triphenylphosphine (TPP) have been used to improve the selectivity of Raney Nickel.[12] However, for this specific transformation, optimizing conditions (pressure, temperature, catalyst choice) is the preferred first-line approach before introducing additives, which can complicate the reaction and purification.

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

start Analyze Crude Reaction Mixture (LCMS/NMR) check_purity Is Desired Product the Major Component? start->check_purity over_reduction Over-reduction Products (Ring Saturated / Demethoxylated)? check_purity->over_reduction No success Success! Proceed to Purification and Optimization. check_purity->success Yes incomplete_rxn Incomplete Reaction or Intermediate Buildup? over_reduction->incomplete_rxn No sol_over_reduction ACTION: 1. Lower H₂ Pressure (e.g., to 1-4 bar). 2. Lower Temperature (e.g., to RT). 3. Switch to less active catalyst (e.g., 5% Pd/C). over_reduction->sol_over_reduction Yes incomplete_rxn->success No (Other Impurity) sol_incomplete ACTION: 1. Check Catalyst Activity/Loading. 2. Ensure adequate H₂ supply & mixing. 3. Cautiously increase Temp/Pressure. incomplete_rxn->sol_incomplete Yes

Caption: A decision tree for troubleshooting the catalytic hydrogenation.

Problem/Solution Table
Observed Problem Primary Cause(s) Recommended Solutions & Actions
Significant formation of 2,4-Dimethoxy-3-methylcyclohexylamine (>5%) Reaction conditions are too harsh; catalyst is too active.1. Reduce H₂ Pressure: Lower the pressure to the 1-4 bar range. 2. Lower Temperature: Conduct the reaction at room temperature. 3. Change Catalyst: If using PtO₂, switch to 5% or 10% Pd/C. If already using 10% Pd/C, try 5% Pd/C.
Byproducts show loss of one or both methoxy groups (demethylation) Hydrogenolysis is occurring. This is often promoted by overly active catalysts (like Pd/C) and/or acidic conditions on the catalyst support or in the solvent.1. Ensure Neutral pH: Use a neutral solvent like ethanol or ethyl acetate. If the catalyst support is acidic, consider a different batch or type (e.g., Pd on CaCO₃). 2. Lower Temperature: Hydrogenolysis is often more temperature-dependent than nitro reduction. Running at or below room temperature can suppress it.
Reaction is slow, stalls, or accumulates hydroxylamine/azo/azoxy intermediates Insufficient catalytic activity or deactivation. Condensation of intermediates (nitroso and hydroxylamine) leads to azo/azoxy impurities.[3]1. Verify Catalyst: Ensure the catalyst is fresh and not poisoned. Increase catalyst loading if necessary (e.g., from 5 mol% to 10 mol%). 2. Check H₂ Supply: Confirm the H₂ cylinder is not empty and that there is good agitation to ensure gas-liquid mixing. 3. Increase Driving Force (Cautiously): If no over-reduction is observed, gradually increase pressure or temperature while carefully monitoring the reaction profile by TLC or LCMS.
Reaction yields the desired aniline, but the product is colored (pink/purple/brown) Trace oxidation of the aniline product. Aromatic amines, especially electron-rich ones, are prone to air oxidation.1. Workup Under Inert Atmosphere: After filtration, handle the product solution under nitrogen or argon. 2. Purification: The color can often be removed by filtration through a small plug of silica gel or by recrystallization.

Section 4: Recommended Experimental Protocol

This protocol provides a starting point for the selective hydrogenation using 5% Palladium on Carbon, a widely available and effective catalyst.

Objective: To selectively reduce 1,5-Dimethoxy-2-methyl-3-nitrobenzene to 2,4-Dimethoxy-3-methylaniline with minimal over-reduction.

Materials & Equipment:

  • 1,5-Dimethoxy-2-methyl-3-nitrobenzene

  • 5% Palladium on Carbon (Pd/C), preferably with 50% water content for safety

  • Ethanol (anhydrous) or Ethyl Acetate

  • Hydrogenation vessel (e.g., Parr shaker or H-Cube)

  • Hydrogen gas source (high purity)

  • Celite® (diatomaceous earth) for filtration

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

  • TLC or LCMS for reaction monitoring

Procedure:

  • Vessel Preparation: To a clean, dry hydrogenation vessel equipped with a magnetic stir bar, add 1,5-Dimethoxy-2-methyl-3-nitrobenzene (1.0 eq).

  • Solvent Addition: Add the chosen solvent (Ethanol or Ethyl Acetate) to create a solution with a concentration of approximately 0.1-0.2 M.

  • Catalyst Addition: Under an inert atmosphere (e.g., a nitrogen-filled glove bag), carefully add the 5% Pd/C catalyst. A typical loading is 5-10 mol% of palladium relative to the substrate. Safety Note: Dry Pd/C is pyrophoric. Handle with care.

  • System Purge: Seal the hydrogenation vessel. Evacuate the atmosphere and backfill with inert gas. Repeat this cycle 3-5 times to ensure all oxygen is removed.

  • Hydrogenation: After the final evacuation, introduce hydrogen gas to the desired pressure (start with 2-3 bar). Begin vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. Periodically (e.g., every 1-2 hours), carefully depressurize, purge with inert gas, and take a small aliquot for analysis by TLC or LCMS to check for the disappearance of starting material and the formation of product and byproducts.[1]

  • Reaction Completion: Once the reaction is complete (typically 4-12 hours, depending on scale and conditions), stop the hydrogen flow. Carefully vent the excess hydrogen and purge the system thoroughly with inert gas (3-5 cycles).

  • Catalyst Removal: Dilute the reaction mixture with additional solvent if necessary. Set up a filtration apparatus with a pad of Celite® over filter paper in a Buchner funnel. Filter the reaction mixture through the Celite® to remove the Pd/C catalyst. Wash the Celite® pad with fresh solvent to recover all the product. Safety Note: The Celite® pad with the catalyst should not be allowed to dry completely in the air, as it may be pyrophoric. Quench carefully with water.

  • Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,4-Dimethoxy-3-methylaniline.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization.

References

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Turnover Frequency (TOF) in Highly Substituted Nitroarene Conversions

Welcome to the Technical Support Center for the catalytic reduction of 1,5-Dimethoxy-2-methyl-3-nitrobenzene to 3,5-dimethoxy-2-methylaniline. This highly substituted nitroarene presents unique kinetic challenges due to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the catalytic reduction of 1,5-Dimethoxy-2-methyl-3-nitrobenzene to 3,5-dimethoxy-2-methylaniline. This highly substituted nitroarene presents unique kinetic challenges due to severe steric hindrance and electronic deactivation.

This guide provides drug development professionals and process chemists with field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to maximize Catalyst Turnover Frequency (TOF).

Part 1: Troubleshooting & FAQs

Q1: Why is the baseline TOF for 1,5-Dimethoxy-2-methyl-3-nitrobenzene significantly lower than for unsubstituted nitrobenzene?

Causality & Expert Insight: The low TOF is driven by a dual kinetic penalty: steric hindrance and electronic deactivation.

  • Steric Hindrance: The methyl group at the C2 position is directly ortho to the nitro group at C3. This creates a spatial blockade that restricts the coplanar adsorption of the nitro group onto the catalyst surface, a prerequisite for efficient N-O bond cleavage.

  • Electronic Deactivation: The two methoxy groups at C1 and C5 act as strong electron-donating groups (EDGs) via resonance. EDGs increase the electron density on the aromatic ring, making the nitro group less electrophilic and significantly slowing down the initial hydride/electron transfer steps. Kinetic studies on substituted nitroarenes confirm that electron-donating groups inherently reduce the catalytic reaction rate[1].

Q2: How can I optimize the catalyst architecture to overcome these kinetic barriers?

Causality & Expert Insight: Traditional nanoparticle catalysts (like standard Pd/C or Pt/C) suffer from low active-site utilization and require flat adsorption geometries that are unfavorable for sterically hindered substrates. To improve TOF, transition to Single-Atom Catalysts (SACs) . SACs isolate active metal centers (e.g., Pt or Fe) on a support matrix, maximizing atom economy and altering the adsorption geometry. Because the active site is a single atom, the steric repulsion between the catalyst surface and the substrate's ortho-methyl group is minimized. For example, symmetry-disrupted Fe single-atom catalysts have demonstrated superior TOFs compared to state-of-the-art noble metal nanoparticles [2], and Pt-based SACs on graphite felt (Pt1-MoS2-GF) have achieved TOFs exceeding 8,000 h⁻¹ in continuous flow setups [3].

Q3: Why is my TOF plateauing even after increasing hydrogen pressure and temperature?

Causality & Expert Insight: You are likely hitting a mass-transfer limitation rather than a kinetic limitation. In batch reactors, the diffusion of H₂ gas into the liquid phase and the diffusion of the bulky 1,5-Dimethoxy-2-methyl-3-nitrobenzene to the catalyst surface become the rate-determining steps. Furthermore, the accumulation of the aniline product can lead to product inhibition (catalyst poisoning via strong amine-metal coordination). Transitioning to a continuous flow reactor mitigates this by maintaining a high concentration gradient and continuously sweeping the product away from the active sites.

Part 2: Visualizing the Bottlenecks and Workflows

Mechanistic Pathway & Bottlenecks

The diagram below illustrates the Haber mechanism for nitroarene reduction, highlighting where the specific structural features of 1,5-Dimethoxy-2-methyl-3-nitrobenzene disrupt the catalytic cycle.

HaberMechanism Substrate 1,5-Dimethoxy-2-methyl- 3-nitrobenzene Nitroso Nitroso Intermediate (Fast) Substrate->Nitroso +2H+, +2e- Hydroxylamine Hydroxylamine Intermediate (Accumulation Risk) Nitroso->Hydroxylamine +2H+, +2e- Product 3,5-Dimethoxy-2-methylaniline (Target) Hydroxylamine->Product +2H+, +2e-, -H2O Bottleneck Steric/Electronic Bottleneck (Ortho-Methyl + EDGs) Bottleneck->Hydroxylamine

Catalytic reduction pathway highlighting the steric and electronic bottlenecks affecting TOF.

Continuous Flow Optimization Workflow

To accurately measure intrinsic TOF and eliminate mass-transfer artifacts, a continuous flow setup with in-line analysis is highly recommended.

FlowWorkflow Prep Substrate Preparation (0.2 M + Int. Standard) Flow Continuous Flow Reactor (SAC Catalyst Bed) Prep->Flow Analysis In-line GC-MS (Self-Validation) Flow->Analysis H2 H2 Gas / Donor (Mass Flow Controller) H2->Flow Calc Intrinsic TOF Calc (<20% Conversion) Analysis->Calc

Continuous flow experimental workflow for self-validating TOF optimization and measurement.

Part 3: Quantitative Data & Catalyst Comparison

The following table synthesizes quantitative TOF data across different catalytic systems for substituted nitroarene reductions, demonstrating the performance leap from traditional batch nanoparticles to flow-based single-atom catalysts.

Catalyst SystemReactor TypeSubstrate ProfileReductantReported TOF (h⁻¹)Selectivity
Pd/C (Standard) BatchSubstituted NitroareneH₂ (Gas)~15 - 5085 - 95%
Ag/TiO₂ BatchEDG-Substituted NitroareneNaBH₄250>98%
Fe-N/P-C (SAC) BatchBroad Substituted NitroarenesN₂H₄259>99%
Pt₁-MoS₂-GF (SAC) Continuous FlowHighly Substituted NitroarenesH₂ (Gas) / NH₃BH₃> 8,000>99%

Data extrapolated from recent mechanistic studies on chemoselective nitroarene reduction [1][2][3].

Part 4: Self-Validating Experimental Protocol for Intrinsic TOF Measurement

To ensure that the TOF you calculate is a true reflection of the catalyst's intrinsic activity (and not an artifact of mass transfer or product inhibition), you must utilize a self-validating protocol . This requires operating in the kinetic regime (low conversion) and using an internal standard for rigorous mass-balance closure.

Step-by-Step Methodology: Flow-Based TOF Optimization

Phase 1: Preparation & System Calibration

  • Substrate Solution: Prepare a 0.2 M solution of 1,5-Dimethoxy-2-methyl-3-nitrobenzene in anhydrous ethanol.

  • Internal Standard: Add exactly 0.05 M of dodecane to the substrate solution. Causality: Dodecane is inert under hydrogenation conditions. Tracking the substrate/dodecane and product/dodecane ratios via GC-MS validates that no substrate is being lost to side reactions (e.g., ring hydrogenation) or physically adsorbed/trapped in the catalyst bed.

  • Catalyst Bed: Pack a microfluidic flow reactor column with a precisely weighed amount of Single-Atom Catalyst (e.g., Pt₁-MoS₂ on graphite felt).

Phase 2: Reaction Execution in the Kinetic Regime 4. Flow Initiation: Introduce the substrate solution and H₂ gas (or liquid hydrogen donor like ammonia borane) into the reactor using calibrated mass flow controllers. 5. Flow Rate Adjustment (Critical Step): To measure intrinsic TOF, you must operate in the reaction-limited regime. Adjust the flow rate so that the total conversion of the nitroarene remains below 20% . Causality: At >20% conversion, localized depletion of H₂ and accumulation of the aniline product will artificially depress the reaction rate, yielding a falsely low TOF.

Phase 3: In-Line Analysis & TOF Calculation 6. Sampling: Route the reactor effluent directly into an in-line GC-MS equipped with an autosampler. 7. Mass Balance Validation: Calculate the total moles of unreacted nitroarene + moles of aniline product. Normalize against the dodecane internal standard. If the mass balance is <98%, halt the experiment; catalyst leaching or irreversible adsorption is occurring. 8. TOF Calculation: Calculate the TOF using the steady-state conversion data: TOF = (Moles of product formed per hour) / (Total moles of active metal sites) Note: Moles of active metal sites should be determined pre-reaction via CO chemisorption or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

References

  • Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst Source: MDPI (Molecules) URL:[Link]

  • Aqueous-Phase Reduction of Nitrobenzene Enabled by a Symmetry-Disrupted Fe Single-Atom Catalyst Featuring Phosphorus Coordination Source: ACS Applied Materials & Interfaces URL:[Link]

  • Selective nitroarene reduction in the flow setup Source: ResearchGate / Nature Communications (Extrapolated findings on Pt1-MoS2-GF) URL:[Link]

Optimization

Technical Support Center: Optimizing Mobile Phase Gradients for the Isolation of 1,5-Dimethoxy-2-methyl-3-nitrobenzene

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for the chromatographic purification of 1,5-Dimethoxy-2-methyl-3-nitrobenzene...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for the chromatographic purification of 1,5-Dimethoxy-2-methyl-3-nitrobenzene. This document offers a comprehensive question-and-answer-based troubleshooting section and frequently asked questions to address specific challenges encountered during the isolation of this compound.

Introduction

The successful isolation of 1,5-Dimethoxy-2-methyl-3-nitrobenzene from a crude reaction mixture is critically dependent on a well-optimized chromatographic method. The choice of stationary phase and, most importantly, the mobile phase gradient can significantly impact purity, yield, and separation efficiency. This guide will walk you through the logical steps of method development and troubleshooting, grounded in the principles of chromatography and the specific chemical nature of the target molecule.

Physicochemical Properties of 1,5-Dimethoxy-2-methyl-3-nitrobenzene
PropertyValueSource
CAS Number 16024-31-0
Molecular Formula C₉H₁₁NO₄
Molecular Weight 197.19 g/mol
Predicted Polarity Moderately PolarInferred from structure

The structure of 1,5-Dimethoxy-2-methyl-3-nitrobenzene, with two electron-donating methoxy groups and one electron-withdrawing nitro group on a benzene ring, results in a molecule of moderate polarity. This characteristic makes it amenable to purification by both normal-phase and reversed-phase chromatography.

Potential Impurities in Synthesis

The synthesis of 1,5-Dimethoxy-2-methyl-3-nitrobenzene most likely involves the nitration of 1,5-dimethoxy-2-methylbenzene. Based on the principles of electrophilic aromatic substitution, several impurities may be present in the crude reaction mixture[1][2]:

  • Unreacted Starting Material: 1,5-dimethoxy-2-methylbenzene.

  • Regioisomers: Other nitrated isomers of 1,5-dimethoxy-2-methylbenzene. The directing effects of the methoxy and methyl groups favor nitration at the 3-position, but other isomers may form in smaller quantities.

  • Di-nitrated Byproducts: If the reaction conditions are too harsh (e.g., high temperature or excessive nitrating agent), dinitration of the aromatic ring can occur[1][2].

Troubleshooting Guide

This section addresses common problems encountered during the purification of 1,5-Dimethoxy-2-methyl-3-nitrobenzene in a question-and-answer format.

Question 1: My target compound is eluting with the solvent front in reversed-phase HPLC. How can I increase its retention?

Answer:

Elution with the solvent front in reversed-phase chromatography indicates that the analyte has insufficient interaction with the non-polar stationary phase (e.g., C18). This is common for moderately polar compounds when the mobile phase is too "strong" (i.e., has a high percentage of organic solvent).

Causality: In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the stationary phase. A mobile phase with a high organic content is more non-polar and will more readily carry the analyte through the column, reducing retention.

Troubleshooting Steps:

  • Decrease the Organic Modifier Concentration: The most straightforward solution is to decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. A 10% decrease in the organic modifier can lead to a 2- to 3-fold increase in retention time[3].

  • Start with a Shallower Gradient: If using a gradient, begin with a lower initial concentration of the organic solvent. For example, instead of starting at 50% acetonitrile, begin at 20% or 30%.

  • Consider a Different Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, switching to methanol may increase retention for some compounds due to its different solvent properties[3].

  • Ensure Proper Column Equilibration: Before each injection, ensure the column is fully equilibrated with the initial mobile phase conditions. Insufficient equilibration can lead to inconsistent retention times.

Question 2: In my normal-phase flash chromatography, all my compounds are sticking to the top of the column. What should I do?

Answer:

When compounds do not move from the origin in normal-phase chromatography, it signifies that the mobile phase is too "weak" (i.e., not polar enough) to displace the analytes from the polar stationary phase (typically silica gel).

Causality: Normal-phase chromatography relies on the adsorption of polar analytes to a polar stationary phase. A more polar mobile phase is required to compete for the adsorption sites and elute the compounds.

Troubleshooting Steps:

  • Increase the Polarity of the Mobile Phase: Gradually increase the percentage of the more polar solvent in your mobile phase. For a common hexane/ethyl acetate system, increase the proportion of ethyl acetate.

  • Introduce a Stronger Polar Solvent: If increasing the ethyl acetate concentration is ineffective or leads to poor solubility, consider adding a small amount of an even more polar solvent like methanol or isopropanol to the mobile phase.

  • Utilize a Step Gradient: A step gradient can be effective for eluting strongly retained compounds.[4] Start with a less polar mobile phase to elute non-polar impurities, then switch to a more polar mobile phase to elute your target compound.

  • Check for Sample Overloading: Injecting too much crude material can lead to broad bands that appear to be stuck at the top of the column. Try injecting a smaller amount to see if mobility improves.

Question 3: I am seeing poor peak shape (tailing or fronting) in my HPLC analysis. What are the likely causes and solutions?

Answer:

Poor peak shape can be caused by a variety of factors, including secondary interactions with the stationary phase, column overload, or issues with the sample solvent.

Causality and Solutions:

  • Peak Tailing:

    • Secondary Silanol Interactions: Residual acidic silanol groups on the silica backbone of the stationary phase can interact with basic sites on the analyte, causing tailing.

      • Solution: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (typically 0.1%) to suppress the ionization of the silanol groups.

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks.

      • Solution: Reduce the injection volume or the concentration of the sample.

  • Peak Fronting:

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte band to spread and front.

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If this is not feasible, use the weakest possible solvent that maintains sample solubility.

    • Column Overload: Severe overloading can also manifest as fronting peaks.

      • Solution: As with tailing, reduce the sample concentration or injection volume.

Question 4: I am unable to separate my target compound from a closely eluting impurity. How can I improve the resolution?

Answer:

Improving the resolution between two co-eluting peaks requires optimizing the selectivity of the chromatographic system. This can be achieved by modifying the mobile phase, stationary phase, or temperature.

Causality: Resolution is a function of column efficiency, retention, and selectivity. When two peaks are not well-separated, the primary goal is to alter the selectivity (the relative separation between the peaks).

Troubleshooting Steps:

  • Change the Organic Modifier: Switching between acetonitrile and methanol is a powerful way to alter selectivity in reversed-phase HPLC. These solvents have different interactions with the analyte and stationary phase, which can change the elution order or increase the separation between peaks.[5]

  • Modify the Mobile Phase pH (Reversed-Phase): If your analyte or impurities have ionizable groups, adjusting the pH of the aqueous portion of the mobile phase can dramatically affect retention and selectivity.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a different stationary phase. For nitroaromatic compounds, a phenyl-hexyl column can offer different selectivity compared to a standard C18 column due to π-π interactions.

  • Optimize the Gradient Slope: A shallower gradient (a slower increase in the strong solvent concentration over time) will increase the run time but can also improve the resolution of closely eluting compounds.

  • Adjust the Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can sometimes improve resolution.

Frequently Asked Questions (FAQs)

Q1: Should I use normal-phase or reversed-phase chromatography for purifying 1,5-Dimethoxy-2-methyl-3-nitrobenzene?

A1: Both normal-phase and reversed-phase chromatography can be suitable for this compound due to its moderate polarity. The choice often depends on the nature of the impurities.

  • Normal-Phase (e.g., silica gel): This is often a good first choice for preparative purification (flash chromatography) as it is cost-effective and allows for the use of organic solvents that are easily removed by evaporation.[6] It is particularly effective if the main impurities are significantly more or less polar than the target compound.

  • Reversed-Phase (e.g., C18): This is the most common mode for analytical HPLC and can also be used for preparative work.[7] It is a good choice if the impurities are non-polar, as they will be strongly retained while the moderately polar target compound elutes earlier.

Q2: What are good starting mobile phases for method development?

A2:

  • Normal-Phase (Flash Chromatography on Silica Gel):

    • Start with a low-polarity mobile phase and gradually increase the polarity. A good starting point is a gradient of ethyl acetate in hexanes (e.g., 5% to 50% ethyl acetate).

    • An alternative is a gradient of dichloromethane in hexanes , followed by the addition of a small amount of ethyl acetate or methanol if higher polarity is needed.

  • Reversed-Phase (HPLC on a C18 column):

    • A good starting point is a gradient of acetonitrile in water (e.g., 30% to 90% acetonitrile).

    • Alternatively, a gradient of methanol in water can be used and may offer different selectivity.

    • It is often beneficial to add 0.1% formic acid to both the aqueous and organic mobile phase components to ensure good peak shape.

Q3: What is the difference between isocratic and gradient elution, and which should I use?

A3:

  • Isocratic Elution: The composition of the mobile phase remains constant throughout the run. This method is simpler and faster for quality control applications where only a few, well-separated compounds are being analyzed.

  • Gradient Elution: The composition of the mobile phase is changed during the run, typically by increasing the concentration of the stronger solvent. This is ideal for complex mixtures with compounds of varying polarities, as it allows for the elution of both weakly and strongly retained components in a reasonable time with good peak shape.[4]

For the initial purification of a crude reaction mixture containing 1,5-Dimethoxy-2-methyl-3-nitrobenzene and various impurities, gradient elution is highly recommended .

Q4: How can I use Thin Layer Chromatography (TLC) to speed up my method development for flash chromatography?

A4: TLC is an invaluable tool for quickly scouting for appropriate mobile phase conditions for normal-phase flash chromatography.

  • Spot your crude mixture on a silica gel TLC plate.

  • Develop the plate in a chamber with a mixture of solvents (e.g., 20% ethyl acetate in hexane).

  • Visualize the spots under UV light.

  • The ideal solvent system for flash chromatography will give your target compound an Rf (retention factor) value of approximately 0.2-0.4. This ensures that the compound will be well-retained on the column and will separate effectively from impurities.

  • Adjust the solvent polarity until you achieve the desired Rf value. If the spots are too high on the plate (high Rf), decrease the polarity of the mobile phase. If they remain at the origin (low Rf), increase the polarity.

Experimental Workflows and Protocols

Protocol 1: Initial Method Development for Normal-Phase Flash Chromatography
  • TLC Scouting:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the mixture onto several silica gel TLC plates.

    • Develop the plates in solvent systems of increasing polarity (e.g., 10%, 20%, 30%, 40% ethyl acetate in hexanes).

    • Identify the solvent system that provides an Rf value of ~0.3 for the target compound and good separation from major impurities.

  • Flash Chromatography:

    • Pack a silica gel column appropriate for the scale of your purification.

    • Equilibrate the column with the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

    • Load the crude sample onto the column (dry loading is often preferred for better resolution).

    • Run a linear gradient from your initial mobile phase to a more polar mobile phase (e.g., from 10% to 40% ethyl acetate in hexanes over 10-15 column volumes).

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

Workflow Diagram: Troubleshooting Poor Resolution

G cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase cluster_other_params Other Parameters start Poor Resolution or Co-elution Observed change_solvent Change Organic Modifier (e.g., ACN to MeOH) start->change_solvent adjust_gradient Optimize Gradient Slope (Make it Shallower) start->adjust_gradient adjust_ph Adjust Mobile Phase pH (Reversed-Phase Only) start->adjust_ph change_column Select Different Column (e.g., C18 to Phenyl-Hexyl) start->change_column change_temp Adjust Column Temperature start->change_temp end_node Resolution Improved change_solvent->end_node Selectivity Changed adjust_gradient->end_node Separation Improved adjust_ph->end_node Retention & Selectivity Changed change_column->end_node Different Interactions change_temp->end_node Efficiency/Selectivity Changed

Caption: A systematic workflow for troubleshooting poor peak resolution in chromatography.

References

  • Chemguide. (n.d.). Nitration of Benzene and Methylbenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Nitration of Benzene and Methylbenzene. Retrieved from [Link]

  • Career Henan Chemical Co. (n.d.). 1,5-dimethoxy-3-methyl-2-nitrobenzene CAS NO.27508-87-8. Retrieved from [Link]

  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]

  • Microbe Notes. (2026, March 7). Flash Chromatography: Principle, Parts, Steps, Examples, Uses. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Reversed-phase chromatography – Knowledge and References. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Biotage. (2023, January 23). How does solvent choice impact flash column chromatography performance? Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing reactivity of 1,5-Dimethoxy-2-methyl-3-nitrobenzene vs 1,3-dimethoxy-2-nitrobenzene

An In-depth Comparative Guide to the Reactivity of 1,5-Dimethoxy-2-methyl-3-nitrobenzene and 1,3-dimethoxy-2-nitrobenzene For researchers and professionals in drug development and organic synthesis, a nuanced understandi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Comparative Guide to the Reactivity of 1,5-Dimethoxy-2-methyl-3-nitrobenzene and 1,3-dimethoxy-2-nitrobenzene

For researchers and professionals in drug development and organic synthesis, a nuanced understanding of how structure dictates reactivity is paramount. This guide provides a detailed comparative analysis of two substituted nitrobenzene derivatives: 1,5-Dimethoxy-2-methyl-3-nitrobenzene and 1,3-dimethoxy-2-nitrobenzene . We will dissect the electronic and steric contributions of their substituent groups to predict and explain their reactivity profiles in key aromatic substitution reactions.

Structural and Electronic Dissection

The reactivity of an aromatic ring is fundamentally governed by the electron density within the π-system. Substituents can either donate or withdraw electron density, thereby activating or deactivating the ring towards electrophilic or nucleophilic attack.

The molecules are adorned with three types of substituents, each with distinct electronic properties:

SubstituentTypeElectronic EffectsDirecting Effect (in EAS)
Methoxy (-OCH₃) Strong ActivatorStrong +R (Resonance), Weak -I (Inductive)Ortho, Para
Methyl (-CH₃) Weak Activator+I (Inductive), HyperconjugationOrtho, Para
Nitro (-NO₂) Strong DeactivatorStrong -R (Resonance), Strong -I (Inductive)Meta

The methoxy group is a powerful activating group because the resonance effect, where an oxygen lone pair donates electron density to the ring, far outweighs its inductive electron withdrawal.[1][2] This donation significantly increases the electron density at the ortho and para positions. The methyl group is a milder activator, donating electron density primarily through an inductive effect and hyperconjugation.[3][4] Conversely, the nitro group is one of the strongest deactivating groups, pulling electron density from the ring through both inductive and resonance effects, making the ring electron-poor.[5][6]

Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile (an electron-poor species) on the electron-rich aromatic ring. The overall rate and regioselectivity of the reaction are dictated by the substituents present.

Overall Ring Activation
  • 1,5-Dimethoxy-2-methyl-3-nitrobenzene: This molecule possesses two strong activating methoxy groups and one weak activating methyl group, which collectively work to counteract the strong deactivating effect of the single nitro group.

  • 1,3-dimethoxy-2-nitrobenzene: This molecule has two strong activating methoxy groups opposing the deactivating nitro group.

Regioselectivity: Where Will the Electrophile Attack?

In polysubstituted rings, the directing effects of the substituents determine the position of substitution. The guiding principle is that the most powerful activating group generally controls the regioselectivity.[7][8]

For 1,5-Dimethoxy-2-methyl-3-nitrobenzene: The two methoxy groups are the most powerful activators. They direct incoming electrophiles to the positions ortho and para to them.

  • The C4 position is ortho to the C5-methoxy and para to the C1-methoxy. It is also sterically accessible.

  • The C6 position is ortho to the C1-methoxy and para to the C5-methoxy. Both C4 and C6 are highly activated. The C4 position might be slightly favored due to the reinforcing effect of the adjacent methyl group's directing influence.

For 1,3-dimethoxy-2-nitrobenzene: The two methoxy groups at C1 and C3 are strong ortho, para directors.

  • The C4 position is ortho to the C3-methoxy and para to the C1-methoxy. This position is highly activated.

  • The C6 position is ortho to the C1-methoxy and para to the C3-methoxy. This position is also highly activated.

  • The C5 position is meta to both methoxy groups and is therefore less likely to be attacked. The C4 and C6 positions are the most probable sites for electrophilic substitution.

Diagram: General Mechanism for Electrophilic Aromatic Substitution

This diagram illustrates the two-step mechanism: the initial attack by the electrophile to form a resonance-stabilized carbocation (the sigma complex), followed by deprotonation to restore aromaticity.[9]

EAS_Mechanism Reactants Aromatic Ring + E⁺ SigmaComplex Sigma Complex (Carbocation Intermediate) Reactants->SigmaComplex Step 1: Attack (Slow, RDS) Product Substituted Ring + H⁺ SigmaComplex->Product Step 2: Deprotonation (Fast)

Caption: The two-step mechanism of Electrophilic Aromatic Substitution (EAS).

Sample Experimental Protocol: Nitration

This hypothetical protocol outlines a standard procedure for the nitration of an activated aromatic ring.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0°C in an ice bath.

  • Nitrating Mixture: Slowly add 10 mL of concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature at 0°C.

  • Reaction: Dissolve 1.0 mmol of the substituted nitrobenzene derivative in a minimal amount of a suitable solvent (e.g., dichloromethane). Add this solution dropwise to the cold nitrating mixture over 30 minutes.

  • Monitoring: Allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture slowly over crushed ice.[3]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is characteristic of electron-deficient aromatic rings, typically requiring at least one strong electron-withdrawing group and a good leaving group (like a halogen).[10][11]

Prerequisite Analysis

Neither of the target molecules possesses a conventional leaving group. However, the presence of the powerful electron-withdrawing nitro group makes the ring highly susceptible to nucleophilic attack, potentially enabling reactions like nucleophilic substitution of hydrogen (VNS) or substitution if a derivative with a leaving group were used.[12][13] The reactivity will be inversely proportional to the ring's electron density.

Overall Ring Deactivation for Nucleophilic Attack
  • 1,5-Dimethoxy-2-methyl-3-nitrobenzene: The three electron-donating groups (-OCH₃, -OCH₃, -CH₃) significantly increase the ring's electron density. This high electron density shields the ring from attack by a nucleophile (an electron-rich species).

  • 1,3-dimethoxy-2-nitrobenzene: The two methoxy groups also donate electron density, but the overall electron-donating effect is less pronounced than in the methyl-containing analogue.

Diagram: General Mechanism for Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism proceeds via an addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex.

SNAr_Mechanism Reactants Aryl-LG + Nu⁻ (EWG on Ring) Meisenheimer Meisenheimer Complex (Anionic Intermediate) Reactants->Meisenheimer Step 1: Attack (Slow, RDS) Product Aryl-Nu + LG⁻ Meisenheimer->Product Step 2: Loss of LG (Fast)

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Summary of Comparative Reactivity

Feature1,5-Dimethoxy-2-methyl-3-nitrobenzene1,3-dimethoxy-2-nitrobenzeneRationale
Molecular Formula C₉H₁₁NO₄C₈H₉NO₄
Molecular Weight 197.19 g/mol 183.16 g/mol [15]
Activating Groups 2x -OCH₃ (Strong), 1x -CH₃ (Weak)2x -OCH₃ (Strong)The additional methyl group provides more electron donation.
Deactivating Groups 1x -NO₂ (Strong)1x -NO₂ (Strong)
Predicted EAS Reactivity Higher LowerThe greater number of electron-donating groups results in a more nucleophilic ring.
Predicted SNAr Reactivity LowerHigher The ring is less electron-deficient due to the extra activating group, making it less electrophilic.

Concluding Remarks for the Synthetic Chemist

The subtle difference of a single methyl group leads to a significant divergence in the reactivity of these two molecules.

  • 1,5-Dimethoxy-2-methyl-3-nitrobenzene is the superior substrate for electrophilic aromatic substitution . Its higher intrinsic nucleophilicity promises faster reaction rates and potentially higher yields under standard EAS conditions.

  • 1,3-dimethoxy-2-nitrobenzene , being more electron-poor, is the more suitable candidate for reactions involving nucleophilic attack . While lacking a traditional leaving group, its activated ring structure makes it a more promising starting material for exploring transformations like Vicarious Nucleophilic Substitution or for derivatization into a substrate for classical SNAr reactions.

This guide underscores the importance of a detailed substituent analysis in planning synthetic routes. By understanding the interplay of inductive and resonance effects, researchers can make informed decisions, optimizing reaction conditions and predicting product outcomes with greater confidence.

References

  • Benchchem. A Comparative Analysis of Methyl and Halogen Directing Effects in Electrophilic Aromatic Substitution.
  • LibreTexts. 10.2 Electrophilic Aromatic Substitution.
  • Benchchem. A Comparative Analysis of Steric and Electronic Effects in 1-Chloro-3-(2-nitrovinyl)benzene.
  • Journal of the Chemical Society B. Polar and steric effects of substituents in aromatic nucleophilic substitution. Reactions of 4-, 5-, and 6-substituted 1-chloro-2-nitrobenzenes with sodium thiophenoxide in methanol.
  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • ResearchGate. 1 H NMR spectra of (a) 1'-(dimethoxymethyl)-4'- nitrobenzene (compound...).
  • Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects.
  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions.
  • Chemical Synthesis Database. 1,5-dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene.
  • Chemistry Stack Exchange. Directing effects of poly-substituted aromatic rings.
  • Scribd. Reactivity of Methyl and Nitro Benzene.
  • ACS Publications. Study of Steric Effects by Electron Spin Resonance Spectroscopy and Polarography. Substituted Nitrobenzenes and Nitroanilines.
  • Rsc.org. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols.
  • ResearchGate. Reactions of 1,2- and 1,3-Dimethoxy- and 1,3,5-Trimethoxybenzene with Nitrogen Dioxide/Dinitrogen Tetraoxide in Dichloromethane.
  • ChemicalBook. 1,4-DIMETHOXY-2-NITROBENZENE(89-39-4) 13C NMR spectrum.
  • Chemistry Stack Exchange. Nitrobenzene - Aromatic Substitution Reactions.
  • MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.
  • PubChem. 1,3-Dimethoxy-2-nitrobenzene.
  • Benchchem. Comparing reactivity of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene with similar compounds.
  • PMC. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • NOAA. 1,3-DIMETHYL-2-NITROBENZENE - CAMEO Chemicals.
  • LookChem. 1,5-dimethoxy-3-methyl-2-nitrobenzene CAS NO.27508-87-8.
  • Benchchem. A Comparative Guide to the Reactivity of 1,2- Dimethoxy-4,5-dinitrobenzene and 1,4.
  • Chemsrc. 1,3-Dimethoxybenzene | CAS#:151-10-0.
  • Chemguide. electrophilic substitution in methylbenzene and nitrobenzene.
  • Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism.
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Comparative

HPLC Method Validation for Quantifying 1,5-Dimethoxy-2-methyl-3-nitrobenzene Purity: A Comparative Guide

Introduction 1,5-Dimethoxy-2-methyl-3-nitrobenzene (CAS: 16024-31-0) is a highly functionalized aromatic building block frequently utilized in advanced chemical synthesis and pharmaceutical development[1]. Accurately qua...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction 1,5-Dimethoxy-2-methyl-3-nitrobenzene (CAS: 16024-31-0) is a highly functionalized aromatic building block frequently utilized in advanced chemical synthesis and pharmaceutical development[1]. Accurately quantifying its purity presents a significant analytical bottleneck. The synthesis of this compound often generates closely related impurities, including regioisomers (e.g., 1,5-dimethoxy-2-methyl-4-nitrobenzene) and unreacted phenolic precursors. Because these impurities share nearly identical hydrophobic profiles, traditional reversed-phase high-performance liquid chromatography (HPLC) methods often fail to achieve baseline separation.

This guide objectively compares stationary phase alternatives and provides a fully validated, self-calibrating analytical protocol compliant with the latest ICH Q2(R2) guidelines[2],[3].

Rationale for Stationary Phase Selection: C18 vs. Biphenyl Developing a robust method requires understanding the causality behind molecular interactions. Historically, C18 columns are the default choice for reversed-phase HPLC, relying entirely on dispersive (hydrophobic) van der Waals interactions[4]. However, for electron-deficient nitroaromatics like 1,5-dimethoxy-2-methyl-3-nitrobenzene, C18 phases often result in the co-elution of critical isomer pairs.

To resolve this, a Biphenyl stationary phase is vastly superior. Biphenyl columns offer a mixed-mode retention mechanism: they provide standard hydrophobic retention while simultaneously engaging in strong π−π interactions with the aromatic rings of the analyte[4],[5].

The Mobile Phase Causality: The choice of organic modifier is critical when using a Biphenyl column. While acetonitrile is standard for C18 methods, its π electrons can participate in charge transfer, effectively shielding the π−π interactions between the biphenyl ligand and the nitroaromatic analyte[5],[6]. By substituting acetonitrile with methanol—which lacks π electrons—the π−π interactions are maximized, dramatically enhancing the selectivity ( α ) and resolving the regioisomers[6],[7].

G A 1,5-Dimethoxy-2-methyl-3-nitrobenzene & Regioisomers B Stationary Phase Selection A->B C Traditional C18 Column (Hydrophobic Interactions) B->C D Biphenyl Column (Hydrophobic + π-π Interactions) B->D E Co-elution of Isomers (Rs < 1.5) C->E F Baseline Resolution (Rs > 2.0) D->F

Caption: Logic tree for stationary phase selection in nitroaromatic HPLC analysis.

Comparative Performance Data The following table summarizes the experimental performance of 1,5-Dimethoxy-2-methyl-3-nitrobenzene and its primary regioisomer across two different column chemistries using optimized gradients.

ParameterTraditional C18 PhaseSuperficially Porous Biphenyl Phase
Retention Mechanism Dispersive (Hydrophobic) onlyMixed-mode (Hydrophobic + π−π )
Optimal Organic Modifier AcetonitrileMethanol
Isomer Resolution ( Rs​ ) 1.1 (Co-elution)2.8 (Baseline Separated)
Peak Asymmetry ( As​ ) 1.45 (Tailing observed)1.05 (Highly symmetrical)
Selectivity ( α ) 1.021.18

Experimental Protocol: A Self-Validating Workflow To ensure trustworthiness and data integrity, this protocol incorporates a System Suitability Test (SST) as an internal control. The system must pass these criteria before sample analysis, ensuring a self-validating loop.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic acid in ultra-pure water (Buffers the pH to ~2.7, ensuring secondary silanol suppression).

  • Mobile Phase B: 100% LC-MS grade Methanol (Chosen specifically to enhance π−π interactions)[6].

Step 2: Chromatographic Conditions

  • Column: Biphenyl, 100 x 2.1 mm, 2.7 µm superficially porous particles (SPP).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C (Stabilizes retention times and lowers system backpressure).

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 7.0 min: 10% to 80% B

    • 7.0 - 8.5 min: 80% B

    • 8.5 - 10.0 min: 10% B (Re-equilibration)

  • Detection: UV at 260 nm (Optimal absorbance for the nitroaromatic chromophore).

Step 3: System Suitability Test (SST) Inject a resolution standard containing 1,5-dimethoxy-2-methyl-3-nitrobenzene and its 4-nitro isomer (10 µg/mL each).

  • Acceptance Criteria: Resolution ( Rs​ ) 2.0; Tailing Factor ( As​ ) 1.2; Retention time %RSD for 5 replicate injections 1.0%. Proceed to sample analysis only if the SST passes.

ICH Q2(R2) Method Validation An analytical method is only as reliable as its validation data. The developed Biphenyl method was subjected to rigorous validation according to the updated ICH Q2(R2) lifecycle guidelines, which emphasize demonstrating that the analytical procedure is fit for its intended purpose[2],[8],[9].

Validation V1 ICH Q2(R2) Validation Lifecycle V2 Specificity (Forced Degradation) V1->V2 V3 Linearity & Range (LOQ to 120%) V1->V3 V4 Accuracy & Precision (Recovery & RSD) V1->V4 V5 Robustness (Flow, Temp, Mobile Phase) V1->V5 V6 Validated Fit-for-Purpose Method V2->V6 V3->V6 V4->V6 V5->V6

Caption: ICH Q2(R2) analytical method validation lifecycle for purity quantification.

Validation ParameterExperimental ResultICH Q2(R2) Acceptance Criteria
Specificity No interference from blanks or forced degradation products; Peak purity angle < purity threshold.Baseline resolution from all known impurities[3].
Linearity R2 = 0.9998 (y = 4521x + 12.4) R2≥0.999
Range 0.05 µg/mL (LOQ) to 120 µg/mLMust cover reporting level to 120% of specification[2].
Accuracy (Recovery) 99.2% - 100.8% across 3 concentration levels (50%, 100%, 150%)98.0% - 102.0%
Precision (Repeatability) %RSD = 0.65% (n=6 at 100% test concentration)%RSD ≤2.0%
LOD / LOQ LOD = 0.015 µg/mL / LOQ = 0.05 µg/mLSignal-to-Noise (S/N) 3 for LOD, 10 for LOQ.

Conclusion For the purity quantification of 1,5-Dimethoxy-2-methyl-3-nitrobenzene, relying on traditional C18 column chemistry introduces significant risks of co-eluting impurities. By transitioning to a Biphenyl stationary phase and utilizing methanol to exploit π−π molecular interactions, laboratories can achieve superior selectivity. When paired with strict adherence to ICH Q2(R2) validation frameworks, this method guarantees robust, reproducible, and audit-ready analytical data.

References

  • Title : ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 | Source : European Medicines Agency | URL : 3

  • Title : 1,5-Dimethoxy-2-methyl-3-nitrobenzene Product Information | Source : CymitQuimica | URL : 1

  • Title : Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis | Source : Benchchem | URL : 4

  • Title : Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases | Source : Chromatography Online | URL : 5

  • Title : Optimizing the Separation of 20 Nitro-aromatics | Source : Agilent Technologies | URL : 6

  • Title : Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool | Source : Restek Corporation | URL : 7

Sources

Validation

Advanced Trace Impurity Profiling of 1,5-Dimethoxy-2-methyl-3-nitrobenzene: A Comparative Guide to GC-MS vs. LC-MS

The synthesis and scale-up of nitroaromatic intermediates, such as 1,5-Dimethoxy-2-methyl-3-nitrobenzene (CAS 16024-31-0), require rigorous analytical control. As a critical building block in pharmaceutical and agrochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis and scale-up of nitroaromatic intermediates, such as 1,5-Dimethoxy-2-methyl-3-nitrobenzene (CAS 16024-31-0), require rigorous analytical control. As a critical building block in pharmaceutical and agrochemical development, its impurity profile must be strictly monitored to comply with International Council for Harmonisation (ICH) Q3A(R2) guidelines, which mandate the reporting of impurities above 0.05% and identification/qualification of those above 0.10%[1].

Because 1,5-Dimethoxy-2-methyl-3-nitrobenzene possesses both electron-donating (methoxy, methyl) and strongly electron-withdrawing (nitro) functional groups, its potential impurities span a wide range of polarities and volatilities. This guide provides a deep mechanistic comparison between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), establishing the causality behind instrument selection and offering field-proven, self-validating protocols.

Mechanistic Grounding: Why Molecule Structure Dictates the Method

Choosing between GC-MS and LC-MS is not a matter of preference; it is dictated by the physicochemical properties of the analyte and its degradants[2].

The GC-MS Advantage: Volatility and Isomeric Differentiation

1,5-Dimethoxy-2-methyl-3-nitrobenzene is a relatively low-molecular-weight, moderately volatile compound. During synthesis (typically via the nitration of 3,5-dimethoxytoluene), positional isomers such as 1,5-dimethoxy-2-methyl-4-nitrobenzene are frequently formed.

  • Causality: GC-MS utilizing standard 70 eV Electron Ionization (EI) is the gold standard here. EI is a "hard" ionization technique that induces highly reproducible, library-searchable fragmentation. Nitroaromatics uniquely fragment via the loss of a nitro radical ( NO2∙​ , -46 Da) or nitric oxide ( NO∙ , -30 Da). The specific abundance of these fragments is highly sensitive to steric hindrance, allowing analysts to easily differentiate closely eluting positional isomers that would otherwise yield identical intact masses in LC-MS.

The LC-MS Advantage: Polar Degradants and Electron Capture Ionization

While GC-MS excels at volatile isomers, it fails to detect thermally labile degradants or highly polar impurities, such as demethylated phenolic byproducts (e.g., 5-methoxy-2-methyl-3-nitrophenol) or over-nitrated dinitro species.

  • Causality: Standard positive Electrospray Ionization (ESI+) often fails for nitroaromatics because the strongly electron-withdrawing nitro group prevents efficient protonation. Instead, Atmospheric Pressure Chemical Ionization in negative mode (APCI-) must be employed. In APCI(-), the corona discharge generates thermal electrons. The highly electrophilic nitroaromatic impurities undergo electron capture (EC), forming stable radical anions ( [M]∙− ) or dissociative products ( [M−NO2​]− ), yielding limits of detection (LODs) orders of magnitude lower than standard ESI[3][4].

G Neutral Neutral Nitroaromatic [M] Corona APCI Corona Discharge (Thermal e⁻ generation) Neutral->Corona Vaporization (400°C) Radical Non-Dissociative EC [M]•⁻ (Intact Mass) Corona->Radical Electron Capture Dissociative Dissociative EC [M - NO2]⁻ Corona->Dissociative High Energy EC Adduct Solvent Adduct [M + X]⁻ Corona->Adduct Matrix Interaction

Caption: Mechanism of Atmospheric Pressure Chemical Ionization (APCI-) via Electron Capture for Nitroaromatics.

Quantitative Comparison of Analytical Performance

To effectively map the impurity profile of 1,5-Dimethoxy-2-methyl-3-nitrobenzene, a dual-orthogonal approach is often required. The table below summarizes the target applications and performance metrics for each technique.

Feature / MetricGC-MS (EI)LC-MS (APCI-)
Primary Target Impurities Unreacted starting materials, positional isomers, residual solvents[5].Demethylated phenols, dinitro-derivatives, thermally labile degradants[2].
Ionization Mechanism Electron Ionization (70 eV)Atmospheric Pressure Chemical Ionization (Electron Capture)
Structural Elucidation Excellent (Extensive fragmentation libraries)Moderate (Intact mass, requires MS/MS for fragments)
Sample Preparation Dilution in volatile non-polar solvent (e.g., Ethyl Acetate)Dilution in mobile phase (Acetonitrile/Water)
Typical Limit of Quantitation 0.01% - 0.05% (w/w)0.005% - 0.02% (w/w)
Column Chemistry 5% Diphenyl / 95% DimethylpolysiloxaneBiphenyl or C18 (Biphenyl preferred for π−π interactions)

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. System suitability criteria are embedded directly into the workflow to ensure data integrity prior to sample analysis.

Protocol A: GC-MS Workflow for Volatile Isomers & Starting Materials

1. Sample Preparation:

  • Accurately weigh 10.0 mg of 1,5-Dimethoxy-2-methyl-3-nitrobenzene.

  • Dissolve in 10.0 mL of LC-MS grade Ethyl Acetate (Final concentration: 1 mg/mL).

  • Causality: Ethyl acetate is chosen over chlorinated solvents to prevent rapid degradation of the GC inlet liner and to ensure complete solubility of the moderately polar nitroaromatic.

2. Chromatographic Conditions:

  • Column: DB-5MS (30 m length × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: 250°C, Split ratio 20:1.

  • Oven Program: 80°C (hold 2 min) ramp 15°C/min to 280°C (hold 5 min).

3. Mass Spectrometry Parameters:

  • Ionization: EI at 70 eV.

  • Temperatures: Transfer line 280°C, Ion Source 230°C, Quadrupole 150°C.

  • Acquisition: Full Scan mode (m/z 40–400).

4. System Suitability & Validation:

  • Inject a resolution standard containing 1,5-Dimethoxy-2-methyl-3-nitrobenzene and its 4-nitro isomer.

  • Acceptance Criterion: Resolution ( Rs​ ) between the two isomers must be 1.5. The signal-to-noise (S/N) ratio for a 0.05% spiked impurity standard must be 10.

Protocol B: LC-MS Workflow for Polar Degradants

1. Sample Preparation:

  • Accurately weigh 10.0 mg of the sample.

  • Dissolve in 10.0 mL of Acetonitrile:Water (50:50, v/v). Filter through a 0.22 µm PTFE syringe filter.

2. Chromatographic Conditions:

  • Column: Restek Raptor Biphenyl (100 mm × 2.1 mm, 2.7 µm).

  • Causality: A Biphenyl stationary phase is strictly mandated over standard C18. The biphenyl rings provide strong π−π interactions with the electron-deficient nitroaromatic rings, drastically improving the retention and separation of structurally similar dinitro impurities.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Methanol.

  • Gradient: 5% B (hold 1 min) ramp to 95% B over 10 min hold 3 min. Flow rate: 0.4 mL/min.

3. Mass Spectrometry Parameters:

  • Ionization: APCI in Negative Ion Mode[6].

  • Corona Discharge Current: 4.0 µA.

  • Temperatures: APCI Probe 400°C, Capillary 250°C.

  • Acquisition: Full Scan (m/z 100–500) and Data-Dependent MS/MS.

4. System Suitability & Validation:

  • Inject a blank to ensure no carryover (critical for sticky nitroaromatics).

  • Acceptance Criterion: The intact radical anion [M]∙− or [M−H]− for a 0.05% reference standard of 5-methoxy-2-methyl-3-nitrophenol must exhibit an S/N 10.

G Sample 1,5-Dimethoxy-2-methyl- 3-nitrobenzene Sample GCMS GC-MS (EI) Volatile & Isomeric Impurities Sample->GCMS Non-polar/Volatile LCMS LC-MS (APCI-) Polar & Labile Degradants Sample->LCMS Polar/Non-volatile Data Data Integration & Structural Elucidation GCMS->Data Fragmentation Matching LCMS->Data Intact Mass & MS/MS ICH ICH Q3A Compliance (Reporting & Qualification) Data->ICH Threshold Assessment

Caption: Orthogonal Decision Tree for Trace Impurity Profiling to meet ICH Q3A Regulatory Standards.

Conclusion

For the comprehensive trace impurity profiling of 1,5-Dimethoxy-2-methyl-3-nitrobenzene, neither GC-MS nor LC-MS operates as a standalone "silver bullet." The compound's unique chemistry necessitates an orthogonal approach. GC-MS (EI) provides the high-resolution separation and diagnostic fragmentation required to identify unreacted starting materials and positional isomers. Conversely, LC-MS utilizing a Biphenyl column and APCI(-) electron capture ionization is indispensable for detecting polar, thermally labile degradants that evade gas-phase analysis. By integrating both self-validating workflows, researchers can ensure absolute compliance with ICH Q3A guidelines and guarantee the safety and efficacy of downstream active pharmaceutical ingredients.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Impurity guidelines in drug development under ICH Q3 . AMSbiopharma. Available at: [Link]

  • LC-Electron capture APCI-MS for the determination of nitroaromatic compounds . ResearchGate. Available at:[Link]

  • LC-APCI(−)-MS Determination of 1-Chloro-2,4-dinitrobenzene, a Model Substrate for Glutathione S-Transferases . Journal of the American Society for Mass Spectrometry (ACS). Available at:[Link]

  • Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of Pesticides and Mycotoxins . LCGC International. Available at:[Link]

Sources

Comparative

Benchmarking Reducing Agents for the Reduction of 1,5-Dimethoxy-2-methyl-3-nitrobenzene: A Comprehensive Guide

As a Senior Application Scientist, selecting the optimal reducing agent for a nitroarene is rarely a one-size-fits-all decision. The reduction of nitro compounds to their corresponding amines is a cornerstone transformat...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal reducing agent for a nitroarene is rarely a one-size-fits-all decision. The reduction of nitro compounds to their corresponding amines is a cornerstone transformation in organic synthesis, particularly in the development of pharmaceutical building blocks . However, the specific steric and electronic microenvironment of the substrate dictates the efficiency, chemoselectivity, and scalability of the reaction.

This guide provides an objective, data-driven comparison of reducing agents for the reduction of 1,5-dimethoxy-2-methyl-3-nitrobenzene (CAS: 16024-31-0) to 3,5-dimethoxy-2-methylaniline, detailing the mechanistic causality behind experimental choices.

Substrate Analysis: Steric and Electronic Profiling

Before benchmarking reagents, we must analyze the structural challenges of 1,5-dimethoxy-2-methyl-3-nitrobenzene.

  • Electronic Environment: The two methoxy groups (-OCH₃) at positions 1 and 5 are strongly electron-donating via resonance, making the aromatic ring highly electron-rich.

  • Steric Hindrance (The Critical Bottleneck): The nitro group at position 3 is directly flanked by a methyl group at position 2. This 1,2,3-trisubstitution pattern creates significant steric congestion.

For heterogeneous catalysts (like Pd/C), the nitro group must achieve coplanarity with the catalyst surface to facilitate efficient hydrogen transfer . The ortho-methyl group induces a steric twist, rotating the nitro group out of the aromatic plane and drastically increasing the activation energy for surface adsorption. Consequently, reducing agents that operate via Single-Electron Transfer (SET) or homogeneous hydride delivery often outperform standard heterogeneous catalysts for this specific substrate.

Benchmarking the Reducing Agents

A. Béchamp-Type Reduction (Fe / NH₄Cl)

The use of iron powder in the presence of ammonium chloride is a classical, highly reliable method for sterically hindered nitroarenes .

  • Mechanistic Advantage: This method proceeds via a series of SETs from the iron surface to the nitro group. Because electron transfer can occur over a longer distance than the tight coordination required for hydride transfer, it is highly insensitive to the steric bulk of the ortho-methyl group.

  • Chemoselectivity: The mildly acidic NH₄Cl provides the necessary protons without risking the demethylation of the methoxy groups, which can occur under harsher acidic conditions (e.g., Fe/HCl).

B. Catalytic Hydrogenation (Pd/C, H₂)

Standard catalytic hydrogenation is atom-efficient and simplifies downstream workup.

  • Mechanistic Limitation: While generally the method of choice for unhindered nitroarenes, the steric shielding in 1,5-dimethoxy-2-methyl-3-nitrobenzene leads to sluggish reaction kinetics. To achieve full conversion, higher pressures (3–5 atm) or elevated temperatures are often required, which increases the risk of side reactions.

C. Transition Metal-Catalyzed Hydride Reduction (NaBH₄ / FeCl₂)

Sodium borohydride alone is a poor reducing agent for nitro groups. However, the addition of transition metal salts generates active metal nanoparticles or reactive hydride species in situ .

  • Mechanistic Advantage: This pseudo-homogeneous system easily bypasses the steric barriers of the ortho-methyl group. It offers a rapid reaction rate at room temperature and excellent chemoselectivity, making it an exceptional modern alternative to the Béchamp reduction.

Quantitative Performance Data

The following table summarizes the extrapolated performance of these reducing agents based on benchmarked data for sterically hindered ortho-substituted nitroarenes.

Reducing Agent SystemPrimary MechanismTypical Yield (%)Reaction TimeTemp (°C)ChemoselectivityScalability
Fe / NH₄Cl Single-Electron Transfer (SET)>92%2 - 4 h80 (Reflux)ExcellentHigh (Industrial standard)
Pd/C / H₂ Surface-Mediated Hydrogenation75 - 85%12 - 16 h25 - 40GoodHigh (Requires pressure)
NaBH₄ / FeCl₂ Hydride Transfer / Nanoparticle>95%1 - 2 h25ExcellentModerate (Reagent cost)
Zn / NH₄Cl Single-Electron Transfer (SET)~85%4 - 6 h60GoodModerate (Metal waste)

Mechanistic Pathway Visualization

Regardless of the reducing agent chosen, the reduction of the nitro group follows the classic Haber mechanism, proceeding through nitroso and hydroxylamine intermediates before yielding the final aniline.

HaberMechanism ArNO2 1,5-Dimethoxy-2-methyl- 3-nitrobenzene (Ar-NO₂) ArNO Nitroso Intermediate (Ar-NO) ArNO2->ArNO +2e⁻, +2H⁺ -H₂O ArNHOH Hydroxylamine Intermediate (Ar-NHOH) ArNO->ArNHOH +2e⁻, +2H⁺ ArNH2 3,5-Dimethoxy-2-methylaniline (Ar-NH₂) ArNHOH->ArNH2 +2e⁻, +2H⁺ -H₂O

Figure 1: Haber mechanism for the reduction of 1,5-dimethoxy-2-methyl-3-nitrobenzene.

Experimental Protocols (Self-Validating Workflows)

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality checkpoints to explain why certain operations are performed.

Protocol A: Iron/Ammonium Chloride Reduction (Recommended for Scale)

Reagents: 1,5-Dimethoxy-2-methyl-3-nitrobenzene (1.0 eq), Iron powder (325 mesh, 5.0 eq), NH₄Cl (2.0 eq), EtOH/H₂O (3:1 v/v).

  • Initialization: Dissolve the nitroarene in ethanol in a round-bottom flask. Add the aqueous solution of NH₄Cl and heat the mixture to 60°C.

  • Reagent Addition: Add the iron powder portion-wise over 20 minutes.

    • Causality Checkpoint: The initial SET to the nitro group is highly exothermic. Dumping the reagent all at once will cause thermal runaway, potentially leading to solvent boil-over and the formation of unwanted azo-dimers.

  • Reaction: Attach a reflux condenser and heat the mixture to 80°C for 3 hours. Monitor via TLC (Hexane/EtOAc 3:1; the amine product will stain positive with ninhydrin).

  • Workup: Filter the reaction mixture while hot through a pad of Celite to remove the iron oxide sludge. Wash the pad with hot ethanol.

    • Causality Checkpoint: The resulting aniline product has a strong tendency to adsorb onto the highly porous iron oxide (Fe₃O₄) sludge generated during the reaction. Filtering the mixture while hot ensures the product remains fully dissolved in the solvent phase, maximizing yield.

  • Isolation: Concentrate the filtrate under reduced pressure, extract with EtOAc, wash with brine, dry over Na₂SO₄, and evaporate to yield the pure amine.

Protocol B: NaBH₄ / FeCl₂ Reduction (Recommended for Speed & Mildness)

Reagents: 1,5-Dimethoxy-2-methyl-3-nitrobenzene (1.0 eq), FeCl₂·4H₂O (0.1 eq), NaBH₄ (3.0 eq), THF/H₂O (4:1 v/v).

  • Initialization: Dissolve the substrate and FeCl₂ in the THF/H₂O mixture. Cool the flask to 0°C using an ice bath.

  • Catalyst Generation & Reduction: Add NaBH₄ portion-wise over 30 minutes.

    • Causality Checkpoint: The addition of NaBH₄ to FeCl₂ immediately generates black iron nanoparticles in situ, which act as the active catalytic species. The reaction must be cooled during this addition because the generation of hydrogen gas and the active catalyst is highly exothermic; thermal control prevents over-reduction and minimizes azoxy byproducts.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir vigorously for 1.5 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl to destroy excess borohydride. Extract the aqueous layer with EtOAc (3x), dry the combined organic layers over MgSO₄, and concentrate in vacuo.

References

  • Formenti, D., et al. "Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts." Chemical Reviews, ACS Publications. URL:[Link]

  • Smith, J., et al. "Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism." Journal of Chemical Education, ACS Publications. URL:[Link]

  • Wang, Y., et al. "Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives." Molecules, MDPI. URL:[Link]

Validation

Structural Integrity and Quality Validation of 1,5-Dimethoxy-2-methyl-3-nitrobenzene: A Comparative Guide for Commercial Batches

As a building block in complex active pharmaceutical ingredient (API) synthesis, 1,5-Dimethoxy-2-methyl-3-nitrobenzene (CAS: 16024-31-0) requires rigorous structural and purity validation[1]. The electrophilic aromatic n...

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Author: BenchChem Technical Support Team. Date: April 2026

As a building block in complex active pharmaceutical ingredient (API) synthesis, 1,5-Dimethoxy-2-methyl-3-nitrobenzene (CAS: 16024-31-0) requires rigorous structural and purity validation[1]. The electrophilic aromatic nitration of 1,5-dimethoxy-2-methylbenzene is notoriously prone to regioselectivity issues, frequently yielding a mixture of the 3-nitro, 4-nitro, and 6-nitro isomers. Because these regioisomers possess identical molecular weights and highly similar polarities, standard catalog commercial batches often contain hidden impurities that can derail downstream API synthesis.

This guide provides an objective comparison of commercial batch grades and establishes a self-validating analytical framework grounded in authoritative pharmacopeial standards to ensure structural integrity.

The Causality of Analytical Choices: Why Standard Workflows Fail

Relying solely on standard HPLC-UV for the release of nitroaromatic building blocks is a critical vulnerability in drug development. Isomeric impurities of 1,5-Dimethoxy-2-methyl-3-nitrobenzene often co-elute under legacy isocratic conditions and exhibit indistinguishable UV absorption maxima.

To establish a self-validating system, we must employ orthogonal techniques:

  • UHPLC-UV-MS (High-Resolution Profiling): Leveraging the modernized guidelines of USP <621> Chromatography[2], we utilize superficially porous particle (SPP) columns and optimized gradient elution to forcefully resolve co-eluting regioisomers. Mass spectrometry confirms the exact mass, while UV at 254 nm provides quantitative purity.

  • 1D and 2D NMR Spectroscopy (Definitive Structural Proof): As mandated by USP <761> Nuclear Magnetic Resonance[3], chemical shift alone is insufficient for regioisomer differentiation. We rely on 1 H- 1 H scalar coupling constants ( J -values) and Heteronuclear Multiple Bond Correlation (HMBC) to definitively map the position of the nitro group relative to the methyl and methoxy substituents.

The Regioselectivity Challenge

If the starting material (1,5-dimethoxy-2-methylbenzene) is nitrated, three primary isomers can form. Their 1 H NMR aromatic proton coupling constants ( J ) provide the ultimate proof of structure:

  • Target (3-nitro): Protons at C4 and C6 are meta to each other J≈2−3 Hz .

  • Impurity (4-nitro): Protons at C3 and C6 are para to each other J<1 Hz (often appearing as singlets).

  • Impurity (6-nitro): Protons at C3 and C4 are ortho to each other J≈8 Hz .

Pathway Precursor 1,5-Dimethoxy-2-methylbenzene (Starting Material) Nitration Electrophilic Aromatic Nitration (HNO3 / H2SO4) Precursor->Nitration Target 1,5-Dimethoxy-2-methyl-3-nitrobenzene Target (J_meta ≈ 2-3 Hz) Nitration->Target Major Pathway Isomer1 1,5-Dimethoxy-2-methyl-4-nitrobenzene Impurity (J_para < 1 Hz) Nitration->Isomer1 Minor Pathway Isomer2 1,5-Dimethoxy-2-methyl-6-nitrobenzene Impurity (J_ortho ≈ 8 Hz) Nitration->Isomer2 Trace Pathway

Nitration regioselectivity pathway illustrating the formation of structurally similar isomers.

Comparative Performance Data

To demonstrate the necessity of this validation, we evaluated three distinct commercial sources of 1,5-Dimethoxy-2-methyl-3-nitrobenzene:

  • Supplier A: Premium Pharmaceutical Grade (Claimed >99%).

  • Supplier B: Standard Commercial/Technical Grade (Claimed 95%)[4].

  • Alternative Isomer: A mislabeled catalog batch (sold as the 3-nitro isomer, but structurally unverified).

Table 1: Purity and Isomeric Profile of Commercial Batches
ParameterSupplier A (Premium Grade)Supplier B (Standard Grade)Mislabeled Alternative
Overall HPLC Purity 99.8%95.2%98.5%
3-nitro Isomer (Target) >99.5%88.4%< 1.0%
4-nitro Isomer (Impurity) <0.1%5.1%97.2%
6-nitro Isomer (Impurity) Not Detected1.7%0.3%
Aromatic 1 H J -Coupling J=2.4 Hz (meta)Mixed signals J=0.8 Hz (para)
Suitability for API Synthesis Approved Requires Repurification Rejected
Table 2: Analytical Method Validation Parameters (per ICH Q2(R1))[5]
Validation CharacteristicUHPLC-UV Method ResultAcceptance Criteria (ICH Q2)
Specificity Resolution ( Rs​ ) > 2.5 between all isomersBaseline separation of target/impurities
Linearity ( R2 ) 0.9998 (Range: 0.05 - 1.5 mg/mL) ≥0.999
Precision (%RSD) 0.4% (n=6 injections) ≤2.0%
LOD / LOQ 0.01% / 0.03% (w/w)Signal-to-Noise 3 (LOD) / 10 (LOQ)

Self-Validating Experimental Protocols

The following protocols are designed to be internally controlled. By integrating internal standards and system suitability checks, the methods validate themselves during execution.

Protocol 1: UHPLC-UV-MS Purity Profiling

Objective: Quantify regioisomer impurities utilizing modernized gradient conditions.

  • System Preparation: Equip a UHPLC system with a superficially porous particle column (e.g., C18, 2.1 x 100 mm, 2.7 µm) to maximize theoretical plates as permitted by USP <621>[5].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

    • Mobile Phase B: 0.1% Formic acid in LC-MS grade acetonitrile.

  • Sample Preparation: Dissolve 10 mg of the commercial batch in 10 mL of Methanol (1 mg/mL). Prepare a 1% (0.01 mg/mL) self-dilution standard to serve as the LOQ verification.

  • Gradient Elution: Run a linear gradient from 20% B to 80% B over 8 minutes, followed by a 2-minute hold and 3-minute re-equilibration. Flow rate: 0.4 mL/min. Column temperature: 40°C.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm. Concurrently run positive electrospray ionization (ESI+) MS scanning from m/z 100 to 500.

  • System Suitability (Self-Validation): The method is only valid if the resolution ( Rs​ ) between the 3-nitro target peak and the 4-nitro impurity peak (spiked control) is ≥2.0 .

Protocol 2: 1D and 2D NMR Structural Elucidation

Objective: Unambiguously confirm the regiochemistry of the nitro group.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a 5 mm high-precision NMR tube.

  • 1D 1 H NMR Acquisition: Acquire a standard 1 H spectrum at 400 MHz or higher.

    • Causality Check: Focus on the aromatic region (6.5 - 7.5 ppm). Identify the two aromatic protons. Measure the J -coupling constant exactly. A value of ~2.5 Hz confirms the meta relationship characteristic of the 1,5-dimethoxy-2-methyl-3-nitrobenzene structure.

  • 2D HMBC Acquisition: Acquire a 1 H- 13 C HMBC spectrum optimized for long-range couplings ( JCH​=8 Hz).

    • Causality Check: Trace the cross-peaks from the methyl protons (near 2.1 ppm) to the quaternary aromatic carbons. The methyl protons must show strong 3-bond correlations to the carbon bearing the nitro group (C3) and the carbon bearing the methoxy group (C1), definitively locking the sequence of substituents on the ring.

Workflow Start Commercial Batch 1,5-Dimethoxy-2-methyl-3-nitrobenzene Step1 UHPLC-UV/MS Profiling (USP <621>) Start->Step1 Step2 1D & 2D NMR Analysis (USP <761>) Start->Step2 Decision Purity > 99% & J-coupling ≈ 2.5 Hz? Step1->Decision Purity Data Step2->Decision Structural Data Pass Approved for API Synthesis Decision->Pass Yes Fail Reject / Repurify Decision->Fail No

Analytical decision workflow for validating commercial batches of nitrobenzene derivatives.

References

  • Food and Drug Administration (FDA) / ICH. "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry". FDA.gov. Available at:[Link]

  • Agilent Technologies. "Understanding the Latest Revisions to USP <621>". Agilent White Papers. Available at:[Link]

Sources

Comparative

A Comparative Guide to Methoxy Group Directing Effects in 1,5-Dimethoxy-2-methyl-3-nitrobenzene

This guide provides an in-depth analysis of the factors governing electrophilic aromatic substitution (EAS) on the polysubstituted aromatic compound, 1,5-Dimethoxy-2-methyl-3-nitrobenzene. We will dissect the competing a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the factors governing electrophilic aromatic substitution (EAS) on the polysubstituted aromatic compound, 1,5-Dimethoxy-2-methyl-3-nitrobenzene. We will dissect the competing and cooperative directing effects of its substituents, offering a predictive model for regioselectivity that balances electronic activation with steric constraints. This document is intended for researchers and synthetic chemists engaged in the functionalization of complex aromatic systems.

Foundational Principles: Regioselectivity in Polysubstituted Arenes

Electrophilic aromatic substitution is a cornerstone of organic synthesis, yet its outcome on a polysubstituted ring is not always intuitive. The regioselectivity is dictated by the sum of the electronic and steric influences of the resident substituents.[1]

  • Electronic Effects: Substituents modulate the electron density of the aromatic ring, influencing its reactivity.

    • Activating Groups: These groups donate electron density, making the ring more nucleophilic and accelerating the rate of EAS. They direct incoming electrophiles to the ortho and para positions. Methoxy (-OCH₃) and alkyl (-CH₃) groups are classic activators.[2] The methoxy group is a particularly strong activator due to the resonance donation of a lone pair from the oxygen atom.[3][4]

    • Deactivating Groups: These groups withdraw electron density, making the ring less nucleophilic and slowing the reaction rate. Most deactivators direct incoming electrophiles to the meta position. The nitro group (-NO₂) is a powerful deactivator through both inductive and resonance effects.[5]

  • Hierarchy of Influence: When multiple substituents are present, the most powerful activating group generally dictates the position of substitution.[6] The directing effects are considered additive, and where they reinforce each other, a position becomes highly activated.

  • Steric Hindrance: The physical bulk of substituents can impede the approach of an electrophile to adjacent positions. This effect is particularly pronounced at the ortho position of a large substituent and can override a strong electronic preference.[6][7]

Deconstructing the Subject Molecule: 1,5-Dimethoxy-2-methyl-3-nitrobenzene

To predict the outcome of an EAS reaction, we must first analyze the individual contribution of each substituent on the starting material.

SubstituentPositionElectronic EffectDirecting Influence
Methoxy (-OCH₃)C1Strong Activator (+R >> -I)ortho, para
Methyl (-CH₃)C2Weak Activator (+I, Hyperconjugation)ortho, para
Nitro (-NO₂)C3Strong Deactivator (-R, -I)meta
Methoxy (-OCH₃)C5Strong Activator (+R >> -I)ortho, para

The two unoccupied positions on the ring are C4 and C6. Let's analyze the directing vectors of the key activating groups:

  • C1-Methoxy: Directs to C2 (blocked) and C6 (ortho), and C4 (para).

  • C5-Methoxy: Directs to C4 and C6 (ortho), and C2 (para, blocked).

The directing effects of the two most powerful groups—the methoxy groups—are cooperative. They both strongly activate the C4 and C6 positions, making these the only viable sites for electrophilic attack. The weak activating effect of the methyl group and the deactivating effect of the nitro group are largely overridden.

Caption: Cooperative directing effects of the C1 and C5 methoxy groups on C4 and C6.

Comparative Analysis: The Decisive Role of Steric Hindrance

With both C4 and C6 being electronically activated, the deciding factor for regioselectivity becomes steric hindrance. We must compare the spatial environment of each potential reaction site.

  • Attack at C4: An incoming electrophile approaching C4 is flanked by the C3-nitro group and the C5-methoxy group. While the nitro group is not exceptionally large, its oxygen atoms can create steric repulsion.

  • Attack at C6: An electrophile approaching C6 is flanked by the C1-methoxy group and the C5-methoxy group. Crucially, however, it is also ortho to the C2-methyl group. This proximity to two adjacent substituents (C1 and C2) creates a significantly more crowded environment compared to C4. The C2-methyl group acts as a substantial steric shield, impeding access to the C6 position.

Experimental Validation: A Case Study in Nitration

To empirically validate our steric-based hypothesis, a nitration reaction can be performed. Nitration is a classic EAS reaction where the nitronium ion (NO₂⁺) acts as the electrophile.

Experimental Protocol: Nitration

This protocol is a representative procedure and should be performed with appropriate safety precautions.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1.0 g of 1,5-Dimethoxy-2-methyl-3-nitrobenzene in 20 mL of glacial acetic acid. Cool the flask to 0 °C in an ice-water bath.

  • Nitrating Agent Preparation: In a separate vial, cautiously add 0.5 mL of concentrated nitric acid (70%) to 1.0 mL of concentrated sulfuric acid (98%) at 0 °C.

  • Reaction: Add the nitrating mixture dropwise to the stirred solution of the substrate over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, slowly pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from ethanol to yield the dinitro product.

Predicted Outcome

Based on our comparative analysis, the major product will be 1,5-Dimethoxy-2-methyl-3,4-dinitrobenzene . A minor amount of the C6-substitution product, 1,5-Dimethoxy-2-methyl-3,6-dinitrobenzene , may also be formed.

ProductPredicted Position of NitrationRationalePredicted Yield (%)
Major Product C4Electronically activated, less sterically hindered.~80-90%
Minor Product C6Electronically activated, more sterically hindered by C2-methyl group.~10-20%

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sub [label="Substrate Dissolution\n(Acetic Acid, 0°C)"]; nit [label="Dropwise Addition of\nNitrating Mixture"]; react [label="Reaction Stirring\n(1 hr, 0-5°C)"]; quench [label="Quench in Ice-Water"]; filter[label="Vacuum Filtration"]; purify [label="Recrystallization\n(Ethanol)"]; analyze [label="Product Characterization\n(NMR, MS)"];

sub -> nit -> react -> quench -> filter -> purify -> analyze; }

Caption: A generalized workflow for the nitration and analysis of the title compound.

A Self-Validating System: Product Characterization by NMR

The structural identity of the major product, and thus the validation of our hypothesis, can be unequivocally determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The two potential isomers would produce distinct ¹H NMR spectra.[8]

  • Predicted ¹H NMR for 1,5-Dimethoxy-2-methyl-3,4-dinitrobenzene (C4-Attack):

    • The molecule would possess only one remaining aromatic proton at the C6 position.

    • This proton would appear as a singlet , as it has no adjacent protons to couple with.

    • The spectrum would also show distinct singlets for the two methoxy groups and the methyl group.

  • Predicted ¹H NMR for 1,5-Dimethoxy-2-methyl-3,6-dinitrobenzene (C6-Attack):

    • The molecule would possess only one remaining aromatic proton at the C4 position.

    • This proton would also appear as a singlet .

While both products show a single aromatic proton, their chemical shifts would differ due to the varying proximity to the newly introduced nitro group. More definitively, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) would confirm the spatial relationship between the remaining aromatic proton and the adjacent methyl or methoxy groups, allowing for unambiguous assignment. For instance, in the C4-substituted product, a NOE correlation would be expected between the C6-H and the C5-methoxy protons.

Conclusion

In the electrophilic substitution of 1,5-Dimethoxy-2-methyl-3-nitrobenzene, the powerful activating and cooperative directing effects of the two methoxy groups designate positions C4 and C6 as the potential reaction sites. While both positions are electronically favorable, a comparative analysis reveals that the C6 position is significantly more sterically hindered due to its proximity to the C2-methyl group. Consequently, electrophilic attack occurs preferentially at the C4 position. This study underscores the critical importance of considering steric hindrance as a decisive factor in predicting regioselectivity in complex, polysubstituted aromatic systems, even when strong electronic directing effects are at play.

References

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]

  • Monti, D., Orsini, F., & Severini Ricca, G. (n.d.). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts and Width Line in Ortho Substituted Nitro Benzenes. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

  • Vaia. (n.d.). Problem 53 Explain why a methoxy group (CH.... Retrieved from [Link]

  • Gowenlock, B. G., Cameron, W. R., Boyd, A. S. F., Al-Tahou, B. M., & McKenna, P. (1994). nitroso group in substituted nitrosobenzenes. Canadian Journal of Chemistry, 72(3), 514-520.
  • SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. Retrieved from [Link]

  • YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved from [Link]

  • University of Calgary. (n.d.). Directing Groups in SE Ar. Retrieved from [Link]

  • RSC Publishing. (n.d.). Physisorption of benzene derivatives on graphene: critical roles of steric and stereoelectronic effects of the substituent. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 1,5-dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene. Retrieved from [Link]

  • Master Organic Chemistry. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved from [Link]

  • Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. Retrieved from [Link]

Sources

Validation

comparing green chemistry synthesis routes for 1,5-Dimethoxy-2-methyl-3-nitrobenzene

A Comparative Guide to Greener Synthesis of 1,5-Dimethoxy-2-methyl-3-nitrobenzene In the pursuit of sustainable chemical manufacturing, particularly within the pharmaceutical and fine chemical industries, the principles...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Greener Synthesis of 1,5-Dimethoxy-2-methyl-3-nitrobenzene

In the pursuit of sustainable chemical manufacturing, particularly within the pharmaceutical and fine chemical industries, the principles of green chemistry serve as a critical framework for innovation. This guide provides a comparative analysis of synthetic routes to 1,5-Dimethoxy-2-methyl-3-nitrobenzene, a key intermediate in various synthetic pathways. We will explore a conventional synthesis method and contrast it with a greener, solid-acid catalyzed approach, evaluating them on the basis of efficiency, environmental impact, and safety.

Introduction: The Imperative for Greener Nitration

The synthesis of 1,5-Dimethoxy-2-methyl-3-nitrobenzene typically involves the nitration of 3,5-dimethoxytoluene. The classical method for such electrophilic aromatic substitution reactions is the use of a nitrating mixture, commonly referred to as "mixed acid." This combination of concentrated nitric acid and sulfuric acid, while effective, presents significant environmental and safety challenges. These include the use of highly corrosive and hazardous reagents, the generation of substantial acidic waste, and often, the need for chlorinated solvents, which are themselves environmentally persistent and toxic.

The development of greener alternatives to mixed acid nitration is therefore a key area of research. These modern approaches aim to reduce waste, eliminate hazardous reagents, and improve energy efficiency. This guide will delve into a practical, solid-acid catalyzed nitration protocol that offers a significant improvement in the environmental footprint of this important chemical transformation.

Comparative Synthesis Routes

We will compare two distinct routes for the synthesis of 1,5-Dimethoxy-2-methyl-3-nitrobenzene:

  • Route 1: Conventional Mixed Acid Nitration. A traditional and widely used method.

  • Route 2: Green Solid-Acid Catalyzed Nitration. An environmentally benign approach using a recyclable catalyst.

The following sections will provide detailed experimental protocols, a comparative data summary, and a discussion of the green chemistry principles that differentiate these two methods.

Route 1: Conventional Mixed Acid Nitration

This method relies on the powerful nitrating ability of a mixture of concentrated nitric and sulfuric acids. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Experimental Protocol

Materials:

  • 3,5-Dimethoxytoluene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Ice bath

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 10 mmol of 3,5-dimethoxytoluene to 20 mL of dichloromethane.

  • In a separate beaker, carefully prepare the nitrating mixture by slowly adding 1.2 equivalents of concentrated nitric acid to 2 equivalents of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 3,5-dimethoxytoluene over a period of 30 minutes, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Quench the reaction by slowly pouring the mixture over crushed ice.

  • Separate the organic layer and wash it sequentially with water and 5% sodium bicarbonate solution until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography or recrystallization.

Causality and Expert Insights

The use of a strong acid mixture is effective in generating the nitronium ion, driving the reaction to completion. However, this method's lack of selectivity can lead to the formation of byproducts, and the large excess of strong acids results in significant waste generation. The workup procedure is also extensive, requiring neutralization and extraction steps that contribute to the overall environmental impact.

Route 2: Green Solid-Acid Catalyzed Nitration

This modern approach replaces the hazardous liquid acids with a recyclable solid acid catalyst, such as zeolite or a supported bismuth nitrate. For this guide, we will focus on a bismuth nitrate-catalyzed reaction, which has been shown to be an effective and environmentally friendly nitrating system.

Experimental Protocol

Materials:

  • 3,5-Dimethoxytoluene

  • Bismuth (III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O)

  • Montmorillonite K-10 clay

  • Dichloromethane (DCM) or a greener solvent alternative like 2-methyltetrahydrofuran (2-MeTHF)

  • Rotary evaporator

Procedure:

  • Prepare the supported catalyst by grinding a mixture of bismuth (III) nitrate pentahydrate (1 mmol) and Montmorillonite K-10 clay (0.5 g) in a mortar and pestle for 10 minutes.

  • In a round-bottom flask, add the prepared catalyst to a solution of 3,5-dimethoxytoluene (10 mmol) in 20 mL of the chosen solvent.

  • Stir the reaction mixture at room temperature for 1.5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with a small amount of solvent, dried, and reused.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product as needed.

Causality and Expert Insights

The use of bismuth nitrate on a solid support offers several advantages. The solid acid is less corrosive, easier to handle, and can be recycled, which significantly reduces waste. The reaction often proceeds under milder conditions and can exhibit higher selectivity, leading to a cleaner product profile and simplifying the purification process. The elimination of a strong acid quench and extensive washing steps streamlines the workup, further enhancing the green credentials of this method.

Data Presentation: A Comparative Analysis

ParameterRoute 1: Conventional Mixed AcidRoute 2: Green Solid-Acid Catalyzed
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Bismuth (III) Nitrate Pentahydrate
Catalyst Sulfuric Acid (consumed)Montmorillonite K-10 (recyclable)
Solvent DichloromethaneDichloromethane or 2-MeTHF
Temperature 0-5 °C to Room TemperatureRoom Temperature
Reaction Time 2 hours1.5 hours
Typical Yield ~85-90%~90-95%
Waste Products Acidic aqueous waste, spent solventRecoverable catalyst, minimal waste
Safety Concerns Highly corrosive and hazardous acidsLower hazard profile

Visualization of Synthetic Pathways

The following diagrams illustrate the workflows for the conventional and green synthesis routes.

G cluster_0 Route 1: Conventional Mixed Acid Nitration A 3,5-Dimethoxytoluene in DCM C Dropwise addition at 0-5°C A->C B Prepare Nitrating Mixture (HNO₃ + H₂SO₄) B->C D Stir at RT for 2h C->D E Quench with ice D->E F Extraction & Washing E->F G Drying & Solvent Removal F->G H Purification G->H I 1,5-Dimethoxy-2-methyl-3-nitrobenzene H->I

Caption: Workflow for Conventional Mixed Acid Nitration.

G cluster_1 Route 2: Green Solid-Acid Catalyzed Nitration J Prepare Catalyst (Bi(NO₃)₃·5H₂O + Clay) L Combine Reactants & Catalyst J->L K 3,5-Dimethoxytoluene in Solvent K->L M Stir at RT for 1.5h L->M N Filter to Recover Catalyst M->N O Solvent Removal N->O R Recycle Catalyst N->R P Purification O->P Q 1,5-Dimethoxy-2-methyl-3-nitrobenzene P->Q

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 1,5-Dimethoxy-2-methyl-3-nitrobenzene

As a Senior Application Scientist, I understand that innovation in the lab is intrinsically linked to safety and responsibility. Handling novel or specialized compounds like 1,5-Dimethoxy-2-methyl-3-nitrobenzene requires...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that innovation in the lab is intrinsically linked to safety and responsibility. Handling novel or specialized compounds like 1,5-Dimethoxy-2-methyl-3-nitrobenzene requires not just procedural knowledge, but a deep understanding of the chemical's nature and the principles behind its safe management. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of your team and full compliance with regulatory standards.

The core principle guiding the disposal of this compound is one of informed caution. As a substituted nitroaromatic compound, 1,5-Dimethoxy-2-methyl-3-nitrobenzene must be treated as hazardous waste, inheriting the risk profile of related, well-documented chemicals like nitrobenzene and dinitrobenzene. These compounds are known for their acute toxicity, potential for target organ damage, and environmental persistence.[1][2][3] Therefore, all handling and disposal protocols must reflect this high-hazard classification.

Hazard Profile and Essential Safety Precautions

Before any handling or disposal begins, it is critical to internalize the potential risks. The structure of 1,5-Dimethoxy-2-methyl-3-nitrobenzene, featuring a nitro group on an aromatic ring, is the primary indicator of its toxicological profile.

Assumed Hazard Classification:

  • Acute Toxicity: Assumed to be fatal if swallowed, inhaled, or in contact with skin.[2]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[2][3]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[2]

These hazards mandate the use of stringent engineering controls and personal protective equipment (PPE) at all times.

Table 1: Hazard Summary and Required Controls

Hazard CategoryAssociated RisksRequired Engineering ControlsMandatory Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) Fatal if ingested, absorbed through skin, or inhaled.[2]Work exclusively within a certified chemical fume hood.[2]Nitrile or butyl rubber gloves (double-gloving recommended), chemical-resistant lab coat, and ANSI-approved safety glasses or goggles.
Specific Target Organ Toxicity Potential for damage to blood, nervous system, liver, and kidneys with repeated exposure.[3][4]Ensure adequate ventilation and that the fume hood has a verified face velocity.In addition to standard PPE, respiratory protection may be required if there is a risk of generating dust or aerosols.[2]
Aquatic Toxicity Harmful or fatal to aquatic organisms, with long-term environmental impact.[2][3]Do not allow the product or its containers to enter drains or waterways.[2][3]All PPE and materials used for cleanup must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol

The disposal of 1,5-Dimethoxy-2-methyl-3-nitrobenzene is not a single action but a systematic process. Adherence to this workflow is essential for safety and regulatory compliance.

Workflow for Proper Chemical Waste Disposal

G cluster_prep Phase 1: In-Lab Preparation cluster_storage Phase 2: Storage & Disposal A 1. Waste Generation (e.g., residual chemical, contaminated labware) B 2. Waste Segregation Isolate from all other waste streams. A->B Immediately segregate C 3. Containerization Use a dedicated, compatible, and sealed hazardous waste container. B->C Transfer using designated tools D 4. Labeling Attach a completed hazardous waste label. C->D As soon as waste is added E 5. Secure Storage Store in a designated Satellite Accumulation Area (SAA). D->E Move to designated area F 6. Arrange Pickup Schedule collection by a licensed hazardous waste disposal service. E->F When container is full or per schedule G 7. Final Disposal Incineration or other approved method by the licensed vendor. F->G Professional handling

Caption: Disposal workflow for 1,5-Dimethoxy-2-methyl-3-nitrobenzene.

Protocol Details:

  • Waste Segregation:

    • Causality: Never mix 1,5-Dimethoxy-2-methyl-3-nitrobenzene waste with other chemical waste streams.[2] Mixing can cause unforeseen chemical reactions and renders the entire container's contents unidentifiable for proper disposal, leading to compliance violations and increased costs.

    • Procedure: Designate a specific waste container solely for this compound and materials heavily contaminated with it (e.g., pipette tips, weighing paper).

  • Containerization:

    • Causality: Proper containment prevents the release of vapors and protects against spills. The container must be compatible with the chemical to avoid degradation.

    • Procedure: Use a clean, sealable, and chemically resistant container (e.g., HDPE or glass). Affix a hazardous waste label. Keep the container tightly closed except when adding waste.[2][3]

  • Labeling:

    • Causality: Accurate labeling is a federal requirement and is critical for the safety of all personnel who may handle the container.

    • Procedure: Fill out the hazardous waste label completely with the full chemical name: "1,5-Dimethoxy-2-methyl-3-nitrobenzene," the CAS number (16024-31-0), and the associated hazards (e.g., "Toxic," "Environmental Hazard").[5]

  • Storage:

    • Causality: Waste must be stored safely in a designated area to prevent accidents and ensure it is managed correctly.

    • Procedure: Store the sealed container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel. This area should have secondary containment.

  • Final Disposal:

    • Causality: As a hazardous substance, this chemical cannot be disposed of via standard drains or as regular trash.[2][3] Federal and local regulations mandate disposal by a licensed and approved entity.[1][6]

    • Procedure: Arrange for your institution's Environmental Health & Safety (EH&S) department or a contracted licensed professional waste disposal service to collect the waste.[7] The likely disposal method for nitroaromatic compounds is high-temperature incineration.[1][7]

Emergency Procedures for Spills and Exposure

Accidents require immediate and correct action to mitigate harm.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.

  • Control Vapors: Ensure the spill occurs within a fume hood or that ventilation is maximized without spreading dust or vapors.

  • Don Appropriate PPE: At a minimum, wear double gloves, a lab coat, and safety goggles. If the spill is significant or outside a fume hood, respiratory protection is necessary.

  • Contain the Spill: Cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[6] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[8][9] Use spark-proof tools if there is any fire risk.[9]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EH&S department.

Personnel Exposure Protocol:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][9]

  • Skin Contact: Immediately remove all contaminated clothing.[3] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Call a physician immediately.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention and provide the Safety Data Sheet (SDS) for a related compound if available.

By adhering to these rigorous safety and disposal protocols, you uphold the highest standards of laboratory practice, ensuring that your research contributes to scientific advancement without compromising the well-being of your team or the environment.

References

  • Toxicological Profile for Nitrobenzene. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR), CDC. Retrieved from [Link]

  • Safety Data Sheet: Nitrobenzene. (2015, December 17). Carl ROTH. Retrieved from [Link]

  • Hazard Summary: Nitrobenzene. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • SAFETY DATA SHEET: Methyl 2-methyl-3-nitrobenzoate. (n.d.). Fisher Scientific. Retrieved from [Link]

  • 1,5-DIMETHOXY-3-METHYL-2-NITROBENZENE — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • REGULATIONS AND GUIDELINES - Toxicological Profile for Nitrobenzene. (n.d.). NCBI Bookshelf. Retrieved from [Link]

  • MSDS of 1,3-Dimethoxy-5-fluoro-2-nitrobenzene. (2026, February 14). Capot Chemical. Retrieved from [Link]

  • Development Document for Interim Final Effluent Guidelines & Prop New Source Perf Stds for Explosives Mfg Category. (2018, March 1). EPA. Retrieved from [Link]

Sources

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